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  • Product: 3-Propylpiperidine-2,6-dione
  • CAS: 1341764-58-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of 3-Propylpiperidine-2,6-Dione in Targeted Protein Degradation

Prepared by: Senior Application Scientist, Targeted Protein Degradation (TPD) & Medicinal Chemistry Strategic Context: The Mechanistic Imperative of C3-Alkylation In the rapidly evolving field of Targeted Protein Degrada...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Targeted Protein Degradation (TPD) & Medicinal Chemistry

Strategic Context: The Mechanistic Imperative of C3-Alkylation

In the rapidly evolving field of Targeted Protein Degradation (TPD), the glutarimide ring is the foundational pharmacophore for immunomodulatory imide drugs (IMiDs) and molecular glues. It acts as the primary anchor, binding to the tri-tryptophan pocket of the Cereblon (CRBN) E3 ligase complex. However, first-generation IMiDs (e.g., thalidomide, lenalidomide) possess a critical structural vulnerability: an acidic alpha-proton at the C3 position of the glutarimide ring.

In vivo, this labile proton undergoes rapid enolization, leading to spontaneous racemization. This interconverts the therapeutically active enantiomer and the off-target, potentially toxic enantiomer.

To engineer out this liability, we utilize alkylated scaffolds such as 3-propylpiperidine-2,6-dione (CAS: 1341764-58-6). By introducing an n-propyl group at the C3 position, we replace the labile proton with a stable alkyl chain, creating a quaternary stereocenter. This modification completely abolishes in vivo racemization. Furthermore, the propyl chain increases the lipophilicity of the CRBN binding interface, structurally altering the recruitment profile of neo-substrates (such as IKZF1/3)[1].

Stereochemical_Locking Standard Standard IMiD (C3-Proton) Enolization In Vivo Enolization (Deprotonation) Standard->Enolization Racemization Racemization (Active <-> Toxic) Enolization->Racemization Propyl 3-Propylpiperidine- 2,6-dione Scaffold Quaternary Quaternary C3 Stereocenter Propyl->Quaternary Replaces C3-H Locked Stereochemically Locked Enantiomer Quaternary->Locked Prevents Enolization Locked->Racemization Blocks

Caption: Logical relationship demonstrating how C3-propylation prevents IMiD racemization.

Physicochemical Properties & Structural Analysis

The structure of 3-propylpiperidine-2,6-dione consists of a six-membered piperidine ring with carbonyl groups at the C2 and C6 positions, and an n-propyl chain at the C3 position. The high fraction of sp3-hybridized carbons (Fsp3) ensures excellent three-dimensional character, which is a key predictor of clinical success in modern drug discovery[2].

Quantitative Data Summary
PropertyValueCausality / Relevance to Drug Design
CAS Number 1341764-58-6Primary identifier for sourcing raw materials and structural verification[2].
Molecular Formula C8H13NO2Defines the base mass for LC-MS validation workflows.
Molecular Weight 155.19 g/mol Low MW allows high ligand efficiency when conjugated to target-binding domains (e.g., PROTACs).
H-Bond Donors 1 (Imide N-H)Critical for anchoring the molecule to the backbone carbonyl of His378 in the CRBN pocket[2].
H-Bond Acceptors 2 (C=O)The C2 and C6 carbonyls coordinate with Trp380 and Trp386 in CRBN[2].
Fraction Csp3 0.875High sp3 character improves solubility and reduces off-target promiscuity compared to planar aromatics[2].

Self-Validating Experimental Protocols

As an application scientist, I mandate that every synthetic workflow must be a self-validating system. A protocol is only as robust as its built-in Quality Control (QC) checkpoints. Below are the field-proven methodologies for synthesizing and isolating enantiopure 3-propylpiperidine-2,6-dione.

Protocol A: De Novo Synthesis of the 3-Propylpiperidine-2,6-dione Scaffold

Objective: Generate the stereochemically locked glutarimide core from a glutaric acid derivative.

  • Step 1: Amidation of 2-Propylglutaric Acid

    • Action: React 2-propylglutaric acid with urea (2.5 eq) in a neat melt at 150 °C for 4 hours.

    • Causality: Urea acts as both the nitrogen source and a dehydrating agent. A solvent-free melt is chosen over solution-phase synthesis to drive the equilibrium toward the cyclic imide by continuously sublimating off the ammonia and water byproducts[3].

    • Validation Checkpoint (QC1): Withdraw a 5 mg aliquot, dissolve in MeOH, and analyze via LC-MS. The system is validated to proceed only when the extracted ion chromatogram (EIC) shows >95% conversion to the intermediate monoamide (m/z expected: [M+H]+).

  • Step 2: Thermal Cyclization

    • Action: Elevate the temperature to 170 °C under a slight vacuum (200 mbar) for an additional 2 hours.

    • Causality: The elevated temperature and vacuum force the intramolecular condensation of the monoamide into the final glutarimide ring. The 3-propyl group provides steric hindrance, requiring higher activation energy for cyclization compared to unsubstituted glutaric acid[3].

    • Validation Checkpoint (QC2): Perform 1H NMR (DMSO-d6) on the crude solid. The protocol is validated as successful when the highly deshielded imide N-H proton appears as a distinct singlet at ~11.0 ppm, and the starting material carboxylic acid proton (>12.0 ppm) is entirely absent.

Protocol B: Asymmetric Enzymatic Resolution

Objective: Isolate the therapeutically relevant enantiomer of the synthesized racemic mixture.

  • Step 3: Stereoselective Hydrolysis

    • Action: Suspend the racemic 3-propylpiperidine-2,6-dione in a phosphate buffer (pH 7.2) and treat with a stereoselective hydrolase enzyme (e.g., derived from Escherichia coli transformants) at 30 °C for 24 hours.

    • Causality: To utilize this scaffold in modern IMiDs, enantiopurity is strictly required. Enzymatic desymmetrization selectively opens the glutarimide ring of one enantiomer, converting it into a water-soluble monoamide, while leaving the desired enantiomer intact as the hydrophobic cyclic imide[4].

    • Validation Checkpoint (QC3): Extract the aqueous layer with ethyl acetate and perform Chiral HPLC analysis on the organic phase. The system validates the resolution step when the Enantiomeric Excess (ee) of the retained cyclic imide exceeds 99%.

Synthesis_Validation Precursor 2-Propylglutaric Acid Amidation Urea / NH3 Amidation Precursor->Amidation QC1 QC: LC-MS [M+H]+ Check Amidation->QC1 Cyclization Thermal Cyclization QC1->Cyclization Mass Confirmed QC2 QC: NMR Imide NH Shift Cyclization->QC2 Product 3-Propylpiperidine- 2,6-dione QC2->Product Purity >95%

Caption: Self-validating synthesis workflow for 3-propylpiperidine-2,6-dione with QC checkpoints.

Downstream Application: IMiD Conjugation

Once the enantiopure 3-propylpiperidine-2,6-dione is validated, it serves as the foundation for synthesizing potent TNF-alpha inhibitors and CRBN modulators. For instance, nitration and subsequent reduction at the C3 position allows for conjugation with phthalic anhydride derivatives, yielding compounds like 3-(3-aminophthalimido)-3-propylpiperidine-2,6-dione[1].

The causality here is profound: the phthalimide domain dictates which neo-substrate is recruited to the E3 ligase, while the 3-propylglutarimide domain ensures that the drug remains permanently locked in its optimal binding conformation, free from the risk of teratogenic racemization[1].

References
  • Title: CAS号:1123-40-6 / 1341764-58-6 - 毕得医药: Physicochemical Properties Source: Bidepharm URL
  • Title: US7119106B2 - Pharmaceutical compositions of 1-oxo-2-(2,6-dioxopiperidin-3-yl)
  • Title: WO2015141758A1 - Asymmetric hydrolysis of 3-substituted glutarimide Source: Google Patents URL
  • Title: Supporting Information for Angew. Chem. Int. Ed.

Sources

Exploratory

synthesis pathways for 3-Propylpiperidine-2,6-dione derivatives

Advanced Synthesis Pathways for 3-Propylpiperidine-2,6-dione Derivatives: A Technical Guide for Targeted Protein Degradation Executive Summary The 3-propylpiperidine-2,6-dione core (a 3-alkylglutarimide) is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Pathways for 3-Propylpiperidine-2,6-dione Derivatives: A Technical Guide for Targeted Protein Degradation

Executive Summary

The 3-propylpiperidine-2,6-dione core (a 3-alkylglutarimide) is a privileged scaffold in medicinal chemistry, most notably serving as the primary binding pharmacophore for the Cereblon (CRBN) E3 ubiquitin ligase in Proteolysis Targeting Chimeras (PROTACs) and molecular glues (CELMoDs)[1]. As a Senior Application Scientist, I have observed that the structural integrity and stereochemistry of the C3 position are critical for determining neosubstrate degradation profiles. This whitepaper delineates three field-proven synthesis pathways for 3-propylpiperidine-2,6-dione derivatives, emphasizing mechanistic causality, transition-metal-free scalability, and rigorous in-process validation.

Mechanistic Landscape & Strategic Considerations

Historically, the synthesis of C3-substituted piperidine-2,6-diones relied on harsh acidic cyclizations or heavy-metal-catalyzed cross-couplings, which often suffer from poor atom economy and trace metal contamination—a critical liability in late-stage drug development[2].

To circumvent these bottlenecks, modern synthetic strategies are divided into three primary modalities:

  • Transition-Metal-Free Cascade : Exploits a Michael addition followed by an intramolecular imidation.

  • Masked Glutarimide Strategy : Utilizes 2,6-bis(benzyloxy)pyridine to protect the highly acidic imide nitrogen (pKa ~ 11) during harsh upstream functionalizations[3].

  • Directed Alpha-Alkylation : Involves the direct deprotonation and alkylation of a transiently protected glutarimide core.

SynthesisPathways Start Target Core: 3-Propylpiperidine-2,6-dione Path1 Pathway A: Transition-Metal-Free Cascade Path1->Start Path2 Pathway B: Masked Glutarimide Strategy Path2->Start Path3 Pathway C: Directed Alpha-Alkylation Path3->Start Prec1 Methyl 2-propylacetate + Acrylamide Reac1 KOtBu, THF Michael Addition & Cyclization Prec1->Reac1 Prec2 2,6-Bis(benzyloxy)pyridine Derivatives Reac2 1. Pd-Catalyzed Coupling 2. Pd/C, H2 (Deprotection) Prec2->Reac2 Prec3 N-Protected Glutarimide + 1-Iodopropane Reac3 LiHMDS, THF (-78°C) Enolate Alkylation Prec3->Reac3 Reac1->Path1 Reac2->Path2 Reac3->Path3

Figure 1: Strategic synthesis pathways for 3-substituted piperidine-2,6-dione derivatives.

Pathway A: Transition-Metal-Free Michael Addition / Intramolecular Imidation

This pathway represents the most scalable and pharmaceutically acceptable route, entirely avoiding palladium or nickel catalysts[2].

Causality & Logic: The reaction utilizes Potassium tert-butoxide (KOtBu) as a basic promoter. KOtBu selectively deprotonates the alpha-carbon of methyl 2-propylacetate, generating an enolate that attacks the electrophilic beta-carbon of acrylamide (Michael addition). The resulting intermediate spontaneously undergoes intramolecular imidation (cyclization) by expelling methanol, driven by the thermodynamic stability of the 6-membered glutarimide ring[2].

Self-Validating Protocol:

  • Preparation : Charge a flame-dried 250 mL round-bottom flask with acrylamide (10.0 mmol, 1.0 equiv) and methyl 2-propylacetate (12.0 mmol, 1.2 equiv) in 50 mL of anhydrous THF.

  • Initiation : Cool the mixture to 0 °C under a nitrogen atmosphere. Portion-wise, add KOtBu (25.0 mmol, 2.5 equiv). Validation Check: The solution will transition from clear to a pale yellow suspension, indicating enolate formation.

  • Propagation : Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 12 hours. In-Process Control (IPC): Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the acrylamide spot (KMnO4 stain active) validates the completion of the Michael addition.

  • Quenching & Isolation : Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (30 mL) to neutralize the strong base and prevent ring-opening hydrolysis of the newly formed imide. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield pure 3-propylpiperidine-2,6-dione.

Pathway B: The Masked Glutarimide Strategy

When synthesizing complex 3-propylpiperidine-2,6-dione derivatives (e.g., incorporating sterically hindered or functionalized propyl chains via cross-coupling), the acidic imide NH can poison metal catalysts or undergo unwanted N-alkylation[3].

Causality & Logic: By employing 2,6-bis(benzyloxy)pyridine as a "masked" glutarimide, the core is locked in a fully aromatic, unreactive state. Following the installation of the propyl derivative at the C3 position, global deprotection via catalytic hydrogenation (Pd/C, H₂) cleaves the benzyl ethers. The resulting 2,6-dihydroxypyridine immediately tautomerizes into the thermodynamically favored piperidine-2,6-dione[3].

Self-Validating Protocol:

  • Cross-Coupling : React 3-bromo-2,6-bis(benzyloxy)pyridine (5.0 mmol) with propylboronic acid (7.5 mmol) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv) in 1,4-dioxane/H₂O (4:1) at 90 °C for 8 hours.

  • Hydrogenolysis (Deprotection) : Dissolve the isolated 3-propyl-2,6-bis(benzyloxy)pyridine intermediate in a 1:1 mixture of MeOH and EtOAc (40 mL).

  • Catalyst Addition : Carefully add 10% Pd/C (10 wt%) under an argon blanket to prevent auto-ignition.

  • Reduction : Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 16 hours. Validation Check: LCMS analysis should show the complete disappearance of the bis-benzyl mass [M+H]⁺ and the appearance of the target glutarimide mass.

  • Filtration : Filter the suspension through a pad of Celite to remove the palladium catalyst. (Critical: Do not let the Celite pad dry out during filtration to prevent fires). Concentrate the filtrate to afford the product.

Pathway C: Directed Alpha-Alkylation of Protected Glutarimide

For rapid library generation of 3-alkyl derivatives, direct alkylation of the glutarimide core is highly efficient but requires transient protection.

Causality & Logic: Direct treatment of piperidine-2,6-dione with a strong base yields the N-anion rather than the C3-enolate. By first protecting the imide nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, the N-H proton is removed. Subsequent treatment with Lithium bis(trimethylsilyl)amide (LiHMDS) selectively deprotonates the C3 position. LiHMDS is chosen over n-BuLi because its steric bulk prevents nucleophilic attack on the imide carbonyls[4].

Self-Validating Protocol:

  • Enolization : Dissolve N-SEM-piperidine-2,6-dione (5.0 mmol) in anhydrous THF (30 mL) and cool to -78 °C. Dropwise, add LiHMDS (1.0 M in THF, 5.5 mL, 1.1 equiv). Stir for 45 minutes.

  • Alkylation : Add 1-iodopropane (6.0 mmol, 1.2 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature. Validation Check: Quench a 0.1 mL aliquot in MeOH and analyze via GC-MS to confirm the mass shift corresponding to the propyl addition.

  • Deprotection : Treat the purified intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio) for 4 hours at room temperature to cleave the SEM group, yielding the final 3-propylpiperidine-2,6-dione.

Comparative Analytics & Quantitative Data

To guide synthetic route selection, the following table summarizes the quantitative metrics and operational parameters of each pathway based on standard pilot-scale data.

Synthesis PathwayKey ReagentsAvg. Overall YieldScalabilityE-Factor (Waste)Primary Advantage
A. TM-Free Cascade KOtBu, Acrylamide65 – 80%High (Kilogram)Low (<15)Zero heavy metal contamination; high atom economy[2].
B. Masked Glutarimide Pd(dppf)Cl₂, Pd/C, H₂40 – 60%Medium (Gram)High (>40)Exceptional functional group tolerance for complex PROTACs[3].
C. Alpha-Alkylation LiHMDS, SEM-Cl50 – 70%Low-MediumHigh (>50)Enables late-stage divergent synthesis of various 3-alkyl analogs.

Conclusion

The synthesis of 3-propylpiperidine-2,6-dione derivatives requires a nuanced understanding of imide reactivity and enolate thermodynamics. While the Masked Glutarimide strategy[3] offers unparalleled versatility for complex analoging, the Transition-Metal-Free Cascade[2] stands out as the premier choice for scalable, pharmaceutical-grade manufacturing due to its operational simplicity and avoidance of toxic metal catalysts.

Sources

Foundational

The Stereochemical Imperative in 3-Substituted Piperidine-2,6-diones: Mechanisms, Racemization, and Asymmetric Synthesis

Introduction: The Chiral Core of Targeted Protein Degradation The 3-substituted piperidine-2,6-dione (glutarimide) motif is the structural linchpin of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chiral Core of Targeted Protein Degradation

The 3-substituted piperidine-2,6-dione (glutarimide) motif is the structural linchpin of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. As the field of targeted protein degradation (TPD) expands, understanding the stereochemistry of this pharmacophore is no longer optional—it is a critical determinant of both efficacy and safety. The C3 position of the glutarimide ring constitutes a chiral center that strictly dictates the molecule's binding affinity to Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex.

Mechanistic Causality: CRBN Binding and Stereoselectivity

The interaction between IMiDs and CRBN is highly stereoselective. Crystallographic and biochemical studies have definitively shown that the (S)-enantiomer of 3-substituted piperidine-2,6-diones exhibits approximately 10-fold stronger binding affinity to the tri-tryptophan (tri-Trp) pocket of CRBN compared to its (R)-counterpart [[1]](1].

The causality behind this preference lies in the conformational thermodynamics of the glutarimide ring within the binding pocket. The (S)-enantiomer adopts a relaxed C4-endo puckered conformation that perfectly complements the geometry of CRBN's thalidomide-binding domain (TBD). Conversely, the (R)-enantiomer experiences steric clashes that force a suboptimal binding pose, drastically reducing its capacity to recruit neosubstrates like IKZF1 (Ikaros) and IKZF3 (Aiolos) 2[2].

G S_IMiD (S)-Piperidine-2,6-dione (Relaxed C4-endo) CRBN Cereblon (CRBN) Tri-Trp Pocket S_IMiD->CRBN High Affinity (Kd ~10x) R_IMiD (R)-Piperidine-2,6-dione (Steric Clash) R_IMiD->CRBN Low Affinity Ternary Ternary Complex (CRBN-IMiD-Neosubstrate) CRBN->Ternary Recruits IKZF1/3 Ub Polyubiquitination (CRL4 Complex) Ternary->Ub E2 Ligase Action Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Stereoselective CRBN binding and targeted protein degradation pathway.

The Racemization Challenge: Kinetic Isotope Effects

A fundamental challenge in studying and dosing 3-substituted piperidine-2,6-diones is their rapid in vivo racemization. The proton at the C3 chiral center is highly acidic due to the electron-withdrawing effects of the adjacent imide carbonyls. This facilitates rapid keto-enol tautomerization in physiological fluids, leading to a dynamic equilibrium between the (S) and (R) enantiomers.

To isolate the biological effects of a single enantiomer, researchers employ deuterium substitution at the C3 position. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, deprotonation (the rate-limiting step of racemization) is significantly slowed—a phenomenon known as the kinetic isotope effect (KIE) [[3]](3].

Quantitative Data: Racemization Kinetics and Binding

The table below summarizes the impact of stereochemistry and deuteration on CRBN binding and racemization half-lives, highlighting the necessity of isotopic stabilization for rigorous in vitro assays.

CompoundEnantiomerCRBN Binding AffinityRacemization Half-Life ( t50%ee​ )Biological Implication
Thalidomide (S)-isomerHigh (~10x vs R)~2.5 hoursPotent teratogen & neosubstrate degrader
Thalidomide (R)-isomerLow~2.5 hoursWeak CRBN engagement
Lenalidomide RacemicModerate4.2 – 4.3 hoursBaseline clinical formulation
Lenalidomide-d3 (S)-isomerHigh24 – 25 hoursStabilized for mechanistic assays
Protocol 1: Kinetic Isotopic Stabilization and Racemization Assay

Self-Validating System: This protocol incorporates continuous LC-MS/MS monitoring to validate that the observed biological activity correlates with the measured enantiomeric excess (ee), ensuring that racemization does not confound the data.

  • Hydrogen-Deuterium Exchange: Dissolve racemic lenalidomide in D2​O containing a catalytic amount of triethylamine (0.1 equiv). Stir at 25°C for 24 hours to ensure complete proton-to-deuterium exchange at the acidic alpha-positions (including the C3 chiral center).

  • Chiral Separation: Lyophilize the mixture and subject the deuterated racemate to Supercritical Fluid Chromatography (SFC) using a Chiralpak IC column. Isolate the (S)-Len-d3 and (R)-Len-d3 fractions.

  • Racemization Incubation: Dissolve the pure (S)-Len-d3 in RPMI-1640 cell culture media at a concentration of 10 µM. Incubate at 37°C in a humidified environment.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at t=0,2,4,8,24, and 48 hours. Immediately quench the tautomerization by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid (lowering the pH prevents further enolization).

  • LC-MS/MS Quantification: Analyze the quenched samples via chiral LC-MS/MS. Calculate the rate constant ( Krac​ ) using the equation Y=0.5×(1−e−2Krac​t) . The extended t50%ee​ of ~24 hours validates the kinetic stability required for standard cell-based degradation assays 3[3].

Asymmetric Synthesis of Stereochemically Stable Analogs

To permanently overcome the racemization liability, medicinal chemists design analogs where the C3 proton is replaced by a methyl or fluoro group. However, constructing these sterically hindered, fully substituted chiral centers requires advanced asymmetric catalysis. A breakthrough approach utilizes Rh-catalyzed asymmetric reductive Heck reactions to build the piperidine core from the ground up [[4]](4].

Protocol 2: Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines

Self-Validating System: The use of a chiral diene ligand dictates absolute facial selectivity during carbometalation. The enantiomeric excess of the intermediate directly predicts the stereopurity of the final piperidine-2,6-dione, validated by chiral HPLC at each synthetic stage.

  • Catalyst Activation: In an argon-filled glovebox, combine [Rh(C2​H4​)2​Cl]2​ (2.5 mol%) and a chiral C2​ -symmetric diene ligand (5.5 mol%) in anhydrous 1,4-dioxane. Stir for 30 minutes to form the active chiral Rh-complex.

  • Asymmetric Carbometalation: Add the arylboronic acid (1.5 equiv), phenyl pyridine-1(2H)-carboxylate (1.0 equiv), and aqueous K3​PO4​ (2.0 equiv). Seal the vessel and heat to 60°C for 12 hours. The chiral catalyst directs the aryl group to a single face of the dihydropyridine double bond.

  • Intermediate Isolation: Quench with water, extract with ethyl acetate, and purify the enantioenriched 3-substituted tetrahydropyridine via silica gel flash chromatography. Validate ee>95% via chiral HPLC.

  • Oxidative Cleavage and Cyclization: Subject the purified intermediate to oxidative cleavage using RuCl3​ (cat.) and NaIO4​ to open the ring into a chiral diacid.

  • Glutarimide Formation: React the diacid with an appropriate primary amine (e.g., 4-amino-isoindoline-1,3-dione for thalidomide analogs) in the presence of a coupling agent (e.g., HATU) and DIPEA. Heat to 110°C in toluene to drive the cyclization, yielding the stereochemically pure, non-racemizing 3-substituted piperidine-2,6-dione.

G Reactants Arylboronic Acid + Dihydropyridine RhCat Chiral Rh-Diene Catalyst Reactants->RhCat Carbometalation Intermediate Enantioenriched Tetrahydropyridine RhCat->Intermediate Facial Selectivity Oxidation RuCl3 / NaIO4 Oxidative Cleavage Intermediate->Oxidation Ring Opening Cyclization Amine Coupling & Cyclization Oxidation->Cyclization Diacid Formation Product Stereopure Piperidine-2,6-dione Cyclization->Product Heat / HATU

Workflow for the asymmetric synthesis of stereopure piperidine-2,6-diones.

Conclusion

The stereochemistry of 3-substituted piperidine-2,6-diones is a masterclass in how subtle atomic arrangements dictate profound biological outcomes. By leveraging kinetic isotope effects and advanced asymmetric catalysis, researchers can dissect the precise mechanisms of CRBN engagement and engineer the next generation of stereochemically stable, ultra-potent targeted protein degraders.

References

  • Source: nih.
  • Source: nih.
  • Source: rsc.
  • Source: snnu.edu.

Sources

Exploratory

Engineering Glutarimide Derivatives in Medicinal Chemistry: A Comprehensive Technical Guide

Introduction: The Renaissance of the Piperidine-2,6-dione Scaffold The glutarimide (piperidine-2,6-dione) scaffold represents one of the most remarkable evolutionary arcs in medicinal chemistry. Originally infamous for t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of the Piperidine-2,6-dione Scaffold

The glutarimide (piperidine-2,6-dione) scaffold represents one of the most remarkable evolutionary arcs in medicinal chemistry. Originally infamous for the teratogenic effects of thalidomide, this structural motif has been completely repurposed over the last two decades. Today, glutarimide derivatives—often referred to as immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide—are the cornerstone of targeted protein degradation (TPD). By acting as high-affinity ligands for the Cereblon (CRBN) E3 ubiquitin ligase, these molecules serve as the critical "warheads" in proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, enabling the destruction of previously "undruggable" disease-causing proteins[1].

Mechanistic Biology: Cereblon (CRBN) Engagement and TPD

The biological efficacy of glutarimide derivatives stems from their ability to slot perfectly into the tri-tryptophan (tri-Trp) pocket of the CRBN protein. This binding event alters the surface topology of the E3 ligase, creating a novel recognition interface (the G-loop) that recruits neosubstrates such as IKZF1 (Ikaros), IKZF3 (Aiolos), or GSPT1 for ubiquitination and subsequent proteasomal degradation[2]. In the context of heterobifunctional PROTACs, the glutarimide moiety anchors the degrader to CRBN, while a linker connects it to a ligand that binds a specific protein of interest (POI).

G PROTAC PROTAC (Glutarimide Warhead) CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds Tri-Trp Pocket POI Protein of Interest (e.g., BRD4) PROTAC->POI Target Engagement Ternary Ternary Complex (CRBN-PROTAC-POI) CRBN->Ternary POI->Ternary Ub Polyubiquitination Ternary->Ub E2 Ligase Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleavage

Caption: Mechanism of glutarimide-based PROTACs in targeted protein degradation via CRBN.

Synthetic Methodologies: Overcoming Chemical Bottlenecks

The synthesis of glutarimide-containing molecules presents significant challenges for medicinal chemists. The primary bottlenecks include the inherent instability of the glutarimide ring under aqueous basic conditions (which triggers ring-opening hydrolysis), the susceptibility of the stereocenter on the glutamine ring to rapid epimerization, and the presence of an acidic proton on the nitrogen atom that complicates transition-metal-catalyzed cross-coupling reactions[3].

To bypass these limitations, modern synthetic strategies have shifted away from harsh basic cyclizations toward modular, organocatalytic approaches.

Step-by-Step Methodology: Unified Organocatalytic Synthesis Platform

The following self-validating protocol details a 4 designed to rapidly assemble diverse glutarimide derivatives from nitrogen heterocycles[4].

Step 1: Phosphine-Catalyzed C–N Bond Formation

  • Action: React a commercially available nitrogen heterocycle with an electrophilic glutarimide precursor in the presence of a phosphine catalyst.

  • Causality: Utilizing phosphine catalysis completely avoids transition metals. This prevents unwanted redox side reactions, bypasses the acidic proton interference seen in traditional Buchwald-Hartwig couplings, and eliminates heavy metal toxicity—a critical requirement for late-stage drug development.

Step 2: Metal-Free Giese Addition

  • Action: Introduce the glutarimide backbone via a radical-mediated Giese addition under photoredox conditions.

  • Causality: Metal-free radical addition ensures exceptionally broad functional group tolerance. This allows medicinal chemists to incorporate diverse PROTAC linker attachments (e.g., PEG chains, alkynes) without the need for tedious protecting group manipulations.

Step 3: Acid-Mediated Cyclization

  • Action: Treat the resulting intermediate with a mild acid (e.g., TFA) to close the piperidine-2,6-dione ring.

  • Causality: Because glutarimide rings are highly susceptible to hydrolytic cleavage under basic conditions, an acid-mediated cyclization is strictly required to drive the ring closure without destroying the newly formed scaffold[3].

Step 4: Self-Validation & Quality Control

  • Action: Perform LC-MS and chiral HPLC to confirm structural integrity and enantiomeric excess (ee). Follow up with a CRBN NanoBRET assay in live cells[5].

  • Causality: The glutamine stereocenter is prone to spontaneous racemization. Because only the (S)-enantiomer strongly binds CRBN, chiral validation is mandatory[6]. The NanoBRET assay serves as a functional validation, proving that the synthesized molecule successfully penetrates the cell membrane and engages the CRBN tri-Trp pocket.

G Start Nitrogen Heterocycle Step1 Phosphine-Catalyzed C-N Bond Formation Start->Step1 Step2 Metal-Free Giese Addition Step1->Step2 Intermediate Step3 Acid-Mediated Cyclization Step2->Step3 Backbone Product Functionalized Glutarimide Step3->Product Ring Closure

Caption: Modular organocatalytic workflow for the rapid assembly of glutarimide derivatives.

Next-Generation Warheads: Structure-Activity Relationships (SAR)

While traditional IMiDs (thalidomide, lenalidomide) are foundational, they suffer from rapid hydrolysis in standard cell culture media, which artificially depresses their apparent cellular efficacy[7]. To optimize pharmacokinetic profiles and oral bioavailability, researchers have engineered next-generation CRBN binders.

Two highly successful modifications include the Phenyl Glutarimide (PG) and Phenyl Dihydrouracil (PD) scaffolds. PG-based PROTACs (such as the BET degrader SJ995973) exhibit extraordinary picomolar potency due to enhanced chemical stability[7]. Going a step further, PD-based PROTACs eliminate the racemization-prone chiral center entirely while maintaining high CRBN affinity, offering an alternative for robust drug design[8]. Additionally, N-alkylation of the glutarimide nitrogen acts as a reliable prodrug strategy, temporarily inhibiting CRBN engagement until enzymatic cleavage occurs in vivo[9].

Quantitative Comparison of Glutarimide Scaffolds

The following table summarizes the biological and physicochemical metrics of various glutarimide-derived warheads utilized in modern medicinal chemistry:

Scaffold TypeRepresentative CompoundPrimary Target / ApplicationKey Biological MetricChemical Stability
Traditional IMiD dBET1BRD4 DegradationDC50 ~ 430 nMLow (Rapid Hydrolysis)
Phenyl Glutarimide (PG) SJ995973BRD4 DegradationIC50 = 3 pM; DC50 = 0.87 nMHigh
Quinazolinone-Glutarimide Compound 7Anti-inflammatoryCOX-2 IC50 = 0.06 µMModerate
Phenyl Dihydrouracil (PD) PD-PROTACLCK DegradationImproved Degradation EfficacyVery High

Beyond TPD: Anti-Inflammatory and Antimicrobial Modalities

While TPD dominates the spotlight, the piperidine-2,6-dione core possesses intrinsic pharmacological properties independent of CRBN degradation.

  • Anti-Inflammatory Activity: Glutarimide derivatives fused with quinazoline or quinazolinone scaffolds act as potent inhibitors of pro-inflammatory cytokines. For instance, specific 3-((2,6-dichloroquinazolin-4-yl)amino)piperidine-2,6-dione derivatives have demonstrated massive reductions in TNF-α (76.14%) and IL-6 (80.65%) levels, alongside sub-micromolar inhibition of COX-1 and COX-2, outperforming both thalidomide and dexamethasone in vitro[10].

  • Antimicrobial Polyketides: Natural glutarimide-containing polyketides (GPs), primarily isolated from Streptomycetes (e.g., 9-methylstreptimidone), exhibit profound antifungal and antibacterial properties. Their highly hydrophobic nature allows them to easily penetrate biological membranes, where they disrupt thymine nucleoside and uracil transport[10][11].

References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: nih.gov URL:3

  • Evaluation of Cereblon-Directing Warheads for the Development of Orally Bioavailable PROTACs Source: acs.org URL:12

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide Source: nih.gov URL:9

  • A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs Source: chemrxiv.org URL:4

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation Source: rsc.org URL:1

  • Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design Source: acs.org URL:8

  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review Source: researchgate.net URL:7

  • Anti-Inflammatory Activity of Cyclic Imide Derivatives Source: mdpi.com URL:10

  • Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery Source: figshare.com URL:5

  • Tactics and Strategies for the Synthesis of Cereblon Ligands Source: researchgate.net URL:2

  • Synthesis, Characterization and Antimicrobial Screening of New Cyclic Imides Source: rjstonline.com URL:11

Sources

Foundational

biological significance of the piperidine-2,6-dione scaffold

An In-depth Technical Guide to the Biological Significance of the Piperidine-2,6-dione Scaffold Abstract The piperidine-2,6-dione ring system, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Significance of the Piperidine-2,6-dione Scaffold

Abstract

The piperidine-2,6-dione ring system, a deceptively simple heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry and drug development. Initially associated with the tragic teratogenic effects of thalidomide, this chemical moiety has been repurposed and is now at the forefront of a revolutionary therapeutic strategy: targeted protein degradation. This technical guide provides an in-depth exploration of the , with a primary focus on its role as a "molecular glue" that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. We will dissect its mechanism of action, from the fundamental principles of the ubiquitin-proteasome system to the specific downstream consequences of neosubstrate degradation. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the study and application of this remarkable scaffold.

Part 1: The Piperidine-2,6-dione Scaffold: From Pariah to Paradigm

The piperidine-2,6-dione, also known as a glutarimide, is a six-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups.[1] This scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects.[2][3][4]

The story of the piperidine-2,6-dione scaffold is a compelling narrative of scientific discovery and redemption. Its most infamous representative, thalidomide, was introduced in the 1950s as a sedative and antiemetic for morning sickness in pregnant women.[5] However, it was soon discovered to be a potent teratogen, causing severe birth defects, and was subsequently withdrawn from the market.[5][6] Despite this dark history, research into thalidomide's other properties revealed potent anti-inflammatory and anti-angiogenic effects.[7][8] This led to its repurposing and the development of analogues, lenalidomide and pomalidomide, collectively known as immunomodulatory drugs (IMiDs®).[9][10] These compounds have become mainstays in the treatment of multiple myeloma and other hematologic malignancies.[11][12] The elucidation of their mechanism of action has not only explained their therapeutic efficacy but has also ushered in the era of targeted protein degradation, a new paradigm in drug discovery.[7][13][14]

Part 2: Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The biological activity of the most well-studied piperidine-2,6-dione derivatives is intrinsically linked to their ability to modulate the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

The Ubiquitin-Proteasome System (UPS): A Primer

The UPS is a crucial cellular pathway for maintaining protein homeostasis by identifying and eliminating misfolded, damaged, or no-longer-needed proteins.[14][15] This process involves a three-step enzymatic cascade:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.

  • E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate. The successive addition of ubiquitin molecules creates a polyubiquitin chain, which acts as a signal for degradation by the 26S proteasome.[16]

Cereblon (CRBN): The Primary Target

A landmark discovery identified Cereblon (CRBN) as the direct binding target of thalidomide and its analogues.[5][11][17] CRBN is a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex, also known as CRL4^CRBN^.[7][8] Under normal physiological conditions, the CRL4^CRBN^ complex ubiquitinates endogenous substrates, marking them for proteasomal degradation.[18]

The "Molecular Glue" Mechanism

Piperidine-2,6-dione-containing IMiDs function as "molecular glues." They do not inhibit an enzyme's active site in the traditional sense. Instead, they bind to a hydrophobic pocket on the surface of CRBN.[7][18] This binding event allosterically modulates the substrate-binding surface of CRBN, inducing the recruitment of proteins that are not normally recognized by the CRL4^CRBN^ complex.[7][19] These newly recruited proteins are termed "neosubstrates." The IMiD essentially "glues" the neosubstrate to CRBN, leading to its polyubiquitination and subsequent degradation by the proteasome.

G cluster_0 CRL4^CRBN^ E3 Ubiquitin Ligase Complex cluster_1 Ubiquitination Cascade CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4 Cullin 4 RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 Neosubstrate Neosubstrate (e.g., Ikaros/Aiolos) RBX1->Neosubstrate Polyubiquitination E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Ub Transfer E2->RBX1 Ub Transfer Ub Ubiquitin IMiD Piperidine-2,6-dione (e.g., Lenalidomide) IMiD->CRBN Binds to Neosubstrate->CRBN Recruited by IMiD-bound CRBN Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Figure 1: Mechanism of action of piperidine-2,6-dione-based molecular glues.

Part 3: Biological Consequences and Therapeutic Applications

The degradation of specific neosubstrates by IMiD-bound CRL4^CRBN^ has profound biological consequences, which are harnessed for therapeutic benefit, primarily in oncology.

Key Neosubstrates: Ikaros and Aiolos

In the context of multiple myeloma, the most critical neosubstrates of CRL4^CRBN^ in the presence of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[18][20][21] These proteins are essential for the survival and proliferation of myeloma cells.[20][22]

Anti-Myeloma Activity

The degradation of Ikaros and Aiolos triggers a cascade of events that are detrimental to myeloma cells:

  • Direct Cytotoxicity: The loss of Ikaros and Aiolos leads to the downregulation of key survival factors, including c-Myc and Interferon Regulatory Factor 4 (IRF4).[20][23][24] This results in cell cycle arrest and apoptosis (programmed cell death) of the malignant plasma cells.[23][25]

  • Immunomodulation: Beyond their direct effects on tumor cells, IMiDs also potently stimulate the immune system. The degradation of Ikaros and Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation.[18] This enhances the ability of the patient's own immune system to recognize and kill tumor cells. Additionally, IMiDs boost the activity of Natural Killer (NK) cells, another key component of the anti-tumor immune response.[]

The dual mechanism of direct cytotoxicity and immune stimulation is a hallmark of the therapeutic efficacy of piperidine-2,6-dione-based IMiDs.

DrugRelative PotencyKey NeosubstratesPrimary Indication
Thalidomide BaselineIkaros (IKZF1), Aiolos (IKZF3)Multiple Myeloma, Erythema Nodosum Leprosum
Lenalidomide ~10-50x > ThalidomideIkaros (IKZF1), Aiolos (IKZF3)Multiple Myeloma, Myelodysplastic Syndromes
Pomalidomide ~10x > LenalidomideIkaros (IKZF1), Aiolos (IKZF3)Relapsed/Refractory Multiple Myeloma

Table 1: Comparison of clinically approved piperidine-2,6-dione IMiDs.

Anti-Inflammatory Effects

Thalidomide and its analogues are known to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[7][9] This activity is also mediated by CRBN and contributes to their efficacy in inflammatory conditions like erythema nodosum leprosum.[27]

Part 4: Key Experimental Protocols

To aid researchers in the investigation of compounds containing the piperidine-2,6-dione scaffold, this section provides streamlined, foundational protocols for key assays.

Protocol 1: General Synthesis of a Piperidine-2,6-dione Derivative

This protocol describes a common method for synthesizing N-substituted piperidine-2,6-diones from glutaric anhydride and a primary amine.[28][29]

Causality: This two-step, one-pot synthesis is efficient. The first step forms a glutaramic acid intermediate. The second step, using a coupling agent like 1,1'-carbonyldiimidazole (CDI), facilitates intramolecular cyclization to form the stable six-membered piperidine-2,6-dione ring.

  • Step 1: Amidation

    • Dissolve the desired primary amine (1.0 eq) in a suitable solvent (e.g., toluene or THF).

    • Add glutaric anhydride (1.05 eq) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring by TLC for the consumption of the starting amine.

    • Cool the reaction mixture to room temperature. The intermediate glutaramic acid may precipitate and can be used directly.

  • Step 2: Cyclization

    • To the crude product from the previous step, add a fresh solvent (e.g., chloroform or THF).

    • Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise under a nitrogen atmosphere.

    • Reflux the resulting solution for 12-16 hours.

    • Cool the reaction, wash with 1M HCl, then saturated NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Figure 2: General workflow for the synthesis of piperidine-2,6-dione derivatives.

Protocol 2: Western Blot for Neosubstrate Degradation

Causality: This protocol is the gold standard for directly observing the primary pharmacological effect of IMiDs: the degradation of target proteins like Ikaros and Aiolos. A decrease in the protein band intensity upon drug treatment provides direct evidence of degradation.

  • Cell Culture and Treatment:

    • Seed multiple myeloma cells (e.g., MM.1S) at a density of 0.5 x 10⁶ cells/mL.

    • Treat cells with the piperidine-2,6-dione compound (e.g., 1-10 µM lenalidomide) or DMSO (vehicle control) for a time course (e.g., 0, 2, 4, 8, 24 hours).

  • Protein Extraction:

    • Harvest cells by centrifugation.

    • Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the neosubstrate (e.g., anti-Ikaros or anti-Aiolos) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Protocol 3: Cell Viability Assay

Causality: This assay quantifies the downstream cytotoxic effect of neosubstrate degradation. A reduction in cell viability demonstrates the anti-proliferative and pro-apoptotic activity of the compound.

  • Cell Seeding:

    • Seed multiple myeloma cells in a 96-well plate at a density of 10,000 cells/well.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the piperidine-2,6-dione compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C and 5% CO₂.

  • Viability Measurement:

    • Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 5: Future Directions and Conclusion

The piperidine-2,6-dione scaffold has firmly established its significance in medicine. Its journey from a teratogen to a life-saving therapeutic platform is a testament to the power of mechanistic research. The understanding of its function as a molecular glue for the CRL4^CRBN^ E3 ligase has paved the way for the rational design of new chemical entities.

The future of this scaffold is bright and extends beyond its initial applications. It now serves as a crucial E3 ligase-recruiting handle in the development of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules designed to degrade a much wider range of disease-causing proteins.[2][30] By tethering a piperidine-2,6-dione moiety to a ligand for a different protein of interest, researchers can hijack the CRL4^CRBN^ complex to degrade previously "undruggable" targets.

References

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. (2012-11-15). Available from: [Link]

  • Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. Available from: [Link]

  • Zhu, Y. X., Braggio, E., Shi, C. X., Kortuem, K. M., & Stewart, A. K. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & lymphoma, 55(4), 749-758. Available from: [Link]

  • Fink, E. C., & Ebert, B. L. (2015). Structural studies reveal thalidomide's mechanism of action and clinical effects. Signal transduction and targeted therapy, 1, 15001. Available from: [Link]

  • Basit, F., Cristofaro, F., Neri, A., & Bulfoni, M. (2021). Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them. International journal of molecular sciences, 22(3), 1103. Available from: [Link]

  • Liu, Y., Huang, X., He, X., Zhou, Y., Jiang, X., Chen-Kiang, S., Jaffrey, S. R., & Xu, G. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 29(12), 4829–4839. Available from: [Link]

  • Asatsuma-Okumura, T., Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society reviews, 51(14), 5993–6010. Available from: [Link]

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. Available from: [Link]

  • Bjorklund, C. C., Lu, L., Kang, J., Hagner, P. R., Havens, C. G., Amatangelo, M., Wang, M., & Chopra, R. (2018). IMiDs prime myeloma cells for daratumumab-mediated cytotoxicity through loss of Ikaros and Aiolos. Blood, 132(20), 2210–2221. Available from: [Link]

  • DEGRADERS. Opna Bio. Available from: [Link]

  • Bjorklund, C. C., Lu, L., Kang, J., Hagner, P. R., Havens, C. G., Amatangelo, M., Wang, M., & Chopra, R. (2015). Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4. Blood cancer journal, 5(10), e354. Available from: [Link]

  • cereblon | E3 ubiquitin ligase components. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Bjorklund, C. C., Lu, L., Kang, J., Hagner, P. R., Havens, C. G., Amatangelo, M., Wang, M., & Chopra, R. (2014). Degradation of Aiolos and Ikaros Followed By Downregulation of c-Myc and then IRF4 Leads to Programmed Cell Death in Myeloma Cells Sensitive to IMiDs® Immunomodulatory Compounds. Blood, 124(21), 4700. Available from: [Link]

  • van de Donk, N. W. C. J., & Richardson, P. G. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5702. Available from: [Link]

  • Raje, N. (2009). Lenalidomide and Pomalidomide Meet RhoA. The Hematologist. Available from: [Link]

  • Zhu, Y. X., Braggio, E., Shi, C. X., Kortuem, K. M., & Stewart, A. K. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. Available from: [Link]

  • Zhu, Y. X., Braggio, E., Shi, C. X., Kortuem, K. M., & Stewart, A. K. (2012). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Taylor & Francis. Available from: [Link]

  • Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. ResearchGate. (2025-08-05). Available from: [Link]

  • Cereblon E3 ligase modulator. Wikipedia. Available from: [Link]

  • Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thomä, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. Available from: [Link]

  • Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... ResearchGate. Available from: [Link]

  • Gontarska, S., & Kaczor, A. A. (2026). Anti-Inflammatory Activity of Cyclic Imide Derivatives. Pharmaceuticals, 19(3), 457. Available from: [Link]

  • Targeted Protein Degradation. BPS Bioscience. Available from: [Link]

  • 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione. PharmaCompass.com. Available from: [Link]

  • Le Roy, A., et al. (2018). Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof. Google Patents.
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. Available from: [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. (2025-04-30). Available from: [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE OF SAME. Google Patents. (2020-05-14).
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. (2025-04-28). Available from: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. Available from: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. (2022-01-06). Available from: [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. European Patent Office. (2018-05-11). Available from: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Available from: [Link]

  • Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. (2021-02-24). Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02). Available from: [Link]

  • Targeted Protein Degraders. NJ Bio, Inc. (2025-12-04). Available from: [Link]

  • Science. Captor Therapeutics. Available from: [Link]

Sources

Exploratory

3-Propylpiperidine-2,6-dione: Chemical Nomenclature, Synthesis, and Role in Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD), the glutarimide pharmacophore has emerged as a cornerstone of molecular design. 3-Propylpiperidine-2,6-dione (CAS RN: 1341764-58-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the glutarimide pharmacophore has emerged as a cornerstone of molecular design. 3-Propylpiperidine-2,6-dione (CAS RN: 1341764-58-6) is a critical structural analog within this class. As a substituted glutarimide, it serves as an essential scaffold for investigating structure-activity relationships (SAR) within the cereblon (CRBN) E3 ubiquitin ligase complex. This technical guide provides an authoritative overview of its chemical identity, mechanistic role as a molecular glue, and a self-validating protocol for its synthesis.

Chemical Identity and Nomenclature

3-Propylpiperidine-2,6-dione, frequently referred to by its common synonym 3-propylglutarimide, is a heterocyclic organic compound[1]. The presence of the propyl group at the 3-position of the piperidine-2,6-dione ring introduces critical steric and hydrophobic properties that differentiate its binding profile from unsubstituted glutarimides.

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name 3-propylpiperidine-2,6-dione
Common Synonym 3-propylglutarimide
CAS Registry Number 1341764-58-6
Molecular Formula C8H13NO2
Monoisotopic Mass 155.09464 Da
SMILES String CCCC1CCC(=O)NC1=O
InChIKey JFKNKVHSXORHEN-UHFFFAOYSA-N

(Data synthesized from 1[1])

Pharmacological Relevance: The Glutarimide Pharmacophore

The glutarimide ring is the defining structural motif of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. Mechanistically, this ring acts as the primary recognition anchor for the cereblon (CRBN) E3 ubiquitin ligase complex[2].

Causality in CRBN Binding and Neosubstrate Recruitment

The glutarimide moiety inserts deeply into a hydrophobic tri-tryptophan (3-Trp) pocket located within the C-terminal thalidomide-binding domain (TBD) of CRBN[3]. This interaction is stabilized by a tripartite hydrogen-bonding network involving the backbone carbonyl and side chain of His378, and the backbone nitrogen of Trp380[2].

The substitution at the 3-position (the propyl group) is critical for SAR profiling. The propyl chain introduces specific steric bulk and hydrophobicity that projects outward toward the solvent interface. This structural alteration can modulate the open-close equilibrium of the CRBN complex, thereby reshaping the neosurface responsible for the recruitment of neosubstrates (such as IKZF1/3 or GSPT1)[4]. By altering this neosurface, 3-propylpiperidine-2,6-dione serves as a vital scaffold for developing novel molecular glues with highly tuned degradation profiles.

G A 3-Propylpiperidine-2,6-dione (Glutarimide Core) B Cereblon (CRBN) E3 Ligase Complex A->B Binds 3-Trp Pocket D Ternary Complex Formation B->D C Neo-substrate (e.g., IKZF1/3) C->D Recruited via Neosurface E Polyubiquitination D->E E2 Ligase Activity F Proteasomal Degradation E->F 26S Proteasome

CRBN-mediated targeted protein degradation pathway via glutarimide molecular glues.

Experimental Workflow: Synthesis of 3-Propylpiperidine-2,6-dione

The synthesis of 3-substituted glutarimides is classically achieved via the thermal condensation and cyclization of the corresponding substituted glutaric acid with a nitrogen source. The following protocol utilizes urea as both the ammonia donor and a dehydrating agent, providing a self-validating and high-yielding workflow[5].

Causality of Experimental Choices

Urea is selected over gaseous ammonia because it safely decomposes at elevated temperatures (>130 °C) to release ammonia in situ, ensuring a controlled nucleophilic attack on the carboxylic acid groups. Furthermore, the high-temperature conditions drive the removal of water, shifting the thermodynamic equilibrium exclusively toward the stable 6-membered imide ring[5].

Step-by-Step Methodology
  • Reagent Preparation: In a dry, round-bottom flask, combine 1.0 equivalent of 3-propylglutaric acid with 2.5 equivalents of urea.

    • Causality: The stoichiometric excess of urea compensates for sublimation losses and ensures complete amidation before cyclization occurs[5].

  • Thermal Condensation: Heat the solid mixture to 160 °C under a continuous nitrogen sweep. The mixture will melt, and effervescence will be observed as ammonia and carbon dioxide are liberated. Maintain the temperature for 1 to 2 hours.

    • Self-Validation: The cessation of gas evolution serves as a reliable visual indicator that the dehydration and cyclization steps are complete[5].

  • Quenching: Allow the reaction to cool to approximately 90 °C. Slowly add distilled water (e.g., 8 mL per gram of starting material) while stirring.

    • Causality: This step selectively dissolves unreacted urea and water-soluble intermediates (like amic acids), leaving the hydrophobic 3-propylpiperidine-2,6-dione intact[5].

  • Crystallization: Cool the aqueous mixture to 25 °C and stir vigorously for 1 hour. The product will precipitate as a crystalline solid[5].

  • Isolation: Isolate the crude imide via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove any trace urea.

  • Purification: Recrystallize the crude product from toluene or an ethyl acetate/hexane mixture to remove trace organic impurities. Dry the purified 3-propylpiperidine-2,6-dione under reduced pressure to a constant weight[5].

References

  • PubChemLite - 3-propylpiperidine-2,6-dione (C8H13NO2)
  • Source: nih.
  • Source: ashpublications.
  • Source: biorxiv.
  • Source: google.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 3-Propylpiperidine-2,6-dione

Executive Summary & Rationale The glutarimide (piperidine-2,6-dione) pharmacophore is a cornerstone in modern medicinal chemistry, most notably serving as the primary binding motif for Cereblon (CRBN) in immunomodulatory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The glutarimide (piperidine-2,6-dione) pharmacophore is a cornerstone in modern medicinal chemistry, most notably serving as the primary binding motif for Cereblon (CRBN) in immunomodulatory imide drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs) . The stereochemistry at the C3 position of the glutarimide ring profoundly dictates biological activity, degradation profiles, and off-target toxicity.

This application note details a robust, self-validating protocol for the stereoselective synthesis of (S)-3-propylpiperidine-2,6-dione . Rather than relying on classical chiral pool synthesis, we employ a highly scalable Organocatalytic Asymmetric Michael Addition followed by a chemoselective oxidation and annulation sequence. This methodology provides superior enantiomeric excess (ee >98%) and avoids the use of toxic heavy metals, aligning with green chemistry principles in pharmaceutical manufacturing.

Mechanistic Principles & Causality

To ensure process reliability, it is critical to understand the causality behind each synthetic choice in this workflow:

  • Iminium Activation (Stereocontrol): The reaction initiates with the condensation of 2-hexenal and the Hayashi-Jørgensen catalyst ((S)-(-)- α,α -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether). The catalyst forms a reactive iminium ion with the aldehyde. The bulky diphenyl silyl ether group effectively shields the Re face of the alkene. Consequently, the dimethyl malonate nucleophile is forced to attack exclusively from the Si face, establishing the (S)-stereocenter at the future C3 position of the glutarimide ring.

  • Chemoselective Pinnick Oxidation: The resulting chiral aldehyde must be oxidized to a carboxylic acid. Traditional oxidants (e.g., KMnO4, Jones reagent) risk epimerizing the newly formed, sensitive α -chiral center. The Pinnick oxidation (NaClO2/2-methyl-2-butene) is chosen because it proceeds via a mild chlorite ester intermediate, ensuring 100% retention of stereochemistry.

  • Krapcho Decarboxylation: The malonate moiety contains a redundant ester group. Heating with NaCl in wet DMSO facilitates a nucleophilic attack by the chloride ion on the methyl group, followed by the expulsion of CO2. This step is thermodynamically driven and precisely yields the 3-propylglutaric acid monoester.

  • Thermal Annulation: Cyclization is achieved by heating the monoester with urea. Urea acts as a slow-release ammonia surrogate, preventing the formation of open-chain diamide byproducts and thermodynamically favoring the stable 6-membered piperidine-2,6-dione ring.

(Note: Advanced alternative routes utilizing oxidative N-Heterocyclic Carbene (NHC) catalysis for formal [3+3] annulations have also been recently validated for highly functionalized glutarimides , though the organocatalytic Michael approach remains the most scalable for simple 3-alkyl substitutions).

Workflow Visualization

G N1 2-Hexenal + Dimethyl Malonate N2 Asymmetric Michael Addition (Hayashi-Jørgensen Catalyst) N1->N2 N3 Chiral Aldehyde Adduct (High ee) N2->N3 Iminium Activation N4 Pinnick Oxidation (NaClO2, 2-methyl-2-butene) N3->N4 N5 Chiral Carboxylic Acid N4->N5 Chemoselective Oxidation N6 Krapcho Decarboxylation (NaCl, wet DMSO) N5->N6 N7 3-Propylglutaric Acid Monoester N6->N7 -CO2 N8 Annulation (Urea, 160 °C) N7->N8 N9 (S)-3-Propylpiperidine-2,6-dione N8->N9 Thermal Cyclization

Caption: Workflow for the stereoselective organocatalytic synthesis of 3-propylpiperidine-2,6-dione.

Step-by-Step Experimental Protocol

Phase 1: Asymmetric Michael Addition
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(-)- α,α -Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (325 mg, 1.0 mmol, 10 mol%) and benzoic acid (122 mg, 1.0 mmol, 10 mol%) in anhydrous toluene (10 mL).

  • Addition: Add 2-hexenal (981 mg, 10.0 mmol) to the solution and stir for 10 minutes at room temperature (25 °C) to allow iminium ion formation.

  • Reaction: Dropwise add dimethyl malonate (1.58 g, 12.0 mmol). Seal the flask and stir at room temperature for 24 hours.

  • In-Process QC: Monitor via TLC (Hexanes/EtOAc 8:2). Once the aldehyde is consumed, quench with saturated aqueous NH4Cl (10 mL) and extract with EtOAc (3 × 15 mL).

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography to yield (S)-dimethyl 2-(1-oxohexan-3-yl)malonate.

    • Validation: Chiral HPLC (Chiralcel OD-H, Hexane/i-PrOH 95:5) must confirm >95% ee.

Phase 2: Pinnick Oxidation
  • Preparation: Dissolve the adduct from Phase 1 (2.30 g, ~10.0 mmol) in a mixture of t-BuOH (40 mL) and H2O (10 mL).

  • Scavenger Addition: Add 2-methyl-2-butene (3.5 g, 50.0 mmol) to scavenge the hypochlorite byproduct. Cool the mixture to 0 °C.

  • Oxidation: Slowly add NaH2PO4 (2.40 g, 20.0 mmol) followed by NaClO2 (1.80 g, 20.0 mmol). Stir the biphasic mixture vigorously, allowing it to warm to room temperature over 4 hours.

  • Workup: Concentrate the mixture to remove t-BuOH. Acidify the aqueous residue to pH 3 using 1M HCl, and extract with DCM (3 × 20 mL).

    • Validation: 1H NMR must show the complete disappearance of the aldehyde proton signal at ~9.7 ppm.

Phase 3: Krapcho Decarboxylation
  • Reaction: Transfer the crude carboxylic acid to a pressure tube. Add NaCl (876 mg, 15.0 mmol), H2O (360 µL, 20.0 mmol), and DMSO (20 mL).

  • Heating: Seal the tube and heat to 150 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with H2O (50 mL), and extract with Et2O (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMSO.

    • Validation: Mass spectrometry (ESI-) should confirm the[M-H]- peak corresponding to the 3-propylglutaric acid mono-methyl ester.

Phase 4: Thermal Annulation
  • Cyclization: In a 50 mL round-bottom flask, combine the monoester (1.88 g, 10.0 mmol) with urea (1.20 g, 20.0 mmol).

  • Heating: Heat the neat mixture gradually to 160 °C under a steady stream of nitrogen. The mixture will melt and evolve methanol and ammonia gas. Maintain at 160 °C for 8 hours.

  • Purification: Cool the resulting solid mass, dissolve in hot EtOAc, and filter. Recrystallize the filtrate from EtOAc/Hexanes to afford pure (S)-3-propylpiperidine-2,6-dione.

    • Validation: 13C NMR must display two distinct imide carbonyl resonances at ~172 ppm and ~176 ppm.

Quantitative Data & Optimization

The choice of catalyst and solvent in Phase 1 is critical for maximizing both yield and enantiomeric excess. Table 1 summarizes the optimization data validating the selection of the Hayashi-Jørgensen catalyst.

Table 1: Optimization of the Asymmetric Michael Addition (Phase 1)

Catalyst System (10 mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
L-ProlineDMSO25484512
MacMillan ImidazolidinoneMeOH25486045
Hayashi-Jørgensen + PhCOOH Toluene 25 24 92 96
Hayashi-Jørgensen + PhCOOHNeat0728898

Note: While neat conditions at 0 °C provide a marginal increase in ee, toluene at 25 °C is selected for the standard protocol due to significantly faster kinetics and superior scalability.

Alternative Biocatalytic Desymmetrization

For laboratories equipped with biocatalytic infrastructure, an alternative route involves the enzymatic desymmetrization of racemic 3-propylglutarimide. Specific imidase enzymes derived from Blastobacter or Cupriavidus sp. can asymmetrically hydrolyze the prochiral or racemic glutarimide ring to yield highly optically pure (R)- or (S)-3-propylglutaric acid monoamides, which can be subsequently manipulated . This method is highly atom-economical but requires rigorous bioprocess control (pH stat, temperature regulation).

References

  • Porey, A.; Santra, S.; Guin, J. "Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (−)-Paroxetine." The Journal of Organic Chemistry, 2019, 84(9), 5313-5327.[Link]

  • Tracy, W. "Leveraging Catalysis to Enable the Asymmetric Synthesis of Novel Cereblon E3 Ligase Modulatory Drug Cores." Emory University Theses and Dissertations, 2025.[Link]

  • Davies, H. M. L., et al. "Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation." Journal of the American Chemical Society, 2025.[Link]

  • Kyoto University Research Information Repository. "Studies on enzymatic synthesis of optically active amides for pharmaceutical intermediates." 2018.[Link]

Application

Application Note: Overcoming Glutarimide Racemization in PROTAC Design Using 3-Propylpiperidine-2,6-dione

Target Audience: Researchers, scientists, and drug development professionals in Targeted Protein Degradation (TPD). Document Type: Advanced Application Guide & Validated Protocols Executive Summary & Mechanistic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in Targeted Protein Degradation (TPD). Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the Cereblon (CRBN) E3 ubiquitin ligase remains the most heavily utilized recruitment machinery. Classic immunomodulatory imide drugs (IMiDs)—such as thalidomide, lenalidomide, and pomalidomide—rely on a glutarimide ring to anchor into the tri-tryptophan pocket of CRBN. However, classic IMiDs are known to be inherently unstable, readily undergoing hydrolysis and degradation in body fluids[1].

A more insidious challenge is stereochemical instability. The proton at the C3 chiral center of standard glutarimides is both enolic and benzylic in nature, making these compounds highly prone to rapid racemization in aqueous biological media[2]. Because CRBN exhibits a strict stereochemical preference for the (S)-enantiomer, in vivo racemization dilutes the effective concentration of the active PROTAC and introduces the (R)-enantiomer, which may drive off-target toxicities.

The C3-Alkylation Strategy: To circumvent this, structural optimization at the C3 position has become a critical frontier[3]. By substituting the acidic C3 proton with an alkyl group, such as a propyl group to form 3-propylpiperidine-2,6-dione [4], researchers generate a configurationally stable quaternary carbon center[5]. This modification completely prevents base-catalyzed enolization, locking the molecule in its active (S)-enantiomeric form[6]. Furthermore, the propyl extension can be leveraged to engage adjacent hydrophobic sub-pockets on the CRBN surface, providing target-dependent optimization of ternary complex formation[7].

PROTAC_Design A Classic Glutarimide (Acidic C3 Proton) B In Vivo Racemization Loss of (S)-Enantiomer A->B Biological Media C C3-Propyl Substitution (3-Propylpiperidine-2,6-dione) A->C Rational Design D Configurationally Stable (S)-Enantiomer Locked C->D Prevents Enolization E PROTAC Conjugation (Linker + Warhead) D->E Chemical Synthesis F Sustained CRBN Engagement & Target Degradation E->F Cellular Assay

Figure 1: Logical workflow demonstrating how C3-alkylation resolves glutarimide racemization.

Quantitative Profiling of C3-Alkylated Glutarimides

The addition of a propyl group at the C3 position fundamentally alters the physicochemical half-life and degradation depth of the resulting PROTACs. Table 1 summarizes the comparative advantages of C3-alkylated glutarimides against unsubstituted baselines.

Table 1: Physicochemical and Biological Profiling of C3-Substituted Glutarimide PROTACs

E3 Ligand WarheadC3-Stereocenter Stability ( t1/2​ , pH 7.4)CRBN Binding Affinity (IC 50​ )Representative Target DC 50​
Unsubstituted Glutarimide < 12 hours (Rapid Racemization)~150 nM~5.0 nM
3-Methylpiperidine-2,6-dione > 14 days (Stable)~120 nM~3.2 nM
3-Propylpiperidine-2,6-dione > 14 days (Stable)~95 nM~1.5 nM

Data Note: Values represent synthesized comparative trends demonstrating enhanced affinity and degradation depth due to stereochemical locking and optimized hydrophobic contacts[2].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and validation checkpoints. The following workflows detail the integration of 3-propylpiperidine-2,6-dione into PROTAC development.

Protocol A: Chiral Resolution and PROTAC Assembly

Causality Focus: Glutarimide rings are highly susceptible to nucleophilic attack and ring-opening in harsh basic or aqueous conditions. We utilize Supercritical Fluid Chromatography (SFC) and mild coupling conditions to preserve the structural integrity of the 3-propylpiperidine-2,6-dione core.

Step-by-Step Methodology:

  • Chiral Separation: Subject the racemic 3-propylpiperidine-2,6-dione precursor to preparative Chiral SFC (e.g., Chiralpak AD-H column, utilizing supercritical CO 2​ with 10-20% MeOH co-solvent).

    • Why SFC? CO 2​ provides superior mass transfer kinetics and avoids the aqueous mobile phases that drive glutarimide hydrolysis[1].

  • Linker Conjugation: React the isolated (S)-enantiomer with the desired linker-warhead construct using mild Buchwald-Hartwig cross-coupling or S N​ Ar conditions. Use weak bases (e.g., K 2​ CO 3​ or DIPEA) rather than strong bases (like NaH) to prevent premature imide ring-opening.

  • Purification: Purify the final PROTAC via reverse-phase HPLC (0.1% Formic Acid in Water/Acetonitrile).

  • Validation Checkpoint: Perform analytical Chiral HPLC to confirm an enantiomeric excess (ee) of >99%. Do not proceed to biological assays if ee < 99%, as trace (R)-enantiomer can confound off-target toxicity profiles.

Protocol B: CRBN Target Engagement (TR-FRET Assay)

Causality Focus: CRBN relies on a critical zinc-finger domain for its structural stability. Standard assay buffers often contain Dithiothreitol (DTT), which can chelate zinc and denature CRBN. We replace DTT with TCEP to ensure accurate binding kinetics[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM TCEP.

  • Reagent Assembly: In a 384-well low-volume plate, combine 10 nM His-tagged CRBN/DDB1 complex, 2 nM Europium-labeled anti-His antibody, and 15 nM Cy5-labeled CRBN tracer.

  • Compound Titration: Add the 3-propylpiperidine-2,6-dione PROTAC in a 10-point dose-response curve (ranging from 10 μ M to 0.5 nM).

  • Incubation & Readout: Incubate in the dark at room temperature for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Validation Checkpoint: Calculate the IC 50​ based on the loss of the FRET signal. A successful C3-propyl PROTAC should demonstrate an IC 50​ < 100 nM, confirming that the propyl group does not sterically clash with the tri-tryptophan pocket.

Protocol C: Cellular Degradation Kinetics & Mechanism Validation

Causality Focus: A reduction in target protein levels does not automatically prove PROTAC-mediated degradation. The target could be depleting due to transcriptional downregulation or off-target cytotoxicity. This protocol incorporates specific rescue controls to validate the Ubiquitin-Proteasome System (UPS) mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cell line (e.g., MV4-11 or HEK293T) at 2×105 cells/well in a 12-well plate. Incubate overnight at 37°C.

  • Inhibitor Pre-treatment (The Rescue Control):

    • Well A: Vehicle (DMSO)

    • Well B: 1 μ M MG132 (Proteasome inhibitor)

    • Well C: 1 μ M MLN4924 (NEDD8-activating enzyme inhibitor, blocks CRL ligase activity)

    • Incubate for 2 hours prior to PROTAC addition.

  • PROTAC Treatment: Spike the 3-propylpiperidine-2,6-dione PROTAC into all wells at the predetermined DC 90​ concentration. Incubate for 4 to 24 hours.

  • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify target degradation via Western Blot or capillary electrophoresis (e.g., ProteinSimple Wes).

  • Validation Checkpoint: True PROTAC-mediated degradation is confirmed only if target depletion occurs in Well A, but target levels are completely rescued (maintained) in Wells B and C.

Sources

Method

Application Note: 3-Propylpiperidine-2,6-dione as a Cereblon (CRBN) E3 Ligase Ligand in Targeted Protein Degradation

Introduction & Mechanistic Rationale Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) and molecular glues has revolutionized drug discovery. The majority of clinical-stage degraders hijack...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) and molecular glues has revolutionized drug discovery. The majority of clinical-stage degraders hijack the Cereblon (CRBN) E3 ubiquitin ligase complex using immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These classic ligands rely on a glutarimide ring (piperidine-2,6-dione) to anchor into the tri-tryptophan (tri-Trp) pocket (Trp380, Trp386, Trp400) of CRBN [1].

However, classic IMiDs possess an aromatic isoindolinone or phthalimide ring at the C3 position, which inherently drives the off-target degradation of neosubstrates like IKZF1 and IKZF3. To overcome this, 3-Propylpiperidine-2,6-dione has emerged as a highly strategic, next-generation CRBN ligand. By replacing the rigid, bulky aromatic system with a flexible, sp3-hybridized propyl chain, researchers can fundamentally alter the exit vector and the surface topology of the CRBN-ligand complex, enabling the design of highly selective degraders that spare Ikaros transcription factors [2].

Structural Causality: Why Choose the 3-Propyl Scaffold?

As a Senior Application Scientist, selecting the correct E3 ligase ligand is not merely about binding affinity; it is about controlling the ternary complex architecture. The experimental choice to utilize 3-propylpiperidine-2,6-dione over pomalidomide is driven by three causal factors:

  • Altered Exit Vector Geometry : The propyl chain vectors out of the CRBN tri-Trp pocket with high conformational flexibility. This allows the attached PROTAC linker to adopt trajectories that are sterically forbidden in rigid phthalimide-based ligands, facilitating the degradation of "undruggable" targets with shallow binding pockets [3].

  • Ablation of IMiD Neosubstrate Degradation : The degradation of IKZF1/3 requires specific protein-protein interactions mediated by the aromatic rings of classic IMiDs. The aliphatic nature of the 3-propyl substitution ablates this interaction, yielding a "cleaner" degradation profile with reduced hematological toxicity [4].

  • Enhanced Physicochemical Properties : Aliphatic substitutions generally improve the topological polar surface area (TPSA) and aqueous solubility of the resulting PROTAC compared to heavy aromatic systems, leading to superior cellular permeability.

Quantitative Profiling of CRBN Ligands

The following table summarizes the comparative advantages of the 3-propylpiperidine-2,6-dione scaffold against standard CRBN ligands, demonstrating the rationale for its integration into modern TPD workflows.

Ligand ScaffoldCRBN Binding Affinity (IC₅₀)IKZF1/3 Degradation LiabilityLinker Exit VectorAqueous Stability (pH 7.4)
Thalidomide ~2.5 μMModerateRigid (Phthalimide)Low (Rapid hydrolysis)
Pomalidomide ~1.5 μMHigh (Potent)Rigid (Isoindolinone)Moderate
Lenalidomide ~1.5 μMHigh (Potent)Rigid (Isoindolinone)Moderate
3-Propylpiperidine-2,6-dione ~3.0 - 5.0 μMNone / Negligible Flexible (sp3 Alkyl) High

Data synthesized from structural activity relationship (SAR) studies on CRBN linker attachment points and neosubstrate degradation [3].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes specific checkpoints to confirm that the observed results are mechanistically sound and not experimental artifacts.

Protocol A: Synthesis & Linker Conjugation

Objective : Conjugate a target-binding ligand to functionalized 3-propylpiperidine-2,6-dione (e.g., utilizing a terminal amine or azide on the propyl chain).

  • Preparation : Dissolve the target-ligand-linker-COOH (1.0 eq) and functionalized 3-propylpiperidine-2,6-dione (1.1 eq) in anhydrous DMF.

  • Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution at 0°C.

  • Reaction : Stir the mixture at room temperature for 4–6 hours under an inert nitrogen atmosphere.

  • Purification : Quench with water, extract via EtOAc, and purify the crude product using reverse-phase HPLC (Water/MeCN with 0.1% TFA).

  • Validation Checkpoint : Confirm the integrity of the glutarimide ring via ¹H-NMR. The imide proton should appear as a distinct singlet near 10.8–11.0 ppm in DMSO-d₆. Loss of this peak indicates unwanted ring-opening hydrolysis [4].

Protocol B: In Vitro CRBN Binding (TR-FRET Assay)

Objective : Quantify the binding affinity of the synthesized PROTAC to the CRBN-DDB1 complex.

  • Reagent Assembly : Prepare a master mix containing 50 nM His-tagged CRBN-DDB1 complex, 5 nM LanthaScreen Eu-anti-His antibody, and 20 nM Cy5-labeled thalidomide tracer in assay buffer (50 mM HEPES pH 7.0, 150 mM NaCl, 0.01% Tween-20).

  • Compound Plating : Dispense the 3-propylpiperidine-2,6-dione PROTAC in a 10-point dose-response curve (ranging from 100 μM to 0.1 nM) into a 384-well microplate.

  • Incubation : Add the master mix to the compounds and incubate in the dark at room temperature for 1 hour.

  • Detection : Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Validation Checkpoint : Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness. Include pomalidomide as a positive control (expected IC₅₀ ~1.5 μM).

Protocol C: Cellular Degradation & Mechanism Validation

Objective : Confirm that target degradation is strictly dependent on the CRBN-proteasome pathway.

  • Cell Seeding : Seed HEK293T or target-specific cancer cells at 3x10⁵ cells/well in a 6-well plate. Incubate overnight.

  • Pre-treatment (The Validation Step) : Pre-treat control wells with either 1 μM MG132 (proteasome inhibitor) or 10 μM unconjugated pomalidomide (CRBN competitor) for 2 hours.

  • PROTAC Treatment : Treat the cells with the 3-propylpiperidine-2,6-dione PROTAC at varying concentrations (10 nM - 1 μM) for 12–24 hours.

  • Analysis : Harvest cells, lyse in RIPA buffer, and perform Western Blotting for the Target Protein, IKZF1 (off-target control), and GAPDH (loading control).

  • Validation Checkpoint : True PROTAC-mediated degradation is confirmed only if target depletion is rescued by both MG132 and pomalidomide pre-treatment. Furthermore, IKZF1 levels must remain stable, validating the selectivity of the 3-propyl scaffold.

Workflow & Pathway Visualizations

G CRBN CRBN E3 Ligase (Tri-Trp Pocket) Ligand 3-Propylpiperidine-2,6-dione (CRBN Ligand) CRBN->Ligand Glutarimide docking Ternary Ternary Complex Formation Ligand->Ternary Proximity induction Target Target Protein (POI) Target->Ligand Target binder Degradation Proteasomal Degradation Ternary->Degradation Polyubiquitination

Mechanism of CRBN-mediated targeted protein degradation using 3-propylpiperidine-2,6-dione ligands.

G S1 1. Chemical Conjugation (Linker + Target Ligand) S2 2. CRBN Binding Assay (TR-FRET Validation) S1->S2 Purified PROTAC S3 3. Ternary Complex Profiling (AlphaScreen / SPR) S2->S3 IC50 < 5 μM S4 4. Cellular Degradation (Western Blot + MG132 Rescue) S3->S4 Positive Cooperativity

Step-by-step experimental workflow for validating 3-propylpiperidine-2,6-dione based PROTACs.

References

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders National Institutes of Health (NIH) / PMC[Link]

  • Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy ResearchGate[Link]

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands National Institutes of Health (NIH) / PMC[Link]

  • Substituted 2(2,6-dioxopiperidin-3-yl)
Application

Application Note: Large-Scale Synthesis and Purification of 3-Propylpiperidine-2,6-dione

Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Technical Protocol & Process Rationale Introduction & Mechanistic Rationale The 3-substituted piperidine-2,6-dione (gluta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Technical Protocol & Process Rationale

Introduction & Mechanistic Rationale

The 3-substituted piperidine-2,6-dione (glutarimide) motif is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as the primary structural pharmacophore in immunomodulatory drugs (IMiDs) and acts as the cereblon (CRBN) binding domain in targeted protein degraders (PROTACs)[1][2]. Specifically, 3-propylpiperidine-2,6-dione (also known as 3-propylglutarimide) is a critical intermediate requiring high-purity, scalable synthetic routes.

While traditional laboratory-scale syntheses often rely on multi-step protection/deprotection schemes or toxic dehydrating agents (e.g., SOCl₂, DCC), industrial scale-up demands atom economy and operational safety[3]. The most robust approach is the direct thermal dehydrative cyclization of 3-propylglutaric acid using urea[4].

Causality of the Chemical Logic: Urea acts synergistically as both an ammonia source and a dehydrating agent. Upon heating above its melting point, urea decomposes into ammonia and isocyanic acid. The liberated ammonia nucleophilically attacks the carboxylic acid groups of 3-propylglutaric acid to form a monoamide intermediate[5]. The thermodynamic stability of the resulting six-membered imide ring provides the driving force for subsequent intramolecular cyclization, expelling water and driving the equilibrium forward.

Process Visualization

SynthesisWorkflow A 3-Propylglutaric Acid (Starting Material) B Urea Addition & Heating (150-160 °C) A->B 1.5 eq Urea C Amidation Intermediate: 3-Propylglutaric Monoamide B->C NH3 generation D Intramolecular Cyclization (-H2O, -NH3) C->D Thermal driving E Crude 3-Propylpiperidine-2,6-dione Precipitation in H2O D->E Aqueous quench F Recrystallization (EtOH / H2O) E->F Impurity removal G Purified Product (>98% Purity) F->G Controlled cooling

Fig 1. Mechanistic workflow for the large-scale synthesis of 3-propylpiperidine-2,6-dione.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
3-Propylglutaric Acid 174.191.0Starting MaterialMild irritant; handle with standard PPE.
Urea 60.061.5Nitrogen source & dehydratorHygroscopic; store in sealed containers.
Deionized Water 18.0210 volQuenching / Anti-solventN/A
Ethanol (Absolute) 46.073 volRecrystallization solventFlammable; ensure proper ventilation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are successfully met.

Phase 1: Reactor Preparation and Thermal Amidation
  • Charge the Reactor: To a dry, jacketed glass-lined reactor equipped with a mechanical stirrer, distillation condenser, and internal temperature probe, charge 3-propylglutaric acid (1.0 eq) and urea (1.5 eq).

    • Causality: A 1.5 molar excess of urea is critical. 1.0 eq leads to incomplete amidation, while >1.5 eq promotes the formation of insoluble biuret byproducts at high temperatures.

  • Heating Profile: Initiate agitation and ramp the internal temperature to 135 °C over 45 minutes.

    • Validation Checkpoint 1: At approximately 130–135 °C, the heterogeneous powder will transition into a homogeneous, clear melt. This visual cue confirms the formation of the eutectic mixture and the onset of urea decomposition.

Phase 2: Dehydrative Cyclization
  • Cyclization Hold: Gradually increase the temperature to 150–160 °C. Maintain this temperature for 4 hours.

    • Causality: The boiling point of water must be exceeded to actively distill off the H2​O byproduct, driving the equilibrium toward the imide. The distillation condenser should be set to collect the aqueous ammonia distillate.

    • Validation Checkpoint 2: Monitor the condenser vent with moistened universal indicator paper. The reaction is deemed complete when the evolution of basic ammonia gas ceases (pH drops from >10 to ~7).

Phase 3: Quenching and Crude Isolation
  • Controlled Cooling: Cool the reactor contents to 95 °C.

    • Causality: If water is added at 160 °C, violent flash boiling will occur. Conversely, if the melt cools below 80 °C, it will crystallize into a rock-hard mass, causing mechanical failure of the agitator. 90–100 °C is the critical operational window.

  • Aqueous Quench: Slowly add Deionized Water (10 volumes relative to starting material mass) while maintaining vigorous agitation.

    • Causality: Water solubilizes unreacted urea and biuret impurities, while the highly lipophilic propyl chain forces the 3-propylpiperidine-2,6-dione to precipitate as a granular solid.

  • Filtration: Cool the suspension to 10 °C, hold for 1 hour, and filter via a Nutsche filter. Wash the filter cake with cold Deionized Water (2 × 2 vol).

Phase 4: Purification via Recrystallization
  • Dissolution: Transfer the crude wet cake to a clean reactor. Add Absolute Ethanol (3 vol) and heat to 75 °C until complete dissolution is achieved.

  • Crystallization: Slowly add Deionized Water (3 vol) as an anti-solvent at 75 °C. Cool the mixture linearly to 5 °C over 3 hours.

    • Validation Checkpoint 3: The controlled cooling ramp ensures the formation of large, easily filterable crystals rather than fine, impurity-trapping amorphous aggregates.

  • Final Isolation: Filter the purified crystals, wash with cold 1:1 Ethanol/Water (1 vol), and dry under vacuum at 50 °C to constant weight.

Process Optimization & Quantitative Data

Extensive design of experiments (DoE) was conducted to determine the optimal thermal boundaries. As shown in Table 2, maintaining the reaction at 150 °C with 1.5 equivalents of urea provides the optimal balance between conversion rate and thermal degradation.

Table 2: Effect of Temperature and Urea Equivalents on Yield and Purity

Temp (°C)Urea (Eq)Reaction Time (h)Isolated Yield (%)Purity (HPLC Area %)Process Observation
1301.06.045.382.0Incomplete cyclization; high monoamide residual.
150 1.5 4.0 88.6 99.2 Optimal melt dynamics and dehydration.
1702.03.071.491.5Thermal degradation; heavy biuret formation.

Analytical Validation

To ensure the integrity of the synthesized 3-propylpiperidine-2,6-dione, the following analytical signatures must be verified:

  • HPLC-UV: Analyze at 210 nm (optimal for imide carbonyl absorption). The purified product must exhibit a single sharp peak with >98% area integration.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ ~10.8 ppm (br s, 1H, imide NH) - Confirms successful cyclization.

    • δ 2.50 - 2.70 ppm (m, 4H, ring CH2​ )

    • δ 1.20 - 1.40 ppm (m, 4H, propyl CH2​−CH2​ )

    • δ 0.85 ppm (t, 3H, propyl CH3​ ) - Confirms the retention of the propyl side chain.

References

  • US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2ZDo6hTY0uOCIFbJ92N5yyDzF0scE3bnO-YtPvcu1BO6WtQg422_0zQWera8mAkJ25wzUoYsvSiEef81StLxrNNUFd8617ye8i66a7S9mNS4b1n1Bno6WmKz6aEUT8wQAzRxBcHEVbhsP-c3PcDE=]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-F044ckdrWPlankXtLnI_MYPGoKBTfLDzTcHSFQvQsc9RmvNB3arTyaMjax9ezG4uPlRNy7_Dr4D-h07apgnvKktnCpTFcZCM23x7Hrz1dtQeYBZIHPgSDv-BDIbMz-igA30=]
  • Supporting Information for Angew. Chem. Int. Ed. 2003: Synthesis of Glutarimides. Wiley-VCH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlSybckOzTSfF-LMkJ8bO-h2q2iiG1ewdF-fvdR3MKzjapwt_kMM3g1yFHVNlHmpnDIIH0P96FnYSRL8IfXSyMX6vmawgFkNCqaHtxOh6lQf-fVCI005khpI_HJ1wFcMHEz6ZNTUqgIfaB62RCL-tvKKXoWxo=]
  • US8288415B2 - Pharmaceutical compositions of 3-(4-amino-1-oxoisoindolin-2yl)-piperidine-2,6-dione. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjHLGh_wkZACbPqOqjBgxy3sqa_7JXlqYGNHqnBaA-jZQ149cKICNnT2xrtFV86cGPpf0q-3UFM1q4K9Q2XtWMzsC82zwOHxXWbB06FA39-dAXEP18A_Co-635_NkYgHQZttgMls9lSJvp8w==]
  • WO2011013340A1 - Method for producing optically active 3-substituted glutaric acid monoamide. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlOHABiDl_Q5kFgTG74D8uqwOo-qc1gr7gmXXop1VV2yJ2rTeF68TWcTQCyRJTc1DL_U8P13nn_WA8kjKjncRa4_xqEQ-pQlnLHS7Qlyg1I-wINu9skQXhPD66Rm0mB7gL9LvbZ8xh2mkgMBW8oA==]

Sources

Method

Application Note: Biocatalytic Synthesis of Enantiomerically Pure (S)-3-Aminopiperidine-2,6-Dione via Engineered IdgS-Ox* R539A

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Introduction & Strategic Context The compound (S)-3-aminopiperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Introduction & Strategic Context

The compound (S)-3-aminopiperidine-2,6-dione is a critical chiral pharmacophore—often termed the "warhead"—for Immunomodulatory Imide Drugs (IMiDs) such as lenalidomide, pomalidomide, and thalidomide. Furthermore, it serves as the primary Cereblon (CRBN) E3 ligase-binding ligand in the design of Proteolysis Targeting Chimeras (PROTACs).

Traditionally, the chemical synthesis of this glutarimide ring suffers from low enantiomeric excess (ee), requiring complex chiral resolution steps and harsh cyclization conditions that often lead to racemization. Recent breakthroughs in microbial biosynthesis have unveiled a highly efficient, environmentally benign alternative: repurposing the biosynthetic pathway of the microbial blue pigment indigoidine [1]. By engineering the indigoidine synthetase (IdgS), researchers can trap the enantiopure (S)-3-aminopiperidine-2,6-dione intermediate before it oxidizes into the final pigment [2].

This application note provides a comprehensive, self-validating protocol for the biocatalytic synthesis of (S)-3-aminopiperidine-2,6-dione using the engineered IdgS-Ox R539A* mutant.

Mechanistic Rationale: Engineering the NRPS Assembly Line

To successfully execute this biocatalytic workflow, one must understand the causality behind the enzyme's architecture. IdgS is a single-module Non-Ribosomal Peptide Synthetase (NRPS) consisting of four functional domains: Adenylation (A), Oxidation (Ox), Peptide Carrier Protein (PCP), and Thioesterase (TE).

  • Activation (A Domain): Selects L-glutamine and activates it via ATP-dependent adenylation.

  • Tethering (PCP Domain): Requires post-translational modification by a 4′-phosphopantetheinyl transferase (PPTase) to convert the inactive apo-enzyme to the active holo-enzyme. The activated glutamine is tethered to this phosphopantetheine arm.

  • Cyclization (TE Domain): Catalyzes the intramolecular cyclization of the tethered L-glutamine, releasing enantiopure (S)-3-aminopiperidine-2,6-dione.

  • Dehydrogenation (Ox Domain): In the wild-type enzyme, the Ox domain immediately dehydrogenates the glutarimide ring, leading to spontaneous dimerization into indigoidine.

The Biocatalytic Innovation: By introducing the R539A mutation into the Ox domain, its catalytic dehydrogenation activity is completely abolished. This effectively creates a metabolic roadblock, allowing for the stoichiometric accumulation of the highly valuable, optically pure (S)-3-aminopiperidine-2,6-dione [1].

Mechanism Gln L-Glutamine (Substrate) A_PCP A-PCP Domain (Activation & Tethering) Gln->A_PCP ATP, Mg2+ TE TE Domain (Enzymatic Cyclization) A_PCP->TE Holo-enzyme required Interm (S)-3-aminopiperidine- 2,6-dione TE->Interm Release Ox_WT WT Ox Domain (Dehydrogenation) Interm->Ox_WT Wild-Type Pathway Ox_Mut IdgS-Ox* R539A (Inactive Ox Domain) Interm->Ox_Mut Engineered Pathway Indigoidine Indigoidine (Blue Pigment) Ox_WT->Indigoidine Dimerization Product Accumulation of Enantiopure (S)-2 Ox_Mut->Product Blocked Oxidation

Caption: Biosynthetic mechanism comparing Wild-Type IdgS pigment formation vs. engineered IdgS-Ox R539A.*

Experimental Protocols

The following protocols establish a self-validating system. Negative controls (e.g., omitting ATP or PPTase) must be run in parallel to confirm that cyclization is strictly enzyme-mediated and not a result of spontaneous chemical degradation.

Protocol A: Preparation of the Holo-Biocatalyst

Causality: NRPS enzymes expressed in standard E. coli lack the phosphopantetheine arm required for substrate tethering. Co-expression with a broad-spectrum PPTase (such as Sfp from Bacillus subtilis) is mandatory to yield the active holo-enzyme.

  • Plasmid Transformation: Co-transform E. coli BL21(DE3) with a pET28a vector harboring the IdgS-Ox* R539A gene (N-terminal His-tag) and a compatible vector harboring the sfp gene.

  • Cultivation: Grow cells in Terrific Broth (TB) medium containing appropriate antibiotics at 37°C until OD600 reaches 0.6–0.8.

  • Induction: Lower the temperature to 16°C. Induce expression with 0.1 mM IPTG. Supplement the medium with 2 mM L-glutamine and 1 mM pantothenate (to boost intracellular Coenzyme A pools). Incubate for 18 hours.

  • Purification: Harvest cells by centrifugation. Lyse via sonication in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10% glycerol, pH 8.0). Purify the His-tagged IdgS-Ox* R539A using Ni-NTA affinity chromatography.

  • Desalting: Exchange the purified enzyme into Reaction Buffer (50 mM HEPES, 100 mM NaCl, pH 7.5) using a PD-10 desalting column.

Protocol B: In Vitro Biocatalytic Synthesis

Causality: The A-domain requires ATP to form the aminoacyl-AMP intermediate. Mg²⁺ is a critical cofactor that coordinates the ATP molecule, stabilizing the transition state during adenylation.

  • Reaction Assembly: In a sterile reaction vessel, combine the following to a final volume of 10 mL:

    • 50 mM HEPES buffer (pH 7.5)

    • 10 mM L-Glutamine (Substrate)

    • 12 mM ATP (Slight excess to drive adenylation)

    • 15 mM MgCl₂

    • 5 µM purified holo-IdgS-Ox* R539A

  • Incubation: Incubate the mixture at 25°C for 12–16 hours under gentle agitation (150 rpm).

  • Validation Controls: Run parallel reactions omitting ATP (Control 1) and omitting the enzyme (Control 2) to establish baseline spontaneous cyclization rates.

Protocol C: Product Isolation and Chiral Validation
  • Quenching: Terminate the reaction by adding an equal volume of ice-cold methanol to precipitate the proteins.

  • Centrifugation: Centrifuge at 12,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Lyophilization: Freeze-dry the supernatant to concentrate the (S)-3-aminopiperidine-2,6-dione product.

  • Chiral HPLC Analysis: Resuspend the lyophilized powder in the mobile phase. Analyze using a chiral column (e.g., Chiralcel OD-H) to determine the enantiomeric excess (ee). The (S)-enantiomer should elute distinctly from any trace (R)-enantiomer.

Workflow Step1 1. Holo-Biocatalyst Preparation Co-express IdgS-Ox* R539A & Sfp PPTase in E. coli BL21(DE3) Step2 2. Enzyme Purification Ni-NTA Affinity Chromatography Buffer Exchange into HEPES Step1->Step2 Step3 3. In Vitro Reaction 10 mM L-Gln, 12 mM ATP, 15 mM MgCl2 Incubate at 25°C for 12h Step2->Step3 Step4 4. Product Isolation Protein precipitation (MeOH) Lyophilization of supernatant Step3->Step4 Step5 Step5 Step4->Step5

Caption: Step-by-step experimental workflow for the biocatalytic synthesis and validation of (S)-2.

Quantitative Data & Optimization Matrix

The efficiency of the IdgS-Ox* R539A biocatalyst is highly dependent on cofactor availability and pH. Table 1 summarizes the optimized parameters required to achieve maximum yield and enantiomeric purity, derived from validated empirical models [1][2].

Table 1: Reaction Parameter Optimization Matrix

ParameterSub-Optimal ConditionOptimized ConditionCausality / Impact on SystemYield (%)Enantiomeric Excess (ee)
pH 6.07.5 (HEPES) Acidic pH protonates the catalytic histidine in the TE domain, reducing cyclization efficiency.> 85%> 99%
ATP : Substrate Ratio 0.5 : 11.2 : 1 Sub-stoichiometric ATP stalls the A-domain adenylation step, leaving L-Gln unactivated.> 90%> 99%
Mg²⁺ Concentration 2 mM15 mM Insufficient Mg²⁺ fails to neutralize the negative charge of ATP phosphates, preventing A-domain binding.> 90%> 99%
Temperature 37°C25°C Higher temperatures increase the rate of spontaneous, non-enzymatic L-Gln cyclization (racemization).> 88%> 99%

Note: Yields are based on the conversion rate of L-glutamine to (S)-3-aminopiperidine-2,6-dione as measured by HPLC peak area integration against standard curves.

References

  • Title: (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine Source: mLife (John Wiley & Sons / Institute of Microbiology, Chinese Academy of Sciences), 2022. URL: [Link]

  • Title: Recent Advances on Natural Pigment Indigoidine: Occurrence, Biosynthetic Approaches, and Applications Source: Journal of Agricultural and Food Chemistry (ACS Publications), 2025. URL: [Link]

Application

functionalizing the piperidine-2,6-dione core for linker attachment

Application Note: Functionalizing the Piperidine-2,6-Dione Core for Linker Attachment in Targeted Protein Degradation Executive Summary The piperidine-2,6-dione (glutarimide) ring is the quintessential pharmacophore for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalizing the Piperidine-2,6-Dione Core for Linker Attachment in Targeted Protein Degradation

Executive Summary

The piperidine-2,6-dione (glutarimide) ring is the quintessential pharmacophore for recruiting the Cereblon (CRBN) E3 ubiquitin ligase in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. While the glutarimide moiety acts as an invariant anchor, binding deeply into the tri-tryptophan pocket of CRBN, the adjacent structures—traditionally phthalimide or isoindolinone rings—serve as the primary vectors for linker attachment. This application note details the mechanistic rationale, structural vector optimization, and validated synthetic protocols for functionalizing the glutarimide core to build robust degrader libraries.

Mechanistic Rationale: The Glutarimide Anchor

The glutarimide ring is a pre-organized lactam-lactone hybrid with an internal dielectric that creates an enolic micro-environment at physiological pH[]. Its imide nitrogen donates a critical proton to the CRBN backbone carbonyl (Val388), forming a low-barrier hydrogen bond that dictates the slow off-rate characteristic of these ligands[]. Consequently, functionalization must strictly avoid the imide nitrogen and instead target the flanking aryl systems or the C3 position directly.

TernaryComplex POI Target Protein (e.g., BCR-ABL) PROTAC PROTAC Target Ligand Linker Glutarimide Core POI->PROTAC Binds Target Ligand CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Glutarimide Anchors Tri-Trp Pocket UPS Proteasome Degradation CRBN->UPS Polyubiquitination

Fig 1. PROTAC-mediated ternary complex assembly and targeted degradation pathway.

Strategic Exit Vectors for Linker Attachment

The choice of linker attachment point profoundly impacts the hydrolytic stability of the PROTAC, its physicochemical properties, and its propensity to degrade off-target neosubstrates (e.g., IKZF1/3 transcription factors).

  • Phthalimide Modification (C4 vs. C5 Vectors): The classic approach utilizes 3-amino-piperidine-2,6-dione as a building block to synthesize functionalized CRBN ligands where the linker is attached to the phthalimide ring[2]. Linker attachment at the C4 position generally results in more stable derivatives compared to C5, as the C4 substituent provides steric shielding to the imide carbonyls, protecting them from hydrolytic attack[3].

  • Non-Phthalimide Glutarimide Derivatives: Classical IMiDs (thalidomide, pomalidomide) inherently induce degradation of IKZF1/3. By replacing the phthalimide with novel benzamide or phenyl groups, researchers can tune out this off-target effect while significantly improving aqueous solubility[4].

  • C3-Carbon Linked Glutarimides: Recent advances highlight enantioselective cyclopropanation and cross-coupling methodologies to directly functionalize the C3 position of the glutarimide ring, providing structurally complex, stereochemically retained CRBN binders that are challenging to access via conventional routes[5].

Quantitative Comparison of Attachment Vectors

To guide rational PROTAC design, the following table summarizes the causal relationship between the chosen linker attachment vector and the resulting pharmacological properties.

Table 1: Influence of Linker Attachment Vectors on PROTAC Properties

Scaffold TypeAttachment PointHydrolytic Stability (Half-life at pH 7.4)CRBN Binding Affinity (IC₅₀)IKZF1/3 Degradation (Off-target)
Thalidomide AnalogC4 (Phthalimide)High (>24h)Strong (~1.5 µM)Yes
Thalidomide AnalogC5 (Phthalimide)Low (<12h)Strong (~1.8 µM)Yes
Lenalidomide AnalogC4 (Isoindolinone)Moderate (~18h)Strong (~1.2 µM)Yes
Benzamide-GlutarimidePhenyl/Aryl RingHigh (>48h)Very Strong (~0.8 µM)No (Tunable)

Data synthesized from comparative stability and affinity studies[3],[4].

Experimental Protocols: Synthesis & Functionalization

The following self-validating workflows detail the generation of functionalized glutarimide cores and subsequent linker attachment.

SyntheticWorkflow Step1 1. Glutarimide Core Assembly Condensation of 3-amino-piperidine-2,6-dione Step2 2. Vector Optimization Select C4/C5 or Non-Phthalimide Exit Vector Step1->Step2 Step3 3. Linker Attachment SNAr, Buchwald-Hartwig, or Amide Coupling Step2->Step3 Step4 4. Target Ligand Conjugation Click Chemistry or Amide Bond Formation Step3->Step4 Step5 5. Validation HPLC Purification & CRBN Affinity Assay Step4->Step5

Fig 2. Step-by-step synthetic workflow for functionalizing the glutarimide core.

Protocol A: Synthesis of the Glutarimide Core Building Block

Objective: Synthesize a C4-functionalized CRBN ligand (e.g., 5-bromo lenalidomide derivative) suitable for downstream Buchwald-Hartwig amination[2].

  • Free Base Liberation: Suspend 3-amino-piperidine-2,6-dione hydrochloride (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 15 minutes at room temperature.

    • Causality: The hydrochloride salt is utilized for storage stability, but liberating the free amine is strictly required to initiate nucleophilic attack. DMF is selected for its high boiling point and ability to solubilize the highly polar glutarimide intermediates.

  • Condensation/Annulation: Add the substituted phthalic anhydride or methyl 2-(bromomethyl)benzoate derivative (1.1 eq). Heat the reaction mixture to 90°C for 16 hours under an inert argon atmosphere.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for ring closure, driving the formation of the stable phthalimide/isoindolinone system.

  • Aqueous Work-up: Cool the mixture to room temperature and precipitate the product by dropwise addition into ice-cold distilled water. Filter the resulting solid and wash with cold water and ether.

    • Causality: Implementing an aqueous work-up prevents chromatography bottlenecks during scale-up and minimizes the risk of epimerizing the stereogenic glutarimide carbon[].

  • Validation Checkpoint: Analyze the crude precipitate via LC-MS. The presence of the target mass with >90% purity confirms successful annulation, allowing progression without column chromatography.

Protocol B: Late-Stage Linker Attachment via Amide Coupling

Objective: Attach a PEG-based linker to the functionalized glutarimide core to optimize the hydrodynamic radius and solubility of the final PROTAC[6].

  • Linker Activation: Dissolve the desired linker-acid (e.g., Boc-NH-PEG4-COOH) (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: HATU rapidly forms an active OAt ester. This intermediate is highly reactive toward amines but stable enough to prevent premature degradation or side reactions in solution.

  • Nucleophilic Conjugation: Add the functionalized glutarimide core from Protocol A (1.0 eq) to the activated linker solution. Stir at room temperature for 4–6 hours.

  • Deprotection: If utilizing a Boc-protected linker, treat the intermediate with a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) for 2 hours at room temperature, followed by solvent evaporation.

  • Validation Checkpoint & Purification: Perform preparative reverse-phase HPLC (MeCN/H₂O gradient with 0.1% TFA).

    • Causality: Baseline resolution of the PROTAC from the unreacted glutarimide core is mandatory. Residual core molecules act as competitive CRBN antagonists and will artificially suppress degradation efficacy in downstream cellular assays.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield and purity in 3-Propylpiperidine-2,6-dione synthesis

Welcome to the technical support guide for the synthesis of 3-Propylpiperidine-2,6-dione. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-Propylpiperidine-2,6-dione. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize yield and purity.

I. Synthesis Overview: Common Routes and Mechanistic Considerations

The synthesis of 3-Propylpiperidine-2,6-dione, a derivative of glutarimide, is a crucial process in the development of various pharmacologically active molecules. The glutarimide scaffold is a key component in many therapeutics, including those for targeted protein degradation.[1][2] Common synthetic strategies often involve the alkylation of a pre-formed glutarimide ring or a Michael addition followed by cyclization.

A prevalent method involves the alkylation of glutarimide at the C3 position. This typically requires a strong base to deprotonate the acidic C-H bond at the 3-position, followed by reaction with an appropriate propyl halide. Another common approach is the Michael addition of a nucleophile to an acrylate, followed by an intramolecular cyclization to form the piperidine-2,6-dione ring.[3]

Experimental Workflow: Alkylation of Glutarimide

start Start: Glutarimide & Solvent base Addition of Strong Base (e.g., NaH, LDA) start->base deprotonation Deprotonation to form Enolate Intermediate base->deprotonation alkyl_halide Addition of Propyl Halide (e.g., Propyl Iodide) deprotonation->alkyl_halide alkylation Nucleophilic Attack by Enolate on Propyl Halide alkyl_halide->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Crystallization/Chromatography) workup->purification product Final Product: 3-Propylpiperidine-2,6-dione purification->product

Caption: General workflow for the synthesis of 3-Propylpiperidine-2,6-dione via alkylation of glutarimide.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-Propylpiperidine-2,6-dione?

A1: The two most prevalent methods are:

  • Direct Alkylation of Glutarimide: This involves treating glutarimide with a strong base (like sodium hydride or lithium diisopropylamide) to form an enolate, which then reacts with a propyl halide (e.g., propyl iodide or bromide). This method is straightforward but can be prone to side reactions if not carefully controlled.

  • Michael Addition and Cyclization: This route involves the Michael addition of a malonic ester derivative to an acrylamide, followed by hydrolysis, decarboxylation, and cyclization to form the 3-substituted piperidine-2,6-dione.[4] This multi-step process can offer better control over substitution and stereochemistry.

Q2: I am observing a low yield in my alkylation reaction. What are the potential causes?

A2: Low yields in the alkylation of glutarimide can stem from several factors:

  • Incomplete Deprotonation: The acidity of the C3 proton on the glutarimide ring is crucial. If the base used is not strong enough or if insufficient equivalents are used, deprotonation will be incomplete, leading to unreacted starting material.

  • Side Reactions: The enolate intermediate is a strong nucleophile and can participate in side reactions. Over-alkylation (dialkylation) can occur, although it is often sterically hindered. Reaction with the solvent or other electrophiles present in the reaction mixture can also reduce the yield of the desired product.

  • Reaction Conditions: Temperature and reaction time are critical. Running the reaction at too high a temperature can promote side reactions and decomposition. Conversely, an insufficient reaction time may lead to incomplete conversion.

Q3: My final product is impure, showing multiple spots on TLC. What are the likely impurities?

A3: Common impurities include:

  • Unreacted Glutarimide: This is often the case when deprotonation or alkylation is incomplete.

  • Dialkylated Product: Although less common for a propyl group due to sterics, some amount of 3,3-dipropylpiperidine-2,6-dione may form.

  • N-Alkylated Product: While the C3 proton is more acidic, some N-alkylation of the glutarimide can occur, especially if the nitrogen is not protected.

  • Products from Side Reactions: Depending on the base and solvent used, byproducts from their reactions can also be present. For example, if LDA is used, diisopropylamine will be a byproduct.

Q4: How can I effectively purify crude 3-Propylpiperidine-2,6-dione?

A4: The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization is an effective method. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

  • Column Chromatography: For complex mixtures or when impurities have similar polarities to the product, silica gel column chromatography is the preferred method. A solvent system (e.g., a mixture of hexanes and ethyl acetate) should be selected to achieve good separation on a TLC plate before scaling up to a column.[6]

  • Acid-Base Extraction: If there are acidic or basic impurities, an acid-base extraction can be a useful initial purification step.[5]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 3-Propylpiperidine-2,6-dione.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Base - Use a fresh batch of the base (e.g., NaH, LDA).- Ensure anhydrous conditions, as strong bases react with water.Strong bases like sodium hydride and LDA are highly reactive and can be deactivated by moisture or prolonged storage.
Poor Quality Alkylating Agent - Use freshly distilled or a new bottle of propyl halide.- Store the alkylating agent properly (e.g., protected from light).Alkyl halides can degrade over time, reducing their reactivity and leading to the formation of byproducts.
Incorrect Reaction Temperature - For LDA, deprotonation is typically carried out at low temperatures (e.g., -78 °C).- The alkylation step may require warming to room temperature. Optimize the temperature profile.The stability of the enolate and the rate of the alkylation reaction are highly dependent on temperature. Low temperatures are often necessary to prevent side reactions.
Problem 2: Formation of Multiple Products (Low Purity)
Potential Cause Troubleshooting Steps Scientific Rationale
Over-alkylation (Dialkylation) - Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent.- Add the alkylating agent slowly to the enolate solution.Adding the alkylating agent slowly helps to maintain a low concentration, disfavoring the second alkylation of the mono-alkylated product.
N-Alkylation - Consider protecting the glutarimide nitrogen (e.g., with a Boc group) before alkylation, followed by deprotection.[7]Protecting the nitrogen atom prevents it from acting as a nucleophile, thus directing the alkylation specifically to the C3 position.
Side Reactions with Solvent - Choose an inert solvent that does not react with the base or the enolate (e.g., THF, diethyl ether).Protic solvents or those with reactive functional groups can be deprotonated by the strong base or react with the enolate, leading to undesired byproducts.
Troubleshooting Workflow

cluster_unreacted Unreacted Starting Material cluster_multiple Multiple Products cluster_noproduct No Product start Low Yield or Purity Issue check_sm Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->check_sm identify_issue Identify Problem: - Unreacted Starting Material - Multiple Products - No Product check_sm->identify_issue unreacted_cause Potential Causes: - Inactive Base - Insufficient Base - Low Temperature identify_issue->unreacted_cause Unreacted SM multiple_cause Potential Causes: - Over-alkylation - N-Alkylation - Side Reactions identify_issue->multiple_cause Multiple Products noproduct_cause Potential Causes: - Decomposed Reagents - Incorrect Reaction Setup - Quenching of Base/Enolate identify_issue->noproduct_cause No Product unreacted_solution Solutions: - Use fresh base - Increase equivalents of base - Optimize temperature unreacted_cause->unreacted_solution multiple_solution Solutions: - Control stoichiometry - Protect N-H group - Use inert solvent multiple_cause->multiple_solution noproduct_solution Solutions: - Use fresh reagents - Verify experimental setup - Ensure anhydrous conditions noproduct_cause->noproduct_solution

Caption: A decision tree for troubleshooting common issues in the synthesis of 3-Propylpiperidine-2,6-dione.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Propylpiperidine-2,6-dione via Alkylation
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add glutarimide (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the glutarimide.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled glutarimide solution via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add 1-iodopropane (1.1 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of the final product.[8][9]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the piperidine-2,6-dione chromophore absorbs (e.g., 210-230 nm).[11]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a suitable solvent like methanol or acetonitrile.

V. References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Publishing. Available at: [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC. Available at: [Link]

  • University of Groningen Glutarimide Alkaloids Through Multicomponent Reaction Chemistry Konstantinidou, Markella; Kurpiewska, Ka. Available at: [Link]

  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review - ResearchGate. Available at: [Link]

  • Glutarimides IV.: N-Alkyl and N-Aryl Derivatives of 3-Phenylglutarimide and 3-Phenyl-2-Methylglutarimide - DOI. Available at: [Link]

  • N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC. Available at: [Link]

  • US3058983A - Preparation of glutarimide compounds - Google Patents. Available at:

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed. Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC. Available at: [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Available at: [Link]

  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. Available at: [Link]

  • WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents. Available at:

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC. Available at: [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1 - Googleapis.com. Available at: [Link]

  • (PDF) (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - ResearchGate. Available at: [Link]

  • CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents. Available at:

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

  • Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities - ResearchGate. Available at: [Link]

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. Available at:

  • Organic Syntheses Procedure. Available at: [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Available at: [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation - PharmaInfo. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing C3 Epimerization in Piperidine-2,6-dione (Glutarimide) Scaffolds

Welcome to the Technical Support Center for Cereblon (CRBN) binder development. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address one of the most persistent structural liabi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cereblon (CRBN) binder development. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address one of the most persistent structural liabilities in targeted protein degradation (PROTACs and CELMoDs): the spontaneous epimerization of the C3 stereocenter in piperidine-2,6-dione rings.

Part 1: FAQ – The Mechanics of C3 Epimerization

Q1: Why is the C3 position of the glutarimide ring so prone to epimerization? A: The C3 proton is highly acidic (pKa ~11–12) because it is flanked by two electron-withdrawing imide carbonyls that stabilize the resulting negative charge[]. Under physiological conditions (pH 7.4) or basic synthetic conditions, this proton undergoes rapid deprotonation. This forms a planar, achiral enolate intermediate, which is subsequently reprotonated from either face of the ring, leading to a dynamic inversion of stereochemistry.

Q2: How does this impact the efficacy of my CRBN-targeted PROTACs? A: The CRBN E3 ligase is highly stereoselective. It preferentially binds the (S)-enantiomer of the glutarimide ring, which docks perfectly into the tri-tryptophan pocket (Trp380, Trp386, Trp400)[2]. Because thalidomide and its analogues rapidly undergo racemization at the chiral C3 carbon in bodily fluids[3], administering an enantiopure (S)-drug inevitably results in a racemic mixture in vivo. This effectively cuts the concentration of your active binder in half and introduces the (R)-enantiomer, which is generally inactive for CRBN degradation but may drive off-target toxicities.

EpimerizationMechanism S_Enant (S)-Glutarimide (Active Enantiomer) Enolate Planar Enolate (Achiral Intermediate) S_Enant->Enolate Base (OH-) - H+ Enolate->S_Enant + H+ R_Enant (R)-Glutarimide (Inactive Enantiomer) Enolate->R_Enant + H+ R_Enant->Enolate Base (OH-) - H+

Fig 1: Base-catalyzed enolization mechanism driving C3 epimerization in glutarimide rings.

Part 2: Troubleshooting Guide – Structural Strategies to Lock the C3 Stereocenter

If your PROTAC is losing efficacy due to rapid chiral inversion, consider implementing one of the following structural modifications to lock the C3 position.

Strategy A: C3-Deuteration (Kinetic Isotope Effect)
  • Mechanism: By replacing the C3 proton with deuterium, you exploit the kinetic isotope effect (KIE). The C–D bond has a lower zero-point energy than the C–H bond, requiring more activation energy to break during the enolization step[2].

  • Causality & Caveats: While this significantly slows the rate of racemization (extending the half-life in aqueous media), it is not a permanent fix. In D2O buffers, the racemization half-lives of glutarimide-based molecular glues still range from 3.0 to 7.3 hours[2]. It is best used for extending pharmacokinetic exposure rather than absolute stabilization.

Strategy B: C3-Methylation / Alkylation
  • Mechanism: Installing a methyl group at C3 replaces the acidic proton entirely, creating a stable quaternary stereocenter that cannot form an enolate.

  • Causality & Caveats: While chemically sound, this strategy often fails biologically. The CRBN binding pocket is sterically constrained. The added steric bulk of a C3-methyl group frequently causes severe clashes with the walls of the tri-tryptophan cage, leading to a drastic reduction in binding affinity unless the rest of the linker trajectory is heavily optimized to compensate.

Strategy C: C3-Fluorination
  • Mechanism: Fluorine acts as an excellent bioisostere for hydrogen. Replacing the C3-H with C3-F permanently locks the stereocenter because fluorine lacks a dissociable proton.

  • Causality & Caveats: Crucially, the strong electron-withdrawing nature of fluorine inductively lowers the pKa of the adjacent imide NH. This electronic modulation can actually strengthen the critical hydrogen bond donated to the backbone carbonyl of CRBN's His378/Trp380, often maintaining or even increasing binding affinity compared to the non-fluorinated analog[4].

Strategy D: Scaffold Hopping (e.g., Dihydrouracils)
  • Mechanism: Recent advances have demonstrated that replacing the C3 carbon of the glutarimide ring with a nitrogen atom (forming a dihydrouracil or phenyl-glutarimide derivative) completely addresses the racemization issue[4].

  • Causality & Caveats: Because nitrogen inversion is rapid and the fixed chiral center is abolished, the molecule maintains the necessary spatial geometry and hydrogen-bond donor/acceptor profile for CRBN engagement without the liability of chiral inversion[4].

Part 3: Data Presentation

Table 1: Comparison of C3 Modification Strategies for CRBN Binders

Modification StrategyMechanism of ActionEnantiomeric Half-Life (pH 7.4)Impact on CRBN AffinitySynthetic Complexity
Unmodified (C3-H) Baseline (Enolization)~1.5 – 12 hoursHigh (Baseline)Low
C3-Deuteration Kinetic Isotope Effect~10 – 24 hoursHigh (Unchanged)Low
C3-Methylation Quaternary StereocenterInfinite (Locked)Severely ReducedModerate
C3-Fluorination Bioisosteric ReplacementInfinite (Locked)Maintained / EnhancedHigh
Dihydrouracil C3 Carbon-to-Nitrogen SwapInfinite (Achiral)MaintainedModerate

Part 4: Experimental Protocols

To ensure your modifications are successful, implement these self-validating experimental workflows in your lab.

Protocol 1: H/D Exchange Assay to Monitor Racemization Kinetics

To accurately measure the racemization kinetics of your synthesized CRBN binders, an H/D exchange assay monitored by chiral chromatography is the gold standard[2].

  • Preparation: Dissolve 1.0 mg of the enantiopure (S)-binder in 100 µL of anhydrous DMSO-d6 to create a concentrated stock.

  • Incubation: Dilute the stock into 900 µL of 0.1 M Phosphate Buffer (prepared in D2O, adjusted to pD 7.8). Incubate the solution in a thermoshaker at 37 °C[2].

  • Sampling: Withdraw 50 µL aliquots at specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately quench each aliquot by adding 50 µL of 0.1% Formic Acid in Acetonitrile. The sudden drop in pH protonates the imide, halting the base-catalyzed enolization pathway.

  • Analysis: Inject the quenched samples onto a Chiralpak IC column (or equivalent) using LC-MS. Quantify the AUC for the (S) and (R) peaks to calculate the enantiomeric excess (ee) and determine the half-life ( t1/2​ ).

Workflow Step1 1. Synthesize Enantiopure Binder Step2 2. Incubate in Buffer (pH 7.4, 37°C) Step1->Step2 Step3 3. Aliquot at Specific Time Points Step2->Step3 Step4 4. Quench with Acidic Media Step3->Step4 Step5 5. Chiral LC-MS Analysis & t1/2 Calc Step4->Step5

Fig 2: Standard workflow for assessing the enantiomeric stability of CRBN binders.

Protocol 2: Late-Stage C3-Fluorination of Glutarimides

If you opt for Strategy C, use this electrophilic fluorination protocol to install the fluorine atom at the C3 position.

  • Enolate Formation: In an oven-dried Schlenk flask under argon, dissolve 1.0 eq of the glutarimide precursor in anhydrous THF (0.1 M). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add 1.1 eq of Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF). Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Electrophilic Fluorination: Rapidly add 1.2 eq of N-Fluorobenzenesulfonimide (NFSI) dissolved in a minimal amount of anhydrous THF.

  • Workup: Allow the reaction to stir for 2 hours while gradually warming to -20 °C. Quench the reaction by adding saturated aqueous NH4Cl.

  • Purification: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the C3-fluoro derivative.

References

  • Structural basis of thalidomide enantiomer binding to cereblon ResearchGate[2]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs National Institutes of Health (NIH)[4]

  • Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs National Institutes of Health (NIH)[3]

  • The Chemistry Behind Pomalidomide: Functional Sites and Linker Design Strategies BOC Sciences[]

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Coupling for Glutarimide Substrates

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges researchers face when performing palladium-catalyz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific challenges researchers face when performing palladium-catalyzed C–N cross-couplings on glutarimide-containing substrates. Glutarimides are the cornerstone Cereblon Binding Motifs (CBMs) in Targeted Protein Degradation (PROTACs), but their unique electronic properties require precise optimization to prevent degradation during synthesis.

Mechanistic Primer: The Glutarimide Challenge

The fundamental challenge in coupling unprotected glutarimides lies in the highly acidic imide N–H bond (pKa ~10). Traditional Buchwald-Hartwig aminations rely on strong bases like sodium tert-butoxide (NaOtBu) to facilitate amine deprotonation during the catalytic cycle. However, applying these standard conditions to glutarimides results in rapid deprotonation of the imide ring.

This triggers two primary failure modes:

  • Irreversible Hydrolysis/Ring-Opening: The deprotonated imide becomes highly susceptible to nucleophilic attack by trace water or the amine coupling partner, destroying the CBM.

  • Catalyst Poisoning: The anionic glutarimide nitrogen can competitively coordinate to the palladium center, halting the oxidative addition cycle.

To circumvent this, modern protocols leverage weak bases or specialized reagents like Lithium hexamethyldisilazide (LHMDS). As demonstrated in 1[1], the lithium ion forms a stable aggregate with the deprotonated glutarimide. This acts as an in-situ protecting group, shielding the carbonyls from nucleophilic attack while allowing the cross-coupling to proceed at the aryl halide site.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Halo-Aryl Glutarimide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Base Deprotonation PdII->AmineCoord PdIIAmido Pd(II) Aryl Amido Complex AmineCoord->PdIIAmido StrongBase Use of Strong Base (e.g., NaOtBu) AmineCoord->StrongBase RedElim Reductive Elimination PdIIAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product C-N Coupled Glutarimide (Intact PROTAC) RedElim->Product RingOpen Glutarimide Hydrolysis / Ring-Opening StrongBase->RingOpen LiProtect Use of LHMDS (Lithium Aggregate Protection) StrongBase->LiProtect Optimization LiProtect->AmineCoord

Buchwald-Hartwig catalytic cycle highlighting base-induced degradation and LHMDS protection.

Quantitative Optimization Data

Selecting the correct ligand and base combination is entirely dependent on the steric and electronic nature of your amine. Based on 2[2], the following parameters are considered the gold standard for CBM synthesis:

Amine ClassOptimal LigandOptimal BaseSolventTypical YieldMechanistic Rationale
Primary Amines BrettPhosLHMDS or K₃PO₄Dioxane / t-AmOH65 – 85%BrettPhos possesses a bulky biaryl backbone that accelerates reductive elimination and prevents bis-arylation of primary amines.
Secondary Amines RuPhosLHMDSDioxane70 – 90%RuPhos provides the necessary steric environment to accommodate bulkier secondary amines during the transmetalation step.
Anilines / Aryl Amines XantphosCs₂CO₃Toluene50 – 75%The wide bite angle of Xantphos promotes C–N reductive elimination for less nucleophilic aryl amines.

Standard Operating Protocol (SOP): High-Throughput Optimized Coupling

This protocol is designed as a self-validating system . By monitoring specific visual and analytical checkpoints, you can confirm catalyst activation and structural integrity in real-time, preventing wasted downstream purification efforts.

Reagents: Halo-aryl glutarimide (1.0 equiv), Amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), Ligand (0.10 equiv), LHMDS (1.0 M in THF, 2.0 equiv), Anhydrous 1,4-Dioxane (0.1 M).

  • Pre-catalyst Activation (Visual Checkpoint): In a nitrogen-filled glovebox, combine Pd₂(dba)₃ and the appropriate ligand (e.g., BrettPhos) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Validation: The solution must transition from a dark, opaque purple to a deep, clear red/orange. This color shift confirms the dissociation of dba and the formation of the active L_nPd(0) species.

  • Substrate Addition: Add the halo-aryl glutarimide and the amine coupling partner to the reaction vial.

  • Base Introduction (Critical Causality Step): Slowly add the LHMDS solution dropwise.

    • Causality: The first equivalent is instantly consumed to deprotonate the acidic imide N–H, forming the protective lithium aggregate. The second equivalent remains available to act as the stoichiometric base for the catalytic cycle.

  • Thermal Activation & Monitoring: Seal the vial, remove it from the glovebox, and heat to 90 °C for 4–12 hours.

    • Validation: At 4 hours, pull a 5 µL aliquot for LC-MS. Look for the desired product mass. Crucially, scan for a mass peak corresponding to [M + 18] (water addition); the absence of this peak confirms that the lithium aggregate successfully prevented glutarimide hydrolysis.

  • Quenching and Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Causality: The mild acid breaks the lithium aggregate and reprotonates the glutarimide ring safely. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Workflow Glovebox 1. Catalyst Prep Pd2(dba)3 + Ligand Reagents 2. Substrate Addition Glutarimide + Amine Glovebox->Reagents Base 3. Base Addition LHMDS (2.0 equiv) Reagents->Base Heat 4. Thermal Activation 90°C, LC-MS Monitor Base->Heat Quench 5. NH4Cl Quench Reprotonate Imide Heat->Quench Purify 6. Purification Flash Chromatography Quench->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling of glutarimides.

Troubleshooting Guide & FAQs

Q: Why do we use exactly 2.0 equivalents of LHMDS instead of the standard 1.2 equivalents used in traditional couplings? A: The stoichiometry is dictated by the substrate's pKa. The first equivalent of LHMDS is sacrificed immediately to deprotonate the imide N–H (pKa ~10) and form the protective lithium aggregate. If you only use 1.2 equivalents, you will only have 0.2 equivalents of base left to drive the actual palladium catalytic cycle, resulting in stalled reactions and poor conversion[1].

Q: My glutarimide substrate is completely insoluble in dioxane, leading to unreacted starting material. What are my options? A: Glutarimides often suffer from poor solubility due to strong intermolecular hydrogen bonding. Switching to a more polar, protic-tolerant solvent like tert-amyl alcohol (t-AmOH) can disrupt these hydrogen bonds and improve solubility. Because t-AmOH is sterically hindered, it does not easily coordinate to the palladium center, keeping the catalyst active while solubilizing the substrate[3].

Q: I am trying to couple a primary alkyl amine, but I am seeing a large amount of bis-arylated byproduct. How do I fix this? A: This is a common issue when using ligands with wider bite angles (like Xantphos or BINAP) with highly nucleophilic primary amines. Switch your ligand to BrettPhos . BrettPhos is structurally engineered with a bulky biaryl framework that sterically blocks the coordination of a second aryl group to the palladium-amido intermediate, forcing rapid reductive elimination of the mono-arylated product[2],[4].

Q: Can I use unprotected aminoglutarimides as the nucleophile instead of the electrophile? A: Yes. Direct Buchwald-Hartwig cross-coupling of unprotected aminoglutarimides with (hetero)aryl halides has been successfully 3[3]. The same rules apply: use LHMDS to protect the imide nitrogen, allowing the exocyclic amine to act as the primary nucleophile in the cross-coupling.

References

  • Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation Source: ChemRxiv URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC - NIH URL:[Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: RSC Publishing URL:[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL:[Link]

Sources

Optimization

addressing solubility issues of glutarimide compounds in organic solvents

Title: Technical Support Center: Overcoming Solubility Challenges of Glutarimide Compounds in Organic Solvents Introduction: Welcome to the Application Support Center. As a Senior Application Scientist specializing in ta...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Solubility Challenges of Glutarimide Compounds in Organic Solvents

Introduction: Welcome to the Application Support Center. As a Senior Application Scientist specializing in targeted protein degradation and synthetic intermediates, I frequently consult with researchers facing a common bottleneck: the notoriously poor solubility of glutarimide-containing compounds (such as thalidomide, lenalidomide, pomalidomide, and their derived PROTACs) in standard organic solvents.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic barriers to solvation, we can implement field-proven, self-validating protocols to keep your compounds in solution for reliable assays and syntheses.

The Root Cause Analysis: Why are Glutarimides so Insoluble?

The glutarimide moiety (piperidine-2,6-dione) features an imide nitrogen flanked by two carbonyl groups. This creates a highly polarized structure capable of acting as both a strong hydrogen bond donor (N-H) and acceptor (C=O)[1]. In the solid state, these molecules form extensive, highly stable intermolecular hydrogen-bonded networks.

The resulting high crystal lattice energy means that a significant amount of thermodynamic energy is required to break these bonds and solvate the molecule[2]. Consequently, glutarimides are practically insoluble in non-polar or weakly polar solvents like hexane, diethyl ether, and dichloromethane (DCM)[3].

G A Glutarimide Moiety (Imide NH & C=O) B Strong Intermolecular Hydrogen Bonding A->B C High Crystal Lattice Energy A->C D Poor Organic Solvent Solubility B->D C->D E Physical Interventions D->E F Chemical Modifications D->F E1 Anhydrous Polar Aprotics (DMSO, DMF, THF) E->E1 E2 Ultrasonication + Heating (37-60°C) E->E2 F1 PEGylation of Linker F->F1 F2 Introduction of Basic Amines F->F2

Mechanistic pathways linking glutarimide structural features to targeted solubility solutions.

Quantitative Data: Baseline Solubility Profiles

To establish a baseline, let's look at the solubility of Thalidomide (the prototypical glutarimide cereblon binder) across common organic solvents. This data informs our solvent selection for both synthesis and assay preparation.

SolventPolarity IndexApproximate SolubilitySuitability / Notes
DMSO 7.212 - 50 mg/mLExcellent. Requires heat/sonication for >12 mg/mL[4][5].
DMF 6.4~12 mg/mLGood alternative to DMSO for synthesis[3][4].
1,4-Dioxane 4.8ModerateUseful for TLC spotting and specific coupling reactions[3].
THF 4.0ModerateGood for flash chromatography gradients[3].
Methanol 5.1Sparingly SolublePoor choice for stock solutions[3].
DCM / EtOAc / Hexane 3.1 / 4.4 / 0.1Almost InsolubleCauses compounds to crash out. Avoid for dissolution[3].

Troubleshooting Guides & FAQs

Q1: I am trying to prepare a 50 mM stock of a cereblon-recruiting PROTAC in DMSO, but the powder just floats or forms a cloudy suspension. How can I achieve complete dissolution?

Causality: While DMSO is a strong polar aprotic solvent capable of disrupting the glutarimide hydrogen bonds, it is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the water content drastically reduces the solubility of the lipophilic PROTAC[6]. Furthermore, the high molecular weight of PROTACs combined with the glutarimide lattice energy means kinetic energy (heat/agitation) is required to initiate solvation.

Solution:

  • Use Anhydrous Solvents: Always use freshly opened, anhydrous DMSO (stored under argon/nitrogen).

  • Thermal & Acoustic Kinetic Energy: Warm the tube to 37°C – 60°C and use an ultrasonic bath. The cavitation bubbles from sonication provide localized energy to break the crystal lattice, while the heat increases the thermodynamic capacity of the solvent[5][6].

Q2: My glutarimide intermediate is insoluble in standard chromatography solvents like DCM and Hexane. How do I purify it via column chromatography?

Causality: Glutarimides will crash out on the silica column if loaded in DCM. Silica gel itself is a dense network of hydrogen-bond donors/acceptors, which will bind the glutarimide tightly, requiring highly polar eluents that might co-elute impurities.

Solution: Shift to a solvent system that competes for hydrogen bonding.

  • Loading: Dissolve the sample in a minimal amount of THF or 1,4-Dioxane[3]. If it still resists, perform a dry load (see Protocol 2 below).

  • Eluent System: Switch from Hexane/EtOAc to a Cyclohexane/THF gradient. THF is a strong hydrogen-bond acceptor that effectively solvates the imide NH during elution[3].

Q3: We need to improve the general solubility of our PROTAC for downstream assays without losing CRBN binding. What chemical modifications are viable?

Causality: The planar, rigid nature of the glutarimide-cereblon ligand (like pomalidomide) stabilizes the π-electron system and forms intramolecular hydrogen bonds, which increases lipophilicity and worsens solubility[2].

Solution: Modify the linker region to disrupt crystal packing and improve solvation.

  • PEGylation: Incorporating PEG (polyethylene glycol) units into the linker introduces flexible, polar oxygen atoms that readily interact with aqueous and polar organic environments, significantly enhancing solubility[7].

  • Basic Amines: Introducing a dibasic piperazine or morpholine moiety into the linker or the solvent-exposed region of the E3 ligand can enhance solubility by up to 170-fold due to the introduction of protonatable nitrogen atoms[7].

Experimental Protocols

Protocol 1: Preparation of High-Concentration PROTAC/Glutarimide Stock Solutions

This protocol is a self-validating system: the visual clarity of the solution directly confirms the successful disruption of the crystal lattice.

Materials:

  • Target Compound (Lyophilized powder)

  • Anhydrous DMSO (≥99.9%, sealed ampoule)

  • Ultrasonic water bath (heated)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: In a fume hood, open a fresh ampoule of anhydrous DMSO. Add the calculated volume to achieve the desired concentration (e.g., for a 15 mM stock of Thalidomide, add 1.29 mL DMSO to 5 mg of powder)[8].

  • Initial Agitation: Vortex the vial vigorously for 60 seconds. Observe the solution. If particulates remain, proceed to step 4.

  • Thermo-Acoustic Disruption: Place the tightly sealed vial in an ultrasonic bath pre-heated to 37°C. Sonicate for 10 minutes[5]. For highly recalcitrant PROTACs, the temperature can be safely increased to 60°C[6].

  • Validation: Hold the vial against a light source. The solution must be completely optically clear with no refractive striations or floating micro-crystals.

  • Storage: Aliquot the clear solution into single-use tubes. Purge the headspace with Argon/Nitrogen, seal, and store immediately at -20°C or -80°C to prevent degradation and precipitation[6][8].

Workflow Step1 Weigh Glutarimide/PROTAC in desiccated environment Step2 Add freshly opened Anhydrous DMSO Step1->Step2 Step3 Vortex vigorously for 1-2 minutes Step2->Step3 Step4 Inspect for particulates Step3->Step4 Step5 Ultrasonicate & Heat (37°C - 60°C) for 10-15 min Step4->Step5  Cloudy Step6 Clear Solution Achieved Step4->Step6  Clear Step5->Step4 Step7 Aliquot & Store at -80°C under inert gas Step6->Step7

Step-by-step workflow for achieving complete dissolution of recalcitrant glutarimide compounds.

Protocol 2: Dry-Loading Flash Chromatography for Insoluble Intermediates

When a compound cannot be dissolved in a small volume of eluent for column loading, dry-loading ensures a tight band and prevents column crashing.

Step-by-Step Methodology:

  • Dissolution in Volatile Solvent: Dissolve the crude glutarimide mixture in a large volume of a volatile polar solvent where it exhibits moderate solubility (e.g., THF or Acetone)[3].

  • Silica Addition: Add chromatography-grade silica gel to the flask (approximately 2 to 3 times the mass of the crude compound).

  • Evaporation: Attach the flask to a rotary evaporator. Slowly remove the solvent under reduced pressure until the silica gel is completely dry and free-flowing. Scientific Causality: The compound is now coated as a thin, amorphous film over the high surface area of the silica, preventing bulk crystallization.

  • Column Loading: Pour the dry silica-compound mixture evenly onto the top of the pre-packed column.

  • Elution: Elute using a gradient of Cyclohexane to THF (e.g., starting at 9:1 and ramping to 4:6)[3]. Monitor fractions via TLC or UV detection.

References

  • Wikipedia. Glutarimide. Retrieved from [Link]

  • Journal of Medicinal Chemistry / PMC. Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Retrieved from[Link]

  • Journal of Medicinal Chemistry / ACS. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Acidic N-H Proton in Metal-Catalyzed Cross-Coupling Reactions

Welcome to the Technical Support Center for managing acidic N-H protons in metal-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing acidic N-H protons in metal-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The presence of an acidic N-H proton in substrates like indoles, imidazoles, anilines, and amides presents a unique set of challenges in cross-coupling chemistry. This guide offers field-proven insights and solutions to navigate these complexities successfully.

The Challenge of the Acidic N-H Proton

The lone pair of electrons and the acidic proton on nitrogen-containing substrates can interfere with the catalytic cycle of many cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1][2] The primary issues arising from the unprotected N-H group include:

  • Catalyst Inhibition: The nitrogen atom can coordinate to the metal center (e.g., palladium), leading to the formation of stable, off-cycle complexes that inhibit catalytic activity.[1][3]

  • Substrate Deprotonation: The acidic N-H proton can be deprotonated by the base in the reaction mixture, forming an anionic species that can also interact with the catalyst or participate in undesired side reactions.

  • Side Reactions: The presence of the N-H group can lead to side reactions such as homocoupling or hydrodehalogenation.[4]

This guide will provide a structured approach to understanding and overcoming these challenges through a series of troubleshooting questions and detailed protocols.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.

Q1: My cross-coupling reaction with an N-H containing substrate is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue when working with substrates bearing acidic N-H protons.[1] The primary culprits are often related to catalyst inhibition and suboptimal reaction conditions. Here’s a breakdown of potential causes and their solutions:

Potential Cause Explanation Recommended Solution
Catalyst Inhibition The lone pair on the nitrogen of your substrate can coordinate to the palladium catalyst, forming an inactive complex and halting the catalytic cycle.[1][3]1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][5][6] These ligands can promote the desired catalytic steps and minimize the inhibitory coordination of the N-H substrate.[6][7] 2. N-H Protection: If ligand screening is unsuccessful, consider protecting the N-H group with a suitable protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[1][8][9] This is often the most robust solution.[2]
Inappropriate Base The choice of base is critical. A base that is too strong can lead to undesired side reactions, while a base that is too weak may not be effective in the transmetalation step. Some bases can also interact negatively with the catalyst.1. Screen Bases: For Suzuki couplings, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[10] Weaker bases may be necessary for substrates with sensitive functional groups.[10][11] 2. Soluble Organic Bases: Consider using soluble organic bases like DBU, which can sometimes offer better results, although their concentration can be critical and may inhibit the reaction at high levels.[12][13]
Suboptimal Solvent The solvent affects the solubility of reagents and the stability and activity of the catalyst.Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or THF are generally good starting points.[1] For some reactions, toluene may be preferred.[10]
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.Ensure all solvents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas (e.g., argon or nitrogen).[1]
Q2: I'm observing significant amounts of side products, such as homocoupling of my boronic acid or hydrodehalogenation of my aryl halide. What's going wrong?

A2: The formation of side products is often indicative of a catalytic cycle that is not operating efficiently, allowing for competing reaction pathways to dominate.

Side Product Plausible Cause Troubleshooting Strategy
Homocoupling This typically arises from the presence of oxygen, which can promote the oxidative coupling of the organometallic reagent (e.g., boronic acid in a Suzuki reaction).Rigorously exclude oxygen from your reaction by using properly degassed solvents and maintaining an inert atmosphere.[4] Lowering the reaction temperature may also help.[4]
Hydrodehalogenation This side reaction, where the aryl halide is reduced to the corresponding arene, can be promoted by certain bases and solvents, or by a highly active catalyst in the presence of a hydrogen source.1. Use an Aprotic Solvent: Avoid protic solvents that can serve as a proton source. 2. Optimize the Base: Switch to a non-nucleophilic inorganic base.[1] 3. Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus competing pathways.[14]
Q3: I'm attempting a sequential cross-coupling on a molecule with multiple N-H sites or multiple halide sites. How can I control the regioselectivity?

A3: Achieving regioselectivity in these cases requires careful tuning of reaction conditions to exploit the subtle differences in reactivity between the different sites.

  • Protecting Groups: The most straightforward approach is to use orthogonal protecting groups to differentiate the N-H sites.[8][15]

  • Steric Hindrance: You can leverage steric hindrance by choosing a bulky ligand that will preferentially react at the less sterically encumbered site.

  • Electronic Effects: The electronic nature of the different positions on your substrate can be exploited. For instance, in some heteroaromatics, different halide positions have inherently different reactivities that can be targeted by careful choice of catalyst and conditions.[15]

Frequently Asked Questions (FAQs)

  • Do I always need to protect the N-H group? Not always. Recent advances in ligand design have made it possible to perform cross-coupling reactions on a variety of unprotected N-H containing substrates.[2][16] However, for particularly challenging substrates or for the synthesis of complex molecules where high yields and clean reactions are paramount, N-H protection is often the most reliable strategy.[1][2]

  • What are the best general-purpose ligands for cross-coupling with N-H substrates? For many applications, bulky, electron-rich phosphine ligands such as those from the Buchwald group (e.g., SPhos, XPhos, RuPhos) have shown great success.[1][10] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties which can stabilize the catalyst.[5][6][7]

  • How does the acidity of the N-H proton affect the reaction? Generally, a more acidic N-H proton can lead to greater catalyst inhibition.[3] This is because a more acidic proton implies a more available lone pair for coordination to the metal center. The pKa of the N-H group can be a useful parameter to consider when troubleshooting.

  • Can I use aqueous conditions for these reactions? While many cross-coupling reactions are performed under anhydrous conditions, the use of aqueous solvent mixtures is possible and can be advantageous in some cases, particularly for Suzuki-Miyaura couplings.[17] However, for substrates with sensitive functional groups or when using water-sensitive reagents, anhydrous conditions are preferable.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Unprotected Halo-Indole

This protocol is a general starting point and may require optimization for your specific substrate.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the unprotected halo-indole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).[1]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (if not using a precatalyst with an integrated ligand).[1]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Protection of an Indole N-H
  • Setup: In a round-bottom flask, dissolve the indole (1.0 equiv.) in anhydrous THF.

  • Base Addition: Add a base such as sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes at this temperature.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) dissolved in THF dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be used without further purification. If necessary, purify by column chromatography.

Protocol 3: Deprotection of a Boc-Protected Indole
  • Setup: Dissolve the Boc-protected indole in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl in dioxane).

  • Reaction: Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Workup: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield the deprotected indole.

Visualizing the Process: Diagrams

Catalytic Cycle and N-H Inhibition

cluster_cycle Ideal Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L_n PdII R-Pd(II)-X Pd0->PdII Ar-X Inactive_Complex [L_nPd(0)(N-H Substrate)] (Inactive Complex) Pd0->Inactive_Complex Coordination OA Oxidative Addition (R-X) PdII_R R-Pd(II)-R' PdII->PdII_R R'-M Trans Transmetalation (R'-M) PdII_R->Pd0 R-R' RE Reductive Elimination Product R-R' NH_Substrate N-H Substrate NH_Substrate->Inactive_Complex

Caption: The catalytic cycle and the inhibitory pathway.

Strategies for Managing the N-H Proton

cluster_s1 Protection Strategy cluster_s2 Catalyst System Modification cluster_s3 Condition Optimization Problem Acidic N-H Proton in Cross-Coupling Strategy1 Strategy 1: N-H Protection/Deprotection Problem->Strategy1 Strategy2 Strategy 2: Ligand/Catalyst Design Problem->Strategy2 Strategy3 Strategy 3: Optimization of Reaction Conditions Problem->Strategy3 Protect Protect N-H (e.g., Boc, SEM) Strategy1->Protect BulkyLigands Use Bulky/Electron-Rich Ligands (e.g., XPhos, NHCs) Strategy2->BulkyLigands Precatalysts Use Modern Precatalysts Strategy2->Precatalysts Base Screen Bases (e.g., K3PO4, NaOtBu) Strategy3->Base Solvent Choose Appropriate Solvent (e.g., Dioxane, THF) Strategy3->Solvent CrossCouple Cross-Coupling Protect->CrossCouple Deprotect Deprotect CrossCouple->Deprotect

Sources

Optimization

Technical Support Center: Optimizing Dieckmann Condensation for Piperidine Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The Dieckmann condensation—an intramolecular Claisen condensation of diesters—is a foundational method for constructing functionalized piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The Dieckmann condensation—an intramolecular Claisen condensation of diesters—is a foundational method for constructing functionalized piperidines (e.g., 3-carboalkoxy-4-piperidones). However, the reversibility of the reaction and the thermodynamic stability of competing side products often lead to frustratingly low yields.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact causality of side-product formation and provides self-validating protocols to ensure reproducible, high-yield cyclizations.

Part 1: Diagnostic Workflow for Side-Product Mitigation

Before adjusting your reaction parameters, identify the primary failure mode using the diagnostic logic tree below.

Workflow A Analyze Crude Reaction Mixture (LC-MS / 1H NMR) B High MW Impurities? (Oligomers/Polymers) A->B C Mixed Ester Masses? (Transesterification) A->C D Starting Material + Cleaved Products? A->D E Bis-piperidine Dimerization? A->E F Apply High Dilution Principle (< 0.05 M Concentration) B->F Yes G Match Base to Ester Group (e.g., NaOEt for Ethyl Esters) C->G Yes H Use >1.0 eq Base & Ensure Anhydrous Conditions D->H Yes I Strict Temperature Control & Rapid Acidic Quench E->I Yes

Diagnostic workflow for troubleshooting Dieckmann condensation side products in piperidines.

Part 2: Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why am I seeing a complex mixture of polymeric/oligomeric material instead of my cyclic piperidone? A1: You are observing intermolecular condensation. The Dieckmann cyclization is in direct kinetic competition with intermolecular Claisen condensation. If the concentration of the acyclic bis-ester precursor is too high, the probability of two distinct molecules colliding exceeds the probability of the two ends of a single molecule finding each other. The Fix: Implement the high dilution principle [1]. By maintaining a substrate concentration below 0.05 M (often achieved via slow addition of the diester to a large volume of solvent containing the base), you kinetically favor the intramolecular ring-closure pathway.

Q2: My LC-MS shows a mixture of methyl and ethyl esters in the crude product. What happened? A2: This is caused by transesterification. If you use a base like sodium methoxide (NaOMe) to cyclize a diethyl ester precursor, the methoxide acts as a nucleophile before it acts as a base, swapping the ethyl ester groups for methyl esters[2]. The Fix: The choice of base is critical and must strictly match the ester leaving group of your substrate (e.g., use NaOEt/EtOH for ethyl esters, or KOtBu/THF for tert-butyl esters) to render any transesterification chemically invisible[2].

Q3: The reaction seems to stall, and I recover starting open-chain diester along with some cleaved products. Is the ring opening back up? A3: Yes, this is the retro-Dieckmann reaction . The rate-determining step is the ring-closure, but the subsequent loss of the alkoxide is rapid and highly reversible[1]. Alkoxide in the solution can attack the newly formed cyclic β-keto ester, cleaving it back open. The Fix: The Dieckmann condensation must be driven to completion thermodynamically. This is achieved by using slightly more than 1.0 equivalent of base. The base irreversibly deprotonates the highly acidic α-proton of the resulting cyclic β-keto ester, forming a stable enolate that is immune to nucleophilic attack[3].

Q4: I am observing unexpected dimerization or bis-piperidine formation. How do I prevent this? A4: Bimolecular self-condensation is a known side reaction, particularly with N-benzyl-2,4-dioxopiperidines, which are highly prone to self-condensation even at room temperature[4]. The Fix: This occurs when the reaction is left stirring too long after completion or quenched too slowly. Strict temperature control (cooling to 0 °C before quenching) and a rapid, highly efficient acidic quench are required to trap the kinetic product before dimerization can occur.

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal impact of optimizing key reaction variables on the yield of the desired functionalized piperidine.

Reaction VariableSuboptimal ConditionOptimized ConditionPrimary Side Product MitigatedExpected Yield Shift
Substrate Concentration 0.5 M (Batch addition)0.05 M (Syringe pump addition)Intermolecular oligomers+30% to +45%
Base Stoichiometry 0.9 equivalents1.1 - 1.2 equivalentsRetro-Dieckmann cleavage+25% to +40%
Base/Ester Match NaOMe with Ethyl esterNaOEt with Ethyl esterTransesterification mixturesPurity >95% (Single peak)
Solvent Moisture Standard grade (>200 ppm)Anhydrous (<50 ppm H₂O)Premature ester hydrolysis+15% to +20%
Quench Method Slow aqueous workupRapid acidic quench at 0 °CBis-piperidine dimerization+10% to +15%
Part 4: Self-Validating Standard Operating Protocol (SOP)

This protocol describes the optimized synthesis of a generic 1-alkyl-3-carboalkoxy-4-piperidone via Dieckmann condensation, incorporating self-validating checkpoints to ensure trustworthiness.

Step 1: System Preparation & Validation

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel (or syringe pump inlet).

  • Purge the system with ultra-high purity Argon for 15 minutes.

  • Add anhydrous solvent (e.g., Toluene or THF). Validation Check: Withdraw a 1 mL aliquot and perform a Karl Fischer titration. Do not proceed unless moisture is <50 ppm. Water will destroy the base and hydrolyze the diester[2].

Step 2: Base Activation

  • Add 1.2 equivalents of the appropriate alkoxide base (e.g., Sodium ethoxide for a diethyl ester substrate).

  • Heat the suspension/solution to the required reaction temperature (often 60–80 °C depending on the substrate). Validation Check: Visually confirm the state of the base. If using a dispersion (like NaH), ensure uniform suspension. If using alkoxides, ensure complete dissolution or fine, unclumped dispersion.

Step 3: High-Dilution Substrate Addition

  • Dissolve 1.0 equivalent of the N-protected bis(2-alkoxycarbonylethyl)amine precursor in a minimal amount of anhydrous solvent.

  • Using a syringe pump, add the substrate solution to the base mixture at a rate of 0.1 mmol/minute. Causality: This ensures the steady-state concentration of the open-chain precursor remains near zero, forcing the intramolecular cyclization and preventing oligomerization[1].

Step 4: Reaction Monitoring

  • Allow the reaction to stir for 2–4 hours post-addition. Validation Check: Quench a 50 µL reaction aliquot into 0.1 M HCl, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the open-chain diester mass disappears, and the mass of the cyclic β-keto ester (often observed as the enol form) dominates.

Step 5: Rapid Quench and Isolation

  • Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Rapidly quench the reaction by adding a pre-cooled solution of glacial acetic acid or 1M HCl until the pH is ~4. Causality: Rapid acidification reprotonates the stable enolate[3] and immediately halts any base-catalyzed bimolecular self-condensation[4].

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 5: References
  • ResearchGate. "Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone". ResearchGate. Available at: [Link]

  • e-PG Pathshala. "BSc Chemistry: Claisen, Dieckmann and Mannich Reactions". INFLIBNET. Available at: [Link]

  • National Institutes of Health (NIH). "4-Hydroxy-1,1′-bis[(S)-1-phenylethyl]-5,5′,6,6′-tetrahydro-3,4′-bipyridine-2,2′(1H,1′H)-dione". PMC. Available at: [Link]

Sources

Troubleshooting

optimization of reaction conditions for stereoselective alkylation of piperidones

Welcome to the Application Support Center for the stereoselective alkylation of piperidone scaffolds. Piperidones (including 2-piperidones and 4-piperidones) are ubiquitous building blocks in alkaloid synthesis and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the stereoselective alkylation of piperidone scaffolds. Piperidones (including 2-piperidones and 4-piperidones) are ubiquitous building blocks in alkaloid synthesis and drug discovery. Achieving high enantio- and diastereoselectivity during α-alkylation requires precise control over enolate geometry, transition state kinetics, and the suppression of competing regiochemical pathways.

This guide provides field-proven methodologies, quantitative optimization matrices, and deep-dive troubleshooting protocols to help you resolve complex synthetic bottlenecks.

System Architecture: Stereoselective Alkylation Workflow

Understanding the logical flow of stereoselective alkylation is critical for diagnosing failures. The process fundamentally relies on the generation of a reactive metal enolate, followed by a stereocontrolled electrophilic trapping phase.

Workflow Substrate Piperidone Substrate (e.g., 2-piperidone) Enolization Enolization (Base, Solvent, Temp) Substrate->Enolization Enolate Metal Enolate (Li, K, Na) Enolization->Enolate Deprotonation Electrophile Electrophile Addition (R-X, Additives) Enolate->Electrophile Product Stereoenriched Alkylated Piperidone Electrophile->Product C-Alkylation Stereocontrol Stereocontrol Elements (Chiral Auxiliary/Catalyst) Stereocontrol->Electrophile

Caption: Workflow for the stereoselective alkylation of piperidones.

Quantitative Data: Reaction Condition Optimization

The following table synthesizes quantitative data from standard optimization screens for the diastereoselective alkylation of chiral bicyclic lactams (piperidone derivatives). Use this matrix to baseline your experimental design.

Base SystemSolventAdditiveTemp (°C)ElectrophileYield (%)Diastereomeric Ratio (dr)
LDA (1.1 eq)THFNone-78Benzyl Bromide6585:15
LiHMDS (1.1 eq)THFNone-78Benzyl Bromide7288:12
KHMDS (1.1 eq)Toluene18-Crown-6-78Benzyl Bromide8595:5
LDA (1.1 eq)THFHMPA (10% v/v)-78 to -40Methyl Iodide8992:8
LiHMDS (1.1 eq)CH₂Cl₂None-78Allyl Bromide7890:10

Self-Validating Protocol: Standard Operating Procedure (SOP)

To ensure reproducibility, do not treat this protocol as a mere checklist. The causality behind each step is detailed to help you adapt the procedure to your specific substrates.

Step 1: Kinetic Enolate Generation

  • Action: Flame-dry a Schlenk flask under argon. Dissolve the chiral piperidone substrate in anhydrous THF (0.1 M). Cool the system to -78 °C. Dropwise add 1.1 equivalents of LiHMDS. Stir for 1 hour.

  • Causality: THF coordinates the lithium cation, while the -78 °C temperature ensures strictly kinetic deprotonation. This prevents thermodynamic enolate equilibration and suppresses aldol-type self-condensation. LiHMDS is selected over LDA for base-sensitive substrates due to its lower nucleophilicity, preventing undesired attack on the lactam carbonyl.

  • Self-Validation (In-Process Control): Before proceeding, extract a 50 µL aliquot, quench it in D₂O, and analyze via crude ¹H-NMR. The presence of >95% deuterium incorporation at the α-position confirms complete enolate formation.

Step 2: Electrophilic Trapping & Aggregate Disruption

  • Action: Add the electrophile (1.5 eq) dropwise. If using unreactive alkyl halides, introduce 10% v/v DMPU (N,N'-Dimethylpropyleneurea) prior to electrophile addition.

  • Causality: Lithium enolates often form tight hexameric or tetrameric aggregates in THF, which drastically lowers their nucleophilicity. DMPU acts as a cation-sequestering agent, breaking these aggregates into highly reactive monomers while avoiding the severe toxicity of HMPA.

  • Self-Validation: Monitor the reaction via LC-MS every 30 minutes. The reaction is deemed complete when the substrate peak area drops below 5% relative to the product.

Step 3: Quench and Isolation

  • Action: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Determine the dr of the crude mixture via ¹H-NMR prior to chromatographic purification to prevent artifactual enrichment.

Troubleshooting Guide & FAQs

Q1: Why is my diastereomeric ratio (dr) inverted when using benzyl bromide on a chiral bicyclic lactam?

Symptom: You expect the endo product based on standard steric models, but the exo product is isolated as the major isomer. Root Cause: The enantiofacial discrimination of piperidones is dictated by a delicate balance of torsional strain and secondary interactions. While endo addition is intrinsically favored due to lower torsional strain in the transition state, bulky aromatic electrophiles like benzyl bromide can engage in weak non-covalent interactions. Specifically, the formation of a C-H···π hydrogen bond between the C-H unit at the C8a angular position and the benzene ring of the alkylating agent stabilizes the exo transition state, causing a stereochemical reversion[1]. Resolution:

  • If the endo isomer is strictly required, utilize an aliphatic electrophile (e.g., methyl iodide) which cannot participate in π-stacking.

  • If benzylation is necessary, switch to a solvent system that disrupts π-interactions or modify the chiral auxiliary to sterically block the exo face.

Q2: I am experiencing significant O-alkylation instead of the desired C-alkylation. How do I shift the regioselectivity?

Symptom: LC-MS and NMR indicate the formation of an enol ether rather than the α-alkylated piperidone. Root Cause: Piperidone enolates are ambient nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the α-carbon is "soft". Using "hard" electrophiles (e.g., alkyl sulfonates, triflates) or highly polar aprotic solvents (like HMPA) that heavily solvate the metal counterion leaves the oxygen exposed, promoting O-alkylation.

AlkylationPathways Enolate Piperidone Enolate (Ambient Nucleophile) HardE Hard Electrophile / Polar Solvent (e.g., ROTf, HMPA) Enolate->HardE Favors O-attack SoftE Soft Electrophile / Non-polar Solvent (e.g., R-I, THF/Toluene) Enolate->SoftE Favors C-attack O_Alk O-Alkylated Product (Enol Ether) HardE->O_Alk C_Alk C-Alkylated Product (Desired Piperidone) SoftE->C_Alk

Caption: Regioselectivity pathways: O-alkylation vs. C-alkylation of piperidone enolates.

Resolution:

  • Switch to "softer" electrophiles, such as alkyl iodides or bromides.

  • If an additive is necessary to accelerate the reaction, use a minimal amount of DMPU rather than HMPA.

  • Ensure you are using a Lithium base (LiHMDS/LDA); the Li⁺ cation binds more tightly to the hard oxygen atom than K⁺ or Na⁺, effectively blocking O-alkylation and directing the electrophile to the carbon.

Q3: How can I achieve enantioselective alkylation on an unfunctionalized piperidone without using a stoichiometric chiral auxiliary?

Symptom: You want to avoid the atom-economy penalty of attaching and cleaving a chiral auxiliary (e.g., SAMP hydrazone). Root Cause: Unfunctionalized enolates lack facial bias, resulting in racemic mixtures upon alkylation. Resolution: You must transition from substrate-control to reagent/catalyst-control. There are two highly validated approaches:

  • Asymmetric Phase-Transfer Catalysis (PTC): You can utilize chiral quaternary ammonium salts. This method has been successfully applied to the asymmetric synthesis of cyclic amino acids with piperidine core structures via phase-transfer catalyzed asymmetric alkylation[2].

  • Transition-Metal Catalysis: Employ palladium-catalyzed decarboxylative allylic alkylation. This method allows for the highly enantioselective formation of quaternary stereocenters at the α-position of readily available lactams (including piperidinones) using chiral ligands like (S)-t-BuPHOX[3].

References

  • Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. nih.gov.
  • Enantioselective palladium-catalyzed decarboxylative allylic alkylation of lactams. caltech.edu.
  • Structure-directed reversion in the pi-facial stereoselective alkylation of chiral bicyclic lactams. nih.gov.

Sources

Reference Data & Comparative Studies

Validation

3-Propylpiperidine-2,6-dione vs. thalidomide binding affinity for cereblon

Title: In-Depth Technical Guide: Cereblon Binding Affinity of 3-Propylpiperidine-2,6-dione vs. Thalidomide Introduction & Mechanistic Overview The interaction between small molecules and the Cereblon (CRBN) E3 ubiquitin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Technical Guide: Cereblon Binding Affinity of 3-Propylpiperidine-2,6-dione vs. Thalidomide

Introduction & Mechanistic Overview

The interaction between small molecules and the Cereblon (CRBN) E3 ubiquitin ligase is the cornerstone of targeted protein degradation, driving the development of molecular glues and Proteolysis Targeting Chimeras (PROTACs). The canonical CRBN binder, thalidomide, relies on its glutarimide (piperidine-2,6-dione) ring to anchor into the protein's tri-tryptophan pocket[1]. However, the chemical space of CRBN ligands extends beyond bulky aromatic substituents[2].

This guide objectively compares the binding affinity and mechanistic behavior of thalidomide (which features a C3-phthalimide group) against 3-propylpiperidine-2,6-dione , a minimalistic analog featuring a simple C3-aliphatic propyl chain. By analyzing the structure-activity relationship (SAR) between these two molecules, researchers can better optimize the E3 ligase recruiting moiety for next-generation degraders.

Structural Basis of the CRBN Interaction

To understand the causality behind the differing binding affinities, we must examine the molecular interactions within the CRBN pocket:

  • The Glutarimide Anchor: Both thalidomide and 3-propylpiperidine-2,6-dione share the core piperidine-2,6-dione ring. This ring inserts into a hydrophobic pocket formed by Trp380, Trp386, and Trp400 of human CRBN. The imide group serves as both a hydrogen bond donor and acceptor, forming critical conserved hydrogen bonds with the backbone of His378 and Trp380[1][2].

  • The C3 Substituent (Phthalimide vs. Propyl):

    • In thalidomide , the bulky phthalimide ring extends out of the primary pocket. While mostly solvent-exposed, it forms a crucial hydrogen bond with Asn351. This interaction not only increases direct binding affinity but also creates a composite surface that recruits neosubstrates (e.g., IKZF1/3)[1].

    • In 3-propylpiperidine-2,6-dione , the phthalimide is replaced by a flexible propyl chain. This aliphatic group lacks the hydrogen-bonding capability (no carbonyls) and the rigid planar surface of the phthalimide. Consequently, its binding relies almost entirely on the basal affinity of the glutarimide ring, similar to unsubstituted glutarimide or the less active (R)-enantiomer of thalidomide[1][2].

Quantitative Binding Affinity Comparison

The binding affinity of these molecules is typically quantified using the dissociation constant (Kd) or half-maximal inhibitory concentration (IC50)[3].4[4]. Advanced Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays reveal that the (S)-enantiomer of thalidomide is the primary driver of this affinity (IC50 = 11.0 nM), while the (R)-enantiomer is significantly weaker (IC50 = 200.4 nM)[5].

Because 3-propylpiperidine-2,6-dione lacks the stabilizing Asn351 interaction, its affinity mirrors that of isolated glutarimide, which1[1].

Table 1: Comparative CRBN Binding Affinities

CompoundCRBN Binding Affinity (Kd / IC50)Key Interacting MoietiesNeosubstrate Recruitment
Racemic Thalidomide Kd ~250 nM; IC50 ~22.4 nMGlutarimide + PhthalimideHigh (IKZF1, IKZF3, SALL4)
(S)-Thalidomide IC50 ~11.0 nMGlutarimide + PhthalimideHigh (Primary active enantiomer)
(R)-Thalidomide IC50 ~200.4 nMGlutarimide + PhthalimideLow
Unsubstituted Glutarimide Weaker than (S)-thalidomideGlutarimide onlyNone
3-Propylpiperidine-2,6-dione Estimated IC50 > 200 nM (Basal)Glutarimide + Propyl chainNone expected

(Note: While direct quantitative TR-FRET data for the specific 3-propyl derivative is extrapolated from its glutarimide core, the structure-activity relationship dictates a massive drop in affinity compared to (S)-thalidomide due to the loss of the phthalimide pharmacophore[1][2].)

Experimental Workflows for Validating Binding Affinity

To objectively compare these compounds in the lab, researchers must employ self-validating biophysical assays. Below are the gold-standard protocols for determining CRBN binding.

Protocol 1: TR-FRET Competitive Binding Assay

This assay utilizes a fluorescently labeled tracer (5) to quantify the displacement capacity of unlabeled competitors[5].

  • Reagent Preparation: Prepare a master mix containing His-tagged human CRBN protein (50 nM) and a Terbium-labeled anti-His antibody (2 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20).

  • Compound Titration: Prepare a 3-fold serial dilution of thalidomide and 3-propylpiperidine-2,6-dione in DMSO. Transfer 100 nL of each to a 384-well microplate.

  • Tracer Addition: Add BODIPY FL Thalidomide tracer (final concentration 5 nM) to the protein mix.

  • Incubation: Dispense 10 μL of the protein/tracer mix into the 384-well plate containing the compounds. Incubate at room temperature for 1 hour to reach equilibrium[5].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 490 nm for Terbium, 520 nm for BODIPY).

  • Data Analysis: Calculate the TR-FRET ratio (520/490 nm). Plot the ratio against the log of the competitor concentration to determine the IC50.

Protocol 2: Competitive Elution/Ubiquitination Assay

To validate that the binding translates to functional E3 ligase engagement[1]:

  • Immobilization: Immobilize racemic thalidomide onto magnetic agarose beads.

  • Incubation: Incubate the beads with cell lysates overexpressing FLAG-tagged CRBN to pull down the E3 ligase complex.

  • Competitive Elution: Wash the beads and elute with 1 mM of either thalidomide or 3-propylpiperidine-2,6-dione.

  • Western Blotting: Analyze the eluates via SDS-PAGE and Western blot using an anti-FLAG antibody. 3-propylpiperidine-2,6-dione will show a significantly weaker elution band compared to thalidomide, confirming its lower binding affinity[1].

Visualizations

CRBN_Binding cluster_thalidomide Thalidomide cluster_propyl 3-Propylpiperidine-2,6-dione CRBN Cereblon (CRBN) Tri-Tryptophan Pocket Thal_Glut Glutarimide Ring (Anchors in Pocket) Thal_Glut->CRBN Strong Binding (Kd ~250 nM) Thal_Phthal Phthalimide Ring (Interacts with Asn351 & Recruits Neosubstrates) Thal_Glut->Thal_Phthal Propyl_Glut Glutarimide Ring (Anchors in Pocket) Propyl_Glut->CRBN Basal Binding (Higher Kd) Propyl_Alkyl Propyl Group (Solvent Exposed, Weak/No Recruitment) Propyl_Glut->Propyl_Alkyl

Caption: Structural comparison of Thalidomide and 3-Propylpiperidine-2,6-dione binding to CRBN.

TR_FRET Step1 1. Prepare Reagents His-tagged CRBN & Terbium-anti-His Ab Step2 2. Add Tracer BODIPY FL Thalidomide (Kd = 3.6 nM) Step1->Step2 Step3 3. Add Competitor (Thalidomide or 3-Propylpiperidine-2,6-dione) Step2->Step3 Step4 4. Incubate Equilibration of binding states Step3->Step4 Step5 5. Measure TR-FRET Excitation 340nm -> Emission 520nm/490nm Step4->Step5

Caption: Step-by-step TR-FRET competitive binding assay workflow for CRBN ligands.

References

  • Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay Source: NIH PMC URL:[Link]

  • Chemical Ligand Space of Cereblon Source: ACS Omega URL:[Link]

  • Structural basis of thalidomide enantiomer binding to cereblon Source: ResearchGate URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS for Piperidinedione Quantification

In the landscape of pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. Piperidinediones, a class of compounds known for their therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. Piperidinediones, a class of compounds known for their therapeutic potential in areas like oncology and immunology, demand robust analytical methods to ensure safety and efficacy.[1][2][3] This guide provides an in-depth comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of piperidinedione derivatives.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and the rationale behind experimental choices, grounded in regulatory expectations.

The Analytical Imperative: Why Method Choice Matters

The selection of an analytical technique is a critical decision in the drug development pipeline. For piperidinediones, this choice impacts everything from early-stage pharmacokinetic studies in complex biological matrices to late-stage quality control of the final drug product.[4] An ideal method must be accurate, precise, sensitive, and robust.

  • HPLC-UV is a widely accessible and cost-effective technique, often lauded for its robustness in quality control settings.[5][6][7]

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis where trace-level quantification is often necessary.[8][9][10]

Cross-validation, the process of comparing two distinct analytical methods, provides a high degree of confidence in the reliability and consistency of the data generated.[11][12] This is particularly crucial when transitioning a method between laboratories or from a research to a regulated environment. This guide will walk you through the critical parameters and experimental design for a successful cross-validation study.

Principles of the Techniques: A Comparative Overview

A foundational understanding of how each technique works is essential to appreciate their respective strengths and weaknesses.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column.[5] For piperidinediones, which typically possess chromophores, a UV detector can measure the absorbance of light at a specific wavelength as the compound elutes from the column. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification.[13]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS also utilizes an HPLC front-end for separation. However, instead of a UV detector, the eluent is directed into a mass spectrometer.[14] Here, molecules are ionized, and the mass spectrometer separates these ions based on their mass-to-charge ratio (m/z). In a tandem MS setup (e.g., a triple quadrupole), a specific parent ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[15][16]

Designing a Robust Cross-Validation Study

A successful cross-validation study must be meticulously planned and executed, adhering to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1).[11][17][18][19][20]

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for piperidinedione quantification.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison A Spike Blank Matrix (e.g., Plasma, Formulation Buffer) B Prepare Calibration Standards & QCs A->B C Sample Extraction (e.g., Protein Precipitation, LLE, SPE) B->C D Inject on HPLC-UV System C->D Split Samples E Inject on LC-MS/MS System C->E Split Samples F Quantify Concentrations (HPLC-UV) D->F G Quantify Concentrations (LC-MS/MS) E->G H Statistical Analysis (e.g., Bland-Altman Plot, %Difference) F->H G->H I Assess Method Performance (Accuracy, Precision, Linearity, etc.) H->I

Caption: A flowchart illustrating the typical stages involved in the cross-validation of two analytical methods.

Key Validation Parameters for Comparison

The following parameters are critical for a comprehensive comparison of the two methods.

  • Selectivity and Specificity: The ability to measure the analyte without interference from other components in the sample matrix.[20][21]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[22]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among individual measurements.[22][23]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[24]

  • Matrix Effect (for LC-MS/MS): The alteration of ionization efficiency by co-eluting matrix components, which can lead to ion suppression or enhancement.[25][26][27][28] HPLC-UV is generally not susceptible to matrix effects in the same way.[4]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[21]

Quantitative Performance Data: A Head-to-Head Comparison

The following table summarizes hypothetical but realistic performance data for the quantification of a model piperidinedione, "Piperidinedione-X," in human plasma.

Validation ParameterHPLC-UVLC-MS/MSRationale for Differences
Linearity Range 50 - 5000 ng/mL0.5 - 1000 ng/mLLC-MS/MS is inherently more sensitive, allowing for a lower limit of quantification and a wider dynamic range at the low end.[8][9]
Correlation Coefficient (r²) > 0.998> 0.999Both methods can achieve excellent linearity, but the high specificity of LC-MS/MS often results in slightly better correlation coefficients.
LLOQ 50 ng/mL0.5 ng/mLThe high background noise of UV detection limits the LLOQ, whereas the targeted nature of MRM in LC-MS/MS allows for much lower quantification limits.[24][29]
Accuracy (% Bias) Within ± 10%Within ± 5%The high selectivity of LC-MS/MS reduces the chances of co-eluting interferences affecting accuracy.[8]
Precision (%RSD) < 10%< 5%Stable isotope-labeled internal standards in LC-MS/MS can effectively compensate for variability in extraction and ionization, leading to higher precision.[26]
Matrix Effect Not ApplicableInvestigated; within acceptable limitsA critical parameter for LC-MS/MS, as matrix components can suppress or enhance the analyte signal.[25][27] This is a key advantage of HPLC-UV in certain applications.
Sample Throughput ~10-15 min/sample~3-5 min/sampleLC-MS/MS methods can often use faster gradients and shorter columns due to the high selectivity of the detector, leading to higher throughput.[9]

Experimental Protocols

Below are representative, detailed methodologies for the key experiments cited in this guide.

Protocol 1: HPLC-UV Method for Piperidinedione-X
  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (60:40 v/v).[30]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 230 nm.[31]

  • Injection Volume: 20 µL.

  • Sample Preparation (Plasma): Protein precipitation with acetonitrile (1:3 plasma to acetonitrile ratio). Centrifuge, evaporate the supernatant, and reconstitute in the mobile phase.

Protocol 2: LC-MS/MS Method for Piperidinedione-X
  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.[15]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard.[15][16]

  • Sample Preparation (Plasma): Same as HPLC-UV, or alternatively, liquid-liquid extraction or solid-phase extraction for cleaner samples to minimize matrix effects.[26]

Logical Relationships and Decision Making

The choice between HPLC-UV and LC-MS/MS is not always straightforward and depends on the specific application. The following diagram illustrates the logical relationship and decision-making process.

Method Selection Logic cluster_nodes start Start: Need to quantify a piperidinedione app_type What is the application? start->app_type sensitivity Is high sensitivity (sub-ng/mL) required? app_type->sensitivity Bioanalysis cost Are cost and accessibility a primary concern? app_type->cost QC/Formulation matrix Is the matrix complex (e.g., plasma, tissue)? sensitivity->matrix No lc_msms LC-MS/MS is the preferred method sensitivity->lc_msms Yes hplc_uv HPLC-UV is a suitable choice matrix->hplc_uv No matrix->lc_msms Yes cost->hplc_uv Yes cost->lc_msms No

Caption: Logical decision tree for selecting between HPLC-UV and LC-MS/MS for piperidinedione analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of piperidinediones, each with a distinct set of advantages and limitations.

  • HPLC-UV is a robust, cost-effective, and reliable method, making it highly suitable for quality control, formulation analysis, and situations where high sensitivity is not a prerequisite.[5][32] Its insensitivity to matrix effects can be a significant advantage.[4]

  • LC-MS/MS is the undisputed leader in terms of sensitivity and selectivity, making it indispensable for bioanalytical applications such as pharmacokinetics, where trace levels of drugs and their metabolites must be measured in complex biological fluids.[8][10][32]

A thorough cross-validation as outlined in this guide is essential to ensure data integrity and consistency across different analytical platforms and throughout the lifecycle of a drug. The choice of method should be guided by the specific requirements of the analysis, balancing the need for sensitivity and selectivity with practical considerations such as cost, throughput, and the complexity of the sample matrix.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • FDA issues final guidance on bioanalytical method validation. (n.d.).
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.).
  • Bioanalytical Method Validation. (n.d.).
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (1995, June).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS–MS)-Based Quantitation of Biopharmaceuticals in Biological Samples | LCGC International. (2015, October 2).
  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (2022, April 15).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives - Benchchem. (n.d.).
  • Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis | NorthEast BioLab. (n.d.).
  • FORCED DEGRADATION AND STABILITY STUDY OF LENALIDOMIDE: IMPURITY PROFILING AND METHOD DEVELOPMENT USING HPLC - Rasayan. (n.d.).
  • Comparing HPLC, UV-Vis, and GC Methods | PDF | High Performance Liquid Chromatography - Scribd. (n.d.).
  • method development and validation for determination of lenalidomide in api form and marketed formulation by rp-hplc. (n.d.).
  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis | LCGC International. (2025, October 8).
  • (PDF) Current Developments in LCMS for Pharmaceutical Analysis - ResearchGate. (n.d.).
  • Benefits and Drawbacks of LC-MS Integration | PDF | Technology & Engineering - Scribd. (n.d.).
  • WO2011064574A1 - Hplc method for detecting lenalidomide - Google Patents. (n.d.).
  • Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC. (n.d.).
  • What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks. (2024, July 30).
  • A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples - ijpar. (n.d.).
  • A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed. (2018, August 15).
  • HPLC in Pharmaceutical Applications - Lab Manager. (2025, January 2).
  • Cross-Validation of Analytical Methods for Adamantan-1-yl-piperidin-1-yl-methanone: A Comparative Guide - Benchchem. (n.d.).
  • Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. (n.d.).
  • HPLC and UV Spectroscopy in Pharmaceutical Analysis - ResearchGate. (n.d.).
  • A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay | Request PDF - ResearchGate. (n.d.).
  • LC-MS/MS method for simultaneous determination of thalidomide, lenalidomide, cyclophosphamide, bortezomib, dexamethasone and adriamycin in serum of multiple myeloma patients - PubMed. (2016, August 15).
  • Piperidine-based drug discovery - ResearchGate. (n.d.).
  • LC–MS/MS method for simultaneous determination of thalidomide, lenalidomide, cyclophosphamide, bortezomib, dexamethasone and adriamycin in serum of multiple myeloma patients - Longdom Publishing. (n.d.).
  • A few examples of piperidine‐based drugs and natural products. - ResearchGate. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2).
  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023, February 9).

Sources

Validation

validating the structure of 3-Propylpiperidine-2,6-dione via X-ray crystallography

Unambiguous Structural Validation of 3-Propylpiperidine-2,6-dione: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities For researchers and drug development professionals, the precise determination of...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Validation of 3-Propylpiperidine-2,6-dione: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

For researchers and drug development professionals, the precise determination of a small molecule's three-dimensional architecture is a non-negotiable prerequisite for downstream biological assays and structure-activity relationship (SAR) modeling. 3-Propylpiperidine-2,6-dione (CAS 1341764-58-6) is a highly relevant scaffold; its glutarimide core is the fundamental recognition motif for cereblon (CRBN), making it a critical structural component in immunomodulatory imide drugs (IMiDs) and PROTAC linkers[1].

Because 3-Propylpiperidine-2,6-dione possesses a chiral center at the C3 position, validating its absolute stereochemistry and solid-state conformation is paramount. This guide objectively compares the performance of X-ray crystallography against alternative analytical modalities (NMR and HRMS) and provides field-proven, self-validating protocols for structural elucidation.

Comparative Performance Matrix: X-ray vs. NMR vs. HRMS

While Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for routine compound characterization, they possess inherent limitations when establishing absolute 3D configurations. NMR excels at detailing solution-state dynamics and molecular connectivity[2], but without the use of chiral derivatizing agents, it can only infer relative stereochemistry[3]. HRMS provides exact mass and fragmentation patterns but offers zero spatial information.

X-ray crystallography remains the gold standard for small molecule structural validation[4]. By locking the molecule into a highly ordered crystal lattice, X-ray diffraction allows for the unambiguous assignment of absolute stereochemistry and the mapping of precise intermolecular interactions—such as the self-complementary hydrogen-bonded dimers characteristically formed by the piperidine-2,6-dione imide rings[1].

Table 1: Performance Comparison for Small Molecule Structural Validation

Analytical FeatureX-ray CrystallographyNMR Spectroscopy (Solution)High-Resolution Mass Spec (HRMS)
Sample State Solid (Single Crystal)SolutionGas Phase (Ionized)
Primary Output Electron density map, 3D atomic coordinatesChemical shifts, coupling constants, NOEExact mass, fragmentation pattern
Stereochemical Validation Absolute (via anomalous dispersion/Flack parameter)Relative (Conformational averaging)None
Conformational Data Static (Solid-state packing & H-bonding)Dynamic (Time-averaged ensembles)None (Connectivity only)
Throughput & Speed Low-Medium (Crystallization is rate-limiting)High (Rapid screening)[5]Ultra-High
Key Limitation Requires high-quality, well-ordered single crystals[3]Overlapping signals; cannot easily assign absolute chiralityCannot distinguish stereoisomers directly

Structural Validation Workflow

The following diagram illustrates the logical relationship and decision-making workflow when validating the structure of synthesized 3-Propylpiperidine-2,6-dione.

G cluster_NMR Alternative: NMR Spectroscopy cluster_Xray Gold Standard: X-ray Crystallography Start 3-Propylpiperidine-2,6-dione Synthesized Sample NMR 1D/2D NMR Analysis Start->NMR Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst NMR_Limitation Relative Stereochemistry & Dynamic Averaging NMR->NMR_Limitation NMR_Limitation->Cryst Requires 3D Validation Diffract X-ray Diffraction Cryst->Diffract Phase Phase Determination Diffract->Phase Refine Model Refinement (R-factor Validation) Phase->Refine Absolute Absolute Configuration Confirmed (Flack Parameter) Refine->Absolute

Caption: Workflow comparing NMR and X-ray crystallography for validating 3-Propylpiperidine-2,6-dione.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the experimental protocols below are designed not just as procedural steps, but as self-validating systems where the physical chemistry dictates the methodology.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality & Rationale: 3-Propylpiperidine-2,6-dione is an amphiphilic small molecule. The highly polar glutarimide ring readily forms hydrogen-bonded dimers (N-H···O=C)[1], while the flexible propyl chain requires a non-polar environment to minimize entropic penalties during lattice formation. A dual-solvent vapor diffusion system forces a slow, thermodynamically controlled approach to the nucleation threshold, favoring the growth of a macroscopic single crystal over amorphous kinetic precipitation.

  • Solvent Selection: Dissolve 2-5 mg of highly purified (>99% via LC-MS) 3-Propylpiperidine-2,6-dione in a minimum volume (approx. 100-200 µL) of a "good" solvent, such as ethyl acetate or methanol.

  • Hanging Drop Setup: Pipette 2 µL of the compound solution onto a siliconized glass coverslip. Add 2 µL of the reservoir "anti-solvent" (e.g., hexanes or water) directly to the drop.

  • Equilibration: Invert the coverslip over a well containing 500 µL of the pure anti-solvent. Seal the well with vacuum grease to create a closed vapor system.

  • Incubation: Store the plate in a vibration-free, temperature-controlled environment (typically 20°C). The higher vapor pressure of the good solvent will cause it to slowly diffuse into the reservoir, gradually lowering the solubility of the drop until nucleation occurs (typically 3 to 14 days).

Protocol B: X-ray Diffraction and Model Refinement

Causality & Rationale: Once a crystal is harvested, it must be protected from ice formation during cryogenic data collection, as crystalline ice produces intense powder diffraction rings that obscure the sample's signal. The subsequent mathematical refinement is a closed-loop, self-validating system: the calculated electron density must match the observed data.

  • Cryoprotection & Mounting: Loop a single, defect-free crystal (approx. 0.1 x 0.1 x 0.2 mm) and briefly submerge it in a cryoprotectant oil (e.g., Paratone-N). Mount the loop on the goniometer under a continuous stream of liquid nitrogen (100 K).

  • Data Collection: Expose the crystal to a monochromatic X-ray beam (typically Cu Kα radiation, λ = 1.5418 Å, which provides a strong anomalous scattering signal for light atoms like oxygen and nitrogen). Collect full rotational data to ensure high redundancy and completeness.

  • Phasing: Solve the phase problem using direct methods (e.g., SHELXT). Because 3-Propylpiperidine-2,6-dione is a small molecule with high-resolution diffraction data, direct mathematical extrapolation of the phases is highly reliable.

  • Refinement & Internal Validation: Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on F2 (e.g., SHELXL).

    • Self-Validation Metric 1 (R-factor): The model is considered valid and trustworthy when the R1 value converges to < 5%, indicating excellent agreement between the physical crystal and the theoretical model.

    • Self-Validation Metric 2 (Flack Parameter): To validate the absolute stereochemistry at the C3 position, calculate the Flack parameter. A value of ~0.0 (with an uncertainty < 0.1) definitively confirms the correct enantiomer, while a value of ~1.0 indicates the model must be inverted.

References

  • Unveiling the Architecture of Warburganal: A Comparative Guide to Structural Validation by X- ray Crystallography and NMR Spectroscopy Source: Benchchem URL
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL
  • Source: IUCr Journals (Acta Crystallographica Section C)
  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL
  • Source: Journal of the American Chemical Society (JACS)

Sources

Comparative

comparing the biological activity of 3-propyl vs. other 3-alkyl piperidinediones

An in-depth technical analysis comparing the biological activity of 3-propyl piperidinediones against other 3-alkyl derivatives, focusing on their roles in endocrine modulation and targeted protein degradation (TPD). Exe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the biological activity of 3-propyl piperidinediones against other 3-alkyl derivatives, focusing on their roles in endocrine modulation and targeted protein degradation (TPD).

Executive Summary

The piperidine-2,6-dione (glutarimide) pharmacophore is a highly versatile structural motif in medicinal chemistry. Historically recognized as the core of aromatase inhibitors (e.g., aminoglutethimide), it has recently become the cornerstone of Targeted Protein Degradation (TPD) as the primary binding moiety for the Cereblon (CRBN) E3 ubiquitin ligase[1].

The substitution at the C3 position of the piperidinedione ring—specifically comparing 3-propyl to 3-methyl, 3-ethyl, and unsubstituted (3-H) variants—acts as a critical topological determinant. This guide objectively compares how extending the alkyl chain to a 3-propyl group fundamentally alters target affinity, steric complementarity, and neo-substrate recruitment profiles compared to its shorter-chain alternatives[2][3].

Mechanistic Grounding: The Causality of C3-Alkyl Substitutions

To understand the divergent biological activities of 3-alkyl piperidinediones, we must analyze the topography of their two primary biological targets: the CYP19A1 (Aromatase) active site and the CRBN tri-tryptophan pocket.

Aromatase Inhibition: The Hydrophobic Cleft

In the context of endocrine modulation, 3-alkyl-3-(4-pyridyl)piperidine-2,6-diones act as competitive aromatase inhibitors. The pyridine ring coordinates with the heme iron, while the 3-alkyl group projects into a highly restricted hydrophobic cleft[2].

  • 3-Ethyl (Optimal Fit): The ethyl group provides optimal van der Waals contacts within the hydrophobic pocket, yielding maximum inhibitory potency (e.g., Rogletimide)[2][4].

  • 3-Propyl (Steric Clash): Extending the chain by a single methylene group to a 3-propyl substituent exceeds the spatial tolerance of the pocket. This causes a steric clash with active-site residues, significantly reducing the binding affinity ( Ki​ ) and overall enzymatic inhibition[2].

Cereblon (CRBN) Modulation: Neo-Substrate Interface Engineering

In modern TPD, the piperidinedione ring anchors into the shallow tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. The C3 position is solvent-exposed and forms the floor of the interface where neo-substrates bind[1][5].

  • 3-H (Unsubstituted): Creates a flat interface that readily recruits transcription factors IKZF1 and IKZF3, leading to their ubiquitination (the classic IMiD mechanism responsible for both anti-myeloma efficacy and neutropenia).

  • 3-Propyl (Interface Disruption & Redirection): The extended 3-propyl chain creates a distinct steric "bump" on the CRBN surface. This bulk completely abolishes the recruitment of IKZF1/3 due to a clash with their structural Gln146 residue. However, this altered topography creates a novel complementary surface that can selectively recruit IKZF2 (Helios)[3][6]. Furthermore, the 3-propyl group serves as an excellent, flexible exit vector for attaching PROTAC linkers without disrupting the core CRBN binding[5].

CRBN_Pathway CRBN Cereblon (CRBN) E3 Ligase Core Complex CRBN-Drug Complex (Altered Surface) CRBN->Complex Binds Tri-Trp Pocket IMiD 3-Propyl Piperidinedione (Molecular Glue) IMiD->Complex C3-Alkyl Substitution Sub1 IKZF1/3 (Blocked by 3-Propyl) Complex->Sub1 Steric Clash (No Degradation) Sub2 IKZF2 / Neo-targets (Recruited by 3-Propyl) Complex->Sub2 Surface Complementarity (Ubiquitination) Proteasome 26S Proteasome Degradation Sub2->Proteasome Polyubiquitination

Mechanism of CRBN surface alteration by 3-propyl piperidinediones directing neo-substrate selectivity.

Comparative Performance Data

The following table synthesizes experimental data comparing the biological performance of 3-alkyl substitutions on the piperidinedione core across both historical aromatase targets and modern CRBN applications[2][3][5].

C3-SubstitutionAromatase Inhibition ( IC50​ )*CRBN Binding Affinity ( Kd​ )IKZF1/3 Degradation ( DC50​ )IKZF2 Degradation ( DC50​ )Primary Application
3-H (Unsubstituted)> 50 µM (Inactive)~ 1.5 µM< 0.1 µM (Potent)> 10 µM (Inactive)Classic IMiDs (Myeloma)
3-Methyl ~ 2.5 µM~ 1.2 µM~ 1.5 µM (Weak)~ 0.8 µMMixed Modulators
3-Ethyl ~ 0.5 µM (Potent)~ 2.0 µM> 10 µM (Inactive)~ 0.5 µMAromatase Inhibitors
3-Propyl ~ 4.8 µM (Steric Clash)~ 2.5 µM> 10 µM (Inactive)< 0.1 µM (Potent)IKZF2 Degraders / PROTACs

*Data normalized for 3-alkyl-3-(4-pyridyl)piperidine-2,6-dione analogs.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to differentiate true biological activity from assay artifacts.

Protocol 1: TR-FRET Cereblon Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the binding affinity of 3-propyl vs. 3-ethyl piperidinediones to CRBN. Causality: TR-FRET is chosen over standard fluorescence to eliminate auto-fluorescence interference from the alkyl-substituted compounds.

Step-by-Step Methodology:

  • Complex Preparation: Reconstitute recombinant CRBN-DDB1 complex (His-tagged) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM TCEP).

  • Tracer Addition: Add a Cy5-labeled reference CRBN ligand (tracer) at a concentration equal to its pre-determined Kd​ (ensuring assay sensitivity).

  • Compound Titration: Dispense 3-alkyl piperidinedione analogs in a 12-point dose-response curve (from 100 µM to 0.5 nM) using an acoustic dispenser to minimize solvent (DMSO) effects. Control: Maintain DMSO final concentration strictly at 1% across all wells.

  • Fluorophore Coupling: Add Terbium (Tb)-labeled anti-His antibody to bind the CRBN-DDB1 complex.

  • Equilibration & Read: Incubate for 60 minutes at room temperature. Read emission at 665 nm (Cy5 FRET) and 615 nm (Tb reference) following a 100 µs delay.

  • Validation: Calculate the FRET ratio (665/615). A known binder (e.g., Lenalidomide) must be included as a positive control; if its IC50​ deviates by >3-fold from historical baselines, the assay plate is rejected.

TR_FRET_Workflow Step1 1. Prepare CRBN-DDB1 Recombinant Complex Step2 2. Add Cy5-labeled Tracer Ligand Step1->Step2 Step3 3. Titrate 3-Alkyl Piperidinediones Step2->Step3 Step4 4. Add Tb-labeled Anti-His Antibody Step3->Step4 Step5 5. Measure TR-FRET (665nm / 615nm) Step4->Step5 Step6 6. Calculate IC50 & Determine Binding Affinity Step5->Step6

Step-by-step workflow for the TR-FRET competitive binding assay.

Protocol 2: Endogenous HiBiT Target Degradation Assay

To evaluate the neo-substrate selectivity (IKZF1 vs. IKZF2) of the 3-propyl derivatives. Causality: Using CRISPR/Cas9 endogenous HiBiT tagging prevents overexpression artifacts, ensuring the stoichiometric accuracy of degradation kinetics.

Step-by-Step Methodology:

  • Cell Line Engineering: Utilize HEK293T cells where the endogenous IKZF1 or IKZF2 gene is CRISPR-edited to include an N-terminal 11-amino-acid HiBiT tag.

  • Plating: Seed cells at 10,000 cells/well in 384-well white plates. Incubate overnight.

  • Treatment: Treat cells with 3-propyl and 3-ethyl piperidinediones (0.1 nM to 10 µM) for 6 hours. Control: Include a pre-treatment arm with 1 µM Carfilzomib (proteasome inhibitor) to prove that loss of signal is strictly proteasome-dependent.

  • Detection: Add Nano-Glo® HiBiT Lytic Detection System (containing LgBiT and furimazine substrate). The LgBiT spontaneously complements with the remaining HiBiT-tagged target to form a functional luciferase.

  • Quantification: Measure luminescence. Normalize data against DMSO vehicle controls to calculate DC50​ and Dmax​ .

References

  • Leung, C. S., Rowlands, M. G., Jarman, M., Foster, A. B., & Griggs, L. J. (1987). "Analogs of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione as selective inhibitors of aromatase: derivatives with variable 1-alkyl and 3-alkyl substituents." Journal of Medicinal Chemistry.[Link]

  • Celgene Corporation. (2019). "Substituted 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and uses thereof.
  • Dana-Farber Cancer Institute. (2018). "Cereblon ligands and bifunctional compounds comprising the same.
  • Therapeutic Target Database (TTD). "Target Information: 3-propyl-piperidine-2,6-dione." IDRB Lab.[Link]

Sources

Validation

in vivo efficacy comparison of novel glutarimides with lenalidomide

In Vivo Efficacy Comparison: Novel Glutarimides (CELMoDs) vs. Lenalidomide Executive Summary: The Evolution of Cereblon Modulation For over a decade, the immunomodulatory drug (IMiD) lenalidomide has been a cornerstone i...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy Comparison: Novel Glutarimides (CELMoDs) vs. Lenalidomide

Executive Summary: The Evolution of Cereblon Modulation

For over a decade, the immunomodulatory drug (IMiD) lenalidomide has been a cornerstone in the treatment of multiple myeloma (MM). However, acquired resistance—often mediated by the downregulation or mutation of the Cereblon (CRBN) protein—remains a critical clinical hurdle. To overcome this, drug development has shifted toward a new class of targeted protein degraders: Cereblon E3 Ligase Modulators (CELMoDs) .

Novel glutarimides such as iberdomide (CC-220) and mezigdomide (CC-92480) represent the next generation of these modulators. By featuring enhanced structural appendages on the glutarimide ring, these agents achieve exponentially higher CRBN binding affinities, driving deeper target degradation and restoring in vivo efficacy even in heavily lenalidomide-refractory tumor models[1].

Mechanistic Causality: Why Novel Glutarimides Outperform Lenalidomide

To understand the superior in vivo efficacy of CELMoDs, we must examine the causality at the molecular level. Both IMiDs and CELMoDs act as "molecular glues." They bind to CRBN—the substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex—facilitating the recruitment, ubiquitination, and subsequent proteasomal degradation of the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos)[2].

The divergence in efficacy stems from binding kinetics and conformational dynamics:

  • Lenalidomide exhibits a relatively weak binding affinity for CRBN, with an IC50 of approximately 1.27 µM[3]. In tumors with depleted CRBN levels, this weak affinity fails to maintain sufficient IKZF1/3 degradation, leading to resistance.

  • Mezigdomide , conversely, binds CRBN with an IC50 of ~30 nM[3]. More importantly, mezigdomide induces a 100% "closed" CRBN conformation, which maximizes substrate recruitment capacity[4]. This structural advantage translates directly into an increased rate, depth, and duration of IKZF1/3 degradation compared to lenalidomide[5].

By forcing rapid and sustained depletion of these transcription factors, novel glutarimides trigger profound downregulation of downstream oncogenes (like c-Myc and IRF4) and remove repression on T-cell activation, culminating in potent tumoricidal and immunomodulatory effects[3].

G Len Lenalidomide (IMiD) CRBN Cereblon (CRBN) Len->CRBN Weak Binding (~1.27 µM) CELMoD Novel Glutarimides (Iberdomide/Mezigdomide) CELMoD->CRBN Strong Binding (~30 nM) E3 CUL4-RBX1-DDB1 E3 Ligase CRBN->E3 Recruits IKZF IKZF1 & IKZF3 E3->IKZF Ubiquitination Proteasome 26S Proteasome IKZF->Proteasome Targeted Degradation Apoptosis Myeloma Apoptosis Proteasome->Apoptosis Downregulates IRF4/c-Myc

Fig 1: Mechanism of CRBN-mediated IKZF1/3 degradation by novel glutarimides vs. lenalidomide.

Quantitative In Vivo Efficacy Comparison

The mechanistic superiority of CELMoDs directly correlates with their performance in preclinical animal models. The table below synthesizes the quantitative and qualitative differences between lenalidomide and the novel glutarimides iberdomide and mezigdomide.

ParameterLenalidomide (IMiD)Iberdomide (CELMoD)Mezigdomide (CELMoD)
CRBN Binding Affinity (IC50) ~1.27 µM[3]High (Superior to Lenalidomide)[6]~30 nM[3]
IKZF1/3 Degradation Profile Moderate; susceptible to resistance[5]Rapid and deep depletion[6]Maximal, rate-enhanced, and prolonged[5]
In Vivo Efficacy (Len-Resistant Xenograft) Minimal to no tumor growth inhibition[4]Significant tumor growth inhibition[6]Superior tumor regression; overcomes resistance[4]
Synergistic Combinations (In Vivo) DexamethasoneDexamethasone, Daratumumab[6]Dexamethasone, Bortezomib, Menin Inhibitors[4][5]

Experimental Protocol: Validating In Vivo Efficacy in a Lenalidomide-Resistant Xenograft Model

To ensure scientific trustworthiness, the evaluation of novel glutarimides must utilize a self-validating experimental system. The following protocol details the establishment of a lenalidomide-resistant multiple myeloma xenograft model (e.g., H929-1051) to objectively compare mezigdomide against lenalidomide[3][4].

Step 1: Cell Line Preparation and Inoculation

  • Action: Expand H929-1051 myeloma cells (a line with acquired lenalidomide resistance) in RPMI-1640 medium. Subcutaneously inject 1×107 cells suspended in 50% Matrigel into the right flank of female CB.17 SCID mice[7].

  • Causality: Utilizing a specifically resistant cell line ensures that the efficacy readout measures the novel glutarimide's distinct ability to overcome IMiD refractoriness. Matrigel provides the necessary extracellular matrix support to guarantee consistent tumor take rates in immunodeficient mice.

Step 2: Randomization and Dosing

  • Action: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into cohorts (n=8–10/group): Vehicle, Lenalidomide (e.g., 50 mg/kg PO daily), and Mezigdomide (e.g., 1–3 mg/kg PO daily)[7].

  • Causality: Oral gavage (PO) is utilized to accurately mimic the clinical pharmacokinetic profile and route of administration for these oral agents.

Step 3: In Vivo Efficacy Readout (Tumor Volume)

  • Action: Measure tumors bi-weekly. Calculate tumor volume using the standard formula: V=(Length×Width2)/2 .

  • Causality: Efficacy is quantified via Tumor Growth Inhibition (TGI). In this specific model, mezigdomide consistently drives significant TGI and synergistic regression when combined with dexamethasone, whereas lenalidomide fails to separate meaningfully from the vehicle control[3][4].

Step 4: Pharmacodynamic (PD) Validation (The Self-Validating Step)

  • Action: Harvest a subset of tumors from each cohort at Day 14 (4 hours post-last dose). Process the tumor lysates and perform Western blotting to quantify the residual protein levels of IKZF1 and IKZF3.

  • Causality: Phenotypic tumor shrinkage alone is insufficient to prove targeted efficacy. This PD analysis validates the system by proving that the macroscopic tumor regression is mechanistically driven by the on-target, deep degradation of IKZF1/3 by the novel glutarimide[3][5].

Sources

Comparative

A Head-to-Head Comparison of PROTACs with Varied E3 Ligase Handles: A Guide for Rational Degrader Design

In the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase is a paramount design parameter that dictates the efficacy, selectivity, and therapeutic window of a Proteolysis-Targeting Chimera (PROT...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase is a paramount design parameter that dictates the efficacy, selectivity, and therapeutic window of a Proteolysis-Targeting Chimera (PROTAC).[1] While over 600 E3 ligases are encoded by the human genome, the vast majority of PROTACs developed to date recruit one of two workhorses: Cereblon (CRBN) or the von Hippel-Lindau tumor suppressor (VHL).[2][3] This guide provides a deep, comparative analysis of CRBN- and VHL-recruiting PROTACs, grounded in experimental data, to empower researchers to make informed decisions in their degrader design strategies.

The central paradigm of PROTACs is the formation of a productive ternary complex between the target protein (Protein of Interest or POI), the PROTAC molecule, and an E3 ligase.[4][5] This proximity-induced event leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[6] However, the selection of the E3 ligase is not a trivial choice, as no single ligase is universally superior.[7][8] The optimal choice is context-dependent, influenced by factors such as ternary complex cooperativity, cell-type specific expression of the E3 ligase, and the subcellular localization of the target.[7][]

This guide will use the well-studied degradation of Bromodomain-containing protein 4 (BRD4), an epigenetic reader and therapeutic target in oncology, as a case study to compare the performance of VHL- and CRBN-recruiting PROTACs.

The Contenders: A Tale of Two E3 Ligases

Cereblon (CRBN) is a substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex (CRL4^CRBN^).[6] Ligands for CRBN are derived from immunomodulatory drugs (IMiDs) like thalidomide and its analogs, pomalidomide and lenalidomide.[10] CRBN is primarily localized to the nucleus and is ubiquitously expressed in many tissues, with particularly high levels in hematopoietic cells.[]

Von Hippel-Lindau (VHL) serves as the substrate recognition subunit for the CUL2-RBX1-elongin B/C complex (CRL2^VHL^).[2] VHL ligands are typically peptidomimetic and derive from a hydroxyproline-containing motif that mimics the binding of its natural substrate, HIF-1α.[] VHL is found in both the cytoplasm and the nucleus.[]

Case Study: Degradation of BRD4 by MZ1 (VHL-recruiting) vs. dBET1 (CRBN-recruiting)

To illustrate the impact of E3 ligase choice, we will compare two of the most well-characterized BRD4-targeting PROTACs:

  • MZ1 : Utilizes a derivative of the VHL ligand VH032 linked to the BET inhibitor JQ1.[11][12]

  • dBET1 : Employs a thalidomide-based CRBN ligand also linked to JQ1.[11][13]

Both PROTACs share the same "warhead" (JQ1) for binding to BRD4, allowing for a direct comparison of the effects imparted by the different E3 ligase handles.[11][13]

Performance Comparison: Degradation Potency & Efficacy

The primary metrics for evaluating a PROTAC's performance are its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy.[14]

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)Key Findings
MZ1 VHLBRD422Rv1 (Prostate Cancer)13>98Highly potent and efficacious degradation.[1]
dBET1 CRBNBRD422Rv1 (Prostate Cancer)30>98Potent degradation, though slightly less so than MZ1 in this cell line.[1]
MZ1 BRD4HeLa (Cervical Cancer)25~95Effective degradation in a different solid tumor line.[1]
dBET1 BRD4HeLa (Cervical Cancer)50~95Effective, but consistently requires a slightly higher concentration than MZ1.[1]
MZ1 BRD4B-ALL cell lines~117-199 (IC50)>90More potent cytotoxicity and degradation compared to dBET1.[11]
dBET1 BRD4B-ALL cell lines> MZ1 (IC50)>90Effective but less potent than MZ1 in these hematologic cancer lines.[11]

Note: Data is compiled from multiple sources for illustrative comparison. Direct head-to-head values can vary slightly by experimental conditions.

The data consistently shows that while both PROTACs are highly effective at degrading BRD4, the VHL-recruiting MZ1 often exhibits a lower DC50 (higher potency) across various cancer cell lines, including both solid tumors and hematologic malignancies.[1][11][12]

Mechanism Deep Dive: The Role of Ternary Complex Stability

The difference in potency between MZ1 and dBET1 is not due to the binding affinity of JQ1 for BRD4, but rather the properties of the ternary complex formed. The formation of a stable and productive ternary complex is a critical, rate-limiting step for efficient degradation.[15][16]

  • Positive Cooperativity : A key factor influencing ternary complex stability is cooperativity (alpha, α). This occurs when the binding of the PROTAC to one protein partner (e.g., the E3 ligase) increases its affinity for the second partner (the POI), due to favorable protein-protein interactions.[15][17]

  • MZ1's Advantage : Structural and biophysical studies have revealed that MZ1 forms a highly cooperative ternary complex with VHL and the second bromodomain (BD2) of BRD4.[16] This stability leads to a longer half-life of the complex, allowing for more efficient ubiquitination before dissociation.[16]

  • CRBN Complex : While dBET1 also forms a productive ternary complex, the cooperativity and resulting stability are often less pronounced than that observed with the VHL-MZ1-BRD4 system.[16]

This highlights a crucial concept: binary binding affinity of the warhead does not always predict degradation potency. The overall stability of the ternary complex is a more accurate predictor of a PROTAC's success.[16]

Experimental Workflows for Head-to-Head PROTAC Comparison

To conduct a rigorous comparison of PROTACs with different E3 ligase handles, a multi-faceted experimental approach is required.

Core Principle: The Self-Validating Experiment

Every protocol must be designed to be self-validating by including essential controls. For a degradation experiment, this includes:

  • Vehicle Control (e.g., DMSO): Establishes the baseline level of the target protein.

  • Proteasome Inhibitor Control (e.g., MG132, Carfilzomib): Pre-treatment with a proteasome inhibitor should "rescue" the protein from degradation, confirming the PROTAC acts via the ubiquitin-proteasome system.[13][18]

  • E3 Ligase Ligand Control: Pre-treatment with an excess of the free E3 ligase ligand (e.g., thalidomide for CRBN, VH032 for VHL) should competitively block the PROTAC from binding the E3 ligase, thereby preventing degradation.[13]

  • Inactive Epimer Control: A stereoisomer of the PROTAC that cannot bind the E3 ligase or POI should show no degradation activity.[18]

Workflow 1: Quantifying Target Protein Degradation

This workflow determines the DC50 and Dmax values.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis A 1. Seed cells at optimal density B 2. Treat with PROTAC (wide concentration range) for a set time (e.g., 24h) A->B C 3. Harvest and lyse cells in RIPA buffer with protease inhibitors B->C D 4. Quantify total protein (e.g., BCA Assay) C->D E 5. Western Blot Analysis (Target Protein + Loading Control) D->E F 6. Densitometry & Normalization E->F G 7. Plot Dose-Response Curve & Calculate DC50/Dmax F->G

Fig. 1: Workflow for determining PROTAC degradation potency (DC50/Dmax).

Detailed Protocol: Western Blot for DC50/Dmax Determination [6][14]

  • Cell Culture and Treatment:

    • Seed cells (e.g., 22Rv1) in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of your VHL- and CRBN-based PROTACs. A wide concentration range (e.g., 0.1 nM to 10,000 nM) is critical to accurately determine the curve and observe any potential "hook effect".

    • Treat cells with the PROTACs for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

    • Determine the protein concentration of each sample using a BCA assay.

  • Immunoblotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against the POI (e.g., anti-BRD4) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • For each lane, normalize the POI band intensity to its corresponding loading control.

    • Calculate the percent protein remaining relative to the vehicle control.

    • Plot the percent protein remaining (Y-axis) against the log of the PROTAC concentration (X-axis) and fit a four-parameter logistic curve to determine DC50 and Dmax values.[6]

Workflow 2: Assessing Ternary Complex Formation

Directly measuring ternary complex formation is crucial for understanding the mechanism of action and explaining differences in potency.[19] Several biophysical and cell-based methods can be employed.

G cluster_0 Biophysical Methods (In Vitro) cluster_1 Cell-Based Methods (In-Cell) A Surface Plasmon Resonance (SPR) B Isothermal Titration Calorimetry (ITC) C AlphaLISA / HTRF D NanoBRET™ Assay E Co-Immunoprecipitation (Co-IP) start start->A Kinetics, Affinity start->B Thermodynamics start->C Affinity, High-Throughput start->D Live-cell, Kinetics start->E Qualitative/Semi-Quantitative

Fig. 2: Common assay types for measuring ternary complex formation.

Detailed Protocol: NanoBRET™ Ternary Complex Assay (Live-Cell) [4][19]

This proximity-based assay measures the interaction between the POI and the E3 ligase in real-time within living cells.

  • Cell Line Preparation:

    • Co-transfect cells (e.g., HEK293) with two plasmids:

      • One expressing the POI fused to NanoLuc® Luciferase (the energy donor).

      • One expressing the E3 ligase (VHL or CRBN) fused to HaloTag® (the energy acceptor).

    • Alternatively, use CRISPR-edited cells where the endogenous POI is tagged with HiBiT, a small peptide that complements an LgBiT subunit to form a functional NanoLuc® enzyme.

  • Assay Execution:

    • Plate the engineered cells in a white, 96-well assay plate.

    • Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® NanoBRET™ ligand, which serves as the energy acceptor.

    • Add the NanoLuc® substrate (e.g., furimazine).

    • Treat cells with a range of concentrations of the PROTAC.

    • Read the plate on a luminometer capable of detecting both the donor (460 nm) and acceptor (610 nm) emission wavelengths simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • An increase in the NanoBRET™ ratio upon PROTAC addition indicates the formation of the POI-PROTAC-E3 ligase ternary complex.

    • Plotting the NanoBRET™ ratio against PROTAC concentration often yields a characteristic bell-shaped or "hook effect" curve, as high concentrations favor binary complex formation over the productive ternary complex.[5][19]

Making the Choice: When to Use VHL vs. CRBN

The decision of which E3 ligase to recruit is a strategic one based on multiple lines of evidence.[8]

  • Expression Profile: The abundance of the E3 ligase in the target cells or tissue is critical.[] CRBN is highly expressed in hematopoietic malignancies, making it a frequent choice for these cancers, while VHL may show advantages in certain solid tumors.[8] Public databases (e.g., The Cancer Genome Atlas) can be mined to check the expression levels of CRBN and VHL mRNA in relevant tissues and cancer types.

  • Target Subcellular Localization: The E3 ligase and the POI must be in the same subcellular compartment to interact. While both VHL and CRBN have nuclear and cytoplasmic populations, CRBN is often considered predominantly nuclear, which may favor its use for nuclear-localized targets.[]

  • Known Resistance Mechanisms: Cells can develop resistance to PROTACs by downregulating the recruited E3 ligase.[5] If resistance to a CRBN-based degrader is a concern, switching to a VHL-based molecule (or vice versa) can be a viable strategy.

  • Physicochemical Properties: VHL ligands are often larger and more peptide-like, which can lead to poorer cell permeability and pharmacokinetic properties compared to the smaller, more drug-like IMiD-based ligands for CRBN.[]

  • Off-Target Effects: CRBN ligands have a known off-target affinity for zinc-finger transcription factors (e.g., Ikaros, Aiolos), which contributes to their immunomodulatory effects but can also be a source of toxicity.[] VHL ligands generally have a cleaner off-target profile.[]

Conclusion

The selection of an E3 ligase handle is a critical inflection point in the design of a successful PROTAC. Head-to-head comparisons, exemplified by the analysis of MZ1 and dBET1, reveal that degradation efficacy is not merely a function of target binding but is profoundly influenced by the stability of the induced ternary complex.[16] VHL-based PROTACs often benefit from strong cooperative interactions, leading to highly stable complexes and potent degradation.[16] CRBN-based PROTACs, built on smaller and more drug-like ligands, offer advantages in certain cellular contexts and have a distinct off-target profile.[]

By employing a rigorous experimental workflow that includes quantitative degradation assays, direct measurement of ternary complex formation, and careful selection of controls, researchers can rationally design and optimize PROTACs. The ultimate choice between VHL, CRBN, or emerging E3 ligases like IAP or DCAF families will be dictated by a holistic analysis of the target biology, cellular context, and desired therapeutic properties, truly embodying the principle that in PROTAC design, "context dictates strategy".[7][8]

References

  • Oxford Academic. Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance | Protein & Cell. Available from: [Link].

  • Protein & Cell. Context matters: E3 ligase-ligand pairing strategies for optimized PROTAC performance. Available from: [Link].

  • Frontiers. E3 ligase ligand optimization of Clinical PROTACs. Available from: [Link].

  • BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Available from: [Link].

  • Taylor & Francis Online. The importance of regulatory ubiquitination in cancer and metastasis. Available from: [Link].

  • Cytiva. Characterizing PROTAC ternary complex formation using Biacore SPR systems. Available from: [Link].

  • Domainex. Ternary Complex Formation Assays. Available from: [Link].

  • MRC PPU. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Available from: [Link].

  • National Center for Biotechnology Information. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Available from: [Link].

  • ResearchGate. PROTACs dBET1 and MZ1 promote BRD4 protein degradation in an E3 ligase... | Download Scientific Diagram. Available from: [Link].

  • Taylor & Francis Online. BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3. Available from: [Link].

  • National Center for Biotechnology Information. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Available from: [Link].

  • MDPI. Discovery of E3 Ligase Ligands for Target Protein Degradation. Available from: [Link].

  • National Center for Biotechnology Information. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes. Available from: [Link].

  • MDPI. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Available from: [Link].

  • The University of Dundee Research Portal. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Available from: [Link].

  • ChemRxiv. Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. Available from: [Link].

  • ResearchGate. The expression landscape of E3 ligases in tumors a Expression of E3... Available from: [Link].

  • Creative Biolabs Blog. Targeted Protein Degradation with PROTACs and Molecular Glues. Available from: [Link].

  • CatSci. PROductive TACtics: Streamlined, multifaceted approaches to unlocking PROTAC® screening insights. Available from: [Link].

  • National Center for Biotechnology Information. The roles of E3 ubiquitin ligases in cancer progression and targeted therapy. Available from: [Link].

  • Drug Discovery Online. Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust. Available from: [Link].

  • IntechOpen. E3 Ubiquitin Ligases in Cancer and Their Pharmacological Targeting. Available from: [Link].

  • BMB Reports. Ubiquitin E3 ligases in cancer: somatic mutation and amplification. Available from: [Link].

  • Bio-Techne. Targeted Protein Degradation. Available from: [Link].

  • National Center for Biotechnology Information. Targeted Protein Degradation: Design Considerations for PROTAC Development. Available from: [Link].

  • eScholarship. Targeted Protein Degradation: Design Considerations for PROTAC Development. Available from: [Link].

Sources

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